Diethylene glycol adipate
Description
Structure
3D Structure
Properties
IUPAC Name |
6-[2-(2-hydroxyethoxy)ethoxy]-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c11-5-6-15-7-8-16-10(14)4-2-1-3-9(12)13/h11H,1-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATDEVCTYREDAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)OCCOCCO)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017126 | |
| Record name | Diethylene glycol adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58984-19-3, 117197-81-6 | |
| Record name | Hexanedioic acid, ester with 2,2'-oxybis(ethanol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058984193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylene glycol adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117197816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylene glycol adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexanedioic acid, ester with 2,2'-oxybis[ethanol] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLENE GLYCOL ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KE5V549E0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diethylene glycol adipate synthesis from diethylene glycol and adipic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diethylene glycol adipate (B1204190), a biodegradable aliphatic polyester. The document details the underlying chemical principles, experimental protocols, and characterization of this polymer, with a focus on providing actionable data and methodologies for professionals in research and development.
Introduction
Diethylene glycol adipate is a versatile polymer synthesized through the polycondensation of diethylene glycol and adipic acid. Its biodegradability and plasticizing properties make it a subject of interest in various fields, including drug delivery systems, biodegradable packaging, and as a toughening agent for other polymers. This guide will explore the synthesis of this polymer, focusing on the chemical reaction, experimental procedures, and analytical characterization.
Chemical Synthesis Pathway
The synthesis of this compound is a polyesterification reaction, a type of condensation polymerization. In this reaction, the hydroxyl groups (-OH) of diethylene glycol react with the carboxylic acid groups (-COOH) of adipic acid to form ester linkages, with the elimination of water as a byproduct. The reaction is typically carried out at elevated temperatures and often in the presence of a catalyst to increase the reaction rate. The removal of water is crucial to drive the equilibrium towards the formation of high molecular weight polymer chains.
Experimental Protocols
The synthesis of this compound can be achieved through several methods, primarily differing in the use of catalysts and reaction conditions. Below are two detailed experimental protocols.
Catalyst-Free Melt Polycondensation
This method relies on high temperatures to drive the reaction without the need for a catalyst, which can be advantageous for applications where catalyst residues are a concern.
Materials:
-
Adipic acid
-
Diethylene glycol
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation apparatus
-
Heating mantle with temperature controller
-
Nitrogen inlet
Procedure:
-
An equimolar ratio of adipic acid and diethylene glycol is added to the three-necked flask.
-
The flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation apparatus to remove the water byproduct.
-
The reaction mixture is heated to 150°C under a slow stream of nitrogen while stirring.
-
The temperature is maintained for approximately 2 hours to initiate the esterification and remove the bulk of the water.
-
The temperature is then gradually increased to 180-200°C to facilitate the polycondensation and increase the molecular weight of the polymer.
-
The reaction is continued for several hours until the desired viscosity or molecular weight is achieved, as indicated by the cessation of water distillation.
-
The resulting this compound is then cooled to room temperature.
Catalyzed Polycondensation using p-Toluenesulfonic Acid (p-TSA)
The use of an acid catalyst like p-TSA can significantly reduce the reaction time and temperature required for polymerization.
Materials:
-
Adipic acid (e.g., 44.4 g, 0.3 mol)
-
Diethylene glycol (e.g., 10.6 g, 0.1 mol)
-
1,4-Butanediol (e.g., 18 g, 0.2 mol) - Note: This example from the literature is for a copolyester, but the principle applies. For the homopolymer, the full molar equivalent of diethylene glycol would be used.
-
p-Toluenesulfonic acid (p-TSA) (e.g., 0.1 g)[1]
-
Reaction apparatus as described in section 3.1.
Procedure:
-
Adipic acid, diethylene glycol, and p-TSA are charged into the reaction flask.[1]
-
The mixture is heated to 170-180°C with constant stirring under a nitrogen atmosphere.[1]
-
The reaction is allowed to proceed for approximately 6 hours, during which the water of condensation is continuously removed via the distillation apparatus.[1]
-
After the reaction is complete, the polymer is cooled. For purification, the product can be dissolved in a suitable solvent and precipitated in a non-solvent to remove the catalyst and unreacted monomers.
Reaction Parameters and Product Characteristics
The properties of the synthesized this compound are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various synthesis approaches.
Table 1: Reaction Conditions for this compound Synthesis
| Catalyst | Catalyst Conc. (wt%) | Temperature (°C) | Time (h) | Molar Ratio (DEG:AA) |
| None | - | 150-200 | >4 | 1:1 |
| p-TSA | ~0.15 | 170-180 | 6 | 1:1 (in copolymer)[1] |
| SnCl₂ | 0.3 | Not specified | Not specified | 1:1 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Weight ( g/mol ) | 3715 | Not specified (with 0.3% SnCl₂) |
| Glass Transition Temp. (Tg) | ~ -51.4 °C | DSC |
| Appearance | Viscous liquid to waxy solid | Visual |
Experimental and Analytical Workflow
A typical workflow for the synthesis and characterization of this compound is depicted below. This process ensures the successful synthesis of the polymer and the verification of its key properties.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized polymer.
-
¹H NMR: The proton NMR spectrum of this compound will show characteristic peaks for the different types of protons in the repeating unit. The protons of the diethylene glycol moiety will appear as multiplets in the range of 3.6-4.2 ppm. The protons of the adipic acid moiety will be observed as multiplets around 1.6-1.7 ppm (for the central methylenes) and 2.3-2.4 ppm (for the methylenes adjacent to the carbonyl group).
-
¹³C NMR: The carbon NMR spectrum will provide further structural confirmation. The carbonyl carbons of the ester groups are expected to resonate around 173 ppm. The carbons of the diethylene glycol unit will appear in the range of 60-70 ppm, while the carbons of the adipic acid unit will be found between 24-34 ppm.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg). For this compound, a low Tg of approximately -51.4°C is characteristic, indicating its amorphous and flexible nature at room temperature.
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability and decomposition profile of the polymer. The analysis involves heating the sample at a constant rate and monitoring the weight loss as a function of temperature. This data is critical for understanding the processing window and thermal limitations of the material.
Conclusion
This guide has provided a detailed overview of the synthesis of this compound from diethylene glycol and adipic acid. By following the outlined experimental protocols and utilizing the described characterization techniques, researchers can successfully synthesize and verify the properties of this biodegradable polyester. The provided data tables and workflow diagrams serve as a practical resource for the planning and execution of these experiments in a laboratory setting. The versatility of this polymer suggests its potential for further exploration in various scientific and industrial applications.
References
Poly(diethylene glycol adipate) chemical structure and properties
An In-depth Technical Guide to Poly(diethylene glycol adipate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of poly(this compound) (PDGA). The information is tailored for professionals in research, science, and drug development, with a focus on data presentation, experimental protocols, and visual representations of core concepts.
Chemical Structure
Poly(this compound) is an aliphatic polyester (B1180765) synthesized from the polycondensation of two primary monomers: diethylene glycol and adipic acid.[1][2] The resulting polymer is characterized by repeating ester linkages in its backbone.[3] The molecular formula for the repeating unit of PDGA is [OCH2CH2OCH2CH2O2C(CH2)4CO]n.[4]
The structure consists of a flexible ether linkage from the diethylene glycol monomer, which contributes to the polymer's low glass transition temperature and amorphous nature.[3] The adipate (B1204190) unit provides the ester groups that are susceptible to hydrolysis, rendering the polymer biodegradable.[5]
References
In-Depth Technical Guide to Poly(vinyl ether-co-maleic anhydride) Copolymers for Pharmaceutical Research and Development
CAS Number: 9010-89-3 (and related)
Introduction
Poly(vinyl ether-co-maleic anhydride) (PVM/MA) copolymers, identified primarily by CAS number 9011-16-9 for the methyl vinyl ether variant, are a versatile class of synthetic polymers with significant applications in the pharmaceutical and drug development sectors.[1][2] These copolymers are formed from the polymerization of a vinyl ether (most commonly methyl or ethyl vinyl ether) with maleic anhydride (B1165640).[1][2] The inherent properties of PVM/MA, such as its strong bioadhesion, film-forming capabilities, and pH-dependent solubility, make it an invaluable excipient in the formulation of a wide range of drug delivery systems.[2][3] This technical guide provides a comprehensive overview of the properties, applications, and key experimental methodologies associated with PVM/MA copolymers for researchers, scientists, and drug development professionals.
Core Properties of PVM/MA Copolymers
The properties of PVM/MA copolymers can be tailored by varying the alkyl group of the vinyl ether, the molecular weight, and the degree of esterification or salt formation of the maleic anhydride units.[4] This versatility allows for the development of polymers with a wide range of characteristics suitable for specific applications.
Chemical and Physical Properties
The following tables summarize the key quantitative data for PVM/MA copolymers, with a focus on grades relevant to pharmaceutical applications.
| Property | Value | References |
| Synonyms | PVM/MA Copolymer, Gantrez™ AN, Poly(methyl vinyl ether-alt-maleic anhydride) | [5][6] |
| Appearance | White to off-white, free-flowing powder | [5][7] |
| Molecular Formula | (C4H2O3・C3H6O)n | [6] |
| Repeating Unit Weight | 156.14 g/mol | [6] |
| Property | Gantrez™ AN-169 | Other Grades/General Info | References |
| Molecular Weight (Mw) | 1,980,000 g/mol | 74,000 - 1,500,000 g/mol | [4][8] |
| Specific Viscosity (1% in MEK) | 2.6 - 3.5 | 0.1 - 4.0 | [6][7] |
| Glass Transition Temp. (Tg) | 154 °C | Not specified | [8] |
| Melting Point | Not specified | >300 °C | [6] |
| Acid Number | 695 | 592 - 601 | [4][8] |
| Loss on Drying | Not specified | ≤2% | [7] |
| Active Content | Not specified | ≥98% | [7] |
Solubility Profile
| Solvent | Solubility | Notes | References |
| Water | Insoluble (as anhydride) | Hydrolyzes to form a water-soluble free acid (Gantrez™ S series) | [5][9] |
| Alcohols (e.g., Ethanol) | Soluble | Forms partial esters | [5][10] |
| Ketones (e.g., Acetone (B3395972), MEK) | Soluble | [5] | |
| Esters (lower aliphatic) | Soluble | [5] | |
| Aldehydes | Soluble | [5] | |
| Lactams | Soluble | [5] | |
| Aliphatic/Aromatic Hydrocarbons | Insoluble | [5] | |
| Halogenated Solvents | Insoluble | [5] |
Applications in Drug Development
The unique properties of PVM/MA copolymers have led to their widespread use in various pharmaceutical formulations.
-
Bioadhesion/Mucoadhesion: The carboxylic acid groups formed upon hydrolysis of the maleic anhydride units can form strong hydrogen bonds with mucosal surfaces.[11] This property is leveraged in oral care products to retain active ingredients, in denture adhesives, and for mucoadhesive drug delivery systems to prolong contact time at the site of absorption.[2][3]
-
Controlled and Sustained Release: PVM/MA copolymers can be used to formulate matrix tablets and microparticles for the controlled and sustained release of drugs.[2][12] The rate of drug release can be modulated by the polymer's molecular weight, concentration, and the formulation's overall composition.[12]
-
Film Forming: These copolymers form transparent and tack-free films, a property utilized in transdermal patches and coatings for tablets and other dosage forms.[11][13]
-
Nanoparticle-Based Drug Delivery: PVM/MA is an excellent material for preparing nanoparticles for targeted drug delivery.[5][11] These nanoparticles can encapsulate both hydrophilic and lipophilic drugs, and their surface can be modified to enhance targeting and biocompatibility.[5]
-
Stabilizers and Thickeners: In liquid and semi-solid formulations, PVM/MA copolymers can function as viscosity modifiers and stabilizers for emulsions and suspensions.[1][4]
Experimental Protocols
This section provides detailed methodologies for key experiments involving PVM/MA copolymers.
Synthesis of PVM/MA Copolymer via Solution Radical Polymerization
This protocol describes a general method for synthesizing a PVM/MA alternating copolymer.[1]
Materials:
-
Methyl vinyl ether (MVE)
-
Maleic anhydride (MA)
-
Ethyl acetate
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Nitrogen gas supply
-
Reaction vessel with reflux condenser and magnetic stirrer
Procedure:
-
In a reaction vessel, dissolve a specific molar ratio of maleic anhydride in a mixture of cyclohexane and ethyl acetate.
-
Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Under a nitrogen atmosphere, add the desired amount of methyl vinyl ether and the initiator (AIBN).
-
Heat the reaction mixture to 70-80°C with continuous stirring.
-
Maintain the reaction at this temperature for 8 hours.
-
After the reaction is complete, cool the mixture to room temperature. The copolymer will precipitate out of the solution.
-
Filter the precipitate and wash it with fresh solvent (e.g., cyclohexane) to remove any unreacted monomers.
-
Dry the resulting PVM/MA copolymer in a vacuum oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.
Characterization:
-
Structure: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to confirm the alternating copolymer structure.[1]
-
Molecular Weight: Gel Permeation Chromatography (GPC) is employed to determine the molecular weight and polydispersity index.[1]
-
Purity: The yield can be calculated gravimetrically.[1]
Preparation of PVM/MA Nanoparticles by Solvent Displacement
This method is commonly used to prepare drug-loaded PVM/MA nanoparticles.[5]
Materials:
-
PVM/MA copolymer
-
Acetone
-
Deionized water
-
Active Pharmaceutical Ingredient (API) - optional
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve a specific amount of PVM/MA copolymer (and the API, if applicable) in acetone to form the organic phase.
-
Prepare an aqueous phase, which can be deionized water or a mixture of ethanol and water.
-
Under continuous magnetic stirring, slowly inject the organic phase into the aqueous phase.
-
The rapid diffusion of acetone into the aqueous phase causes the polymer to precipitate, forming nanoparticles.
-
Continue stirring for a specified period to allow for nanoparticle stabilization.
-
Remove the organic solvents (acetone and ethanol) using a rotary evaporator under reduced pressure.
-
The resulting aqueous suspension contains the PVM/MA nanoparticles.
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).[14][15]
-
Zeta Potential: Determined using Electrophoretic Light Scattering (ELS) to assess the surface charge and stability of the nanoparticle suspension.[14][16]
-
Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[11]
-
Drug Encapsulation Efficiency: If a drug is loaded, the amount of encapsulated drug is determined by separating the nanoparticles from the aqueous phase (e.g., by ultracentrifugation) and quantifying the free drug in the supernatant using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
In Vitro Drug Release Study using the Dialysis Bag Method
This protocol is used to evaluate the release profile of a drug from PVM/MA microparticles or nanoparticles.[10]
Materials:
-
Drug-loaded PVM/MA nanoparticles/microparticles
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Beaker or vessel
-
Magnetic stirrer or shaking water bath
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Disperse a known amount of the drug-loaded formulation in a small volume of the release medium.
-
Transfer this dispersion into a dialysis bag and securely seal both ends.
-
Place the dialysis bag in a larger vessel containing a known volume of the release medium, maintained at 37°C with constant stirring. This ensures sink conditions.
-
At predetermined time intervals, withdraw a sample of the release medium from the external vessel.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the collected samples for drug concentration using a validated analytical method.
-
Calculate the cumulative percentage of drug released over time.
Measurement of Bioadhesion using a Texture Analyzer
This method quantifies the force of adhesion between a PVM/MA-based formulation and a mucosal tissue.[4][13]
Materials:
-
PVM/MA-based formulation (e.g., gel, tablet, or film)
-
Texture analyzer equipped with a mucoadhesion test rig
-
Mucosal tissue (e.g., porcine buccal or intestinal mucosa)
-
Physiological buffer (e.g., simulated intestinal fluid)
-
Cyanoacrylate adhesive or double-sided tape
Procedure:
-
Mount the mucosal tissue onto the lower platform of the test rig. The tissue should be kept moist with the physiological buffer.
-
Attach the PVM/MA formulation to the upper probe of the texture analyzer using a suitable adhesive.
-
Lower the probe at a defined speed until the formulation comes into contact with the mucosal tissue.
-
Apply a specific contact force for a predetermined period to ensure intimate contact.
-
Raise the probe at a constant speed, measuring the force required to detach the formulation from the mucosa.
-
The data is recorded as a force-distance curve. The peak force represents the maximum force of detachment (a measure of bioadhesive strength), and the area under the curve represents the total work of adhesion.
Visualizations
Logical Relationships
Caption: Structure-Property-Application relationship of PVM/MA copolymers.
Experimental Workflows
Caption: Workflow for PVM/MA nanoparticle preparation.
Caption: Workflow for bioadhesion testing with a texture analyzer.
Conclusion
Poly(vinyl ether-co-maleic anhydride) copolymers are highly functional polymers with a well-established safety profile, making them ideal candidates for a variety of pharmaceutical applications. Their tunable properties, particularly their bioadhesiveness and film-forming capabilities, offer significant advantages in the development of advanced drug delivery systems. This guide provides a foundational understanding of PVM/MA copolymers, equipping researchers and drug development professionals with the necessary knowledge to effectively utilize these versatile polymers in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pegylated nanoparticles based on poly(methyl vinyl ether-co-maleic anhydride): preparation and evaluation of their bioadhesive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poly( methyl vinyl ether/maleic anhydride) copolymer (AP series) [xinjingchem.com]
- 7. Stable Micro Systems will no longer be posting to this blog, visit our new blog on our main website.: Mucosal Delivery: Measuring Product Texture [textureanalysisprofessionals.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. mdpi.com [mdpi.com]
- 11. stablemicrosystems.com [stablemicrosystems.com]
- 12. researchgate.net [researchgate.net]
- 13. Progress in nanoparticles characterization: Sizing and zeta potential measurement | Semantic Scholar [semanticscholar.org]
- 14. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a dialysis in vitro release method for biodegradable microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stablemicrosystems.com [stablemicrosystems.com]
Diethylene glycol adipate polyester biodegradability mechanism
An In-depth Technical Guide to the Biodegradability Mechanism of Diethylene Glycol Adipate (B1204190) Polyester (B1180765)
Introduction
Diethylene glycol adipate polyester (PDEGA) is a biodegradable aliphatic polyester recognized for its utility in advanced polymer and materials science.[1] It often serves as an effective plasticizer for other biodegradable polymers, such as poly(L-lactide) (PLLA), modifying the material's properties.[1] Understanding the biodegradability of PDEGA is crucial for its application in biomedical fields, such as drug delivery systems, and for assessing its environmental impact.[2][3] This guide provides a detailed overview of the core mechanisms governing PDEGA biodegradation, the factors influencing its degradation rate, and the experimental protocols used for its assessment.
Core Biodegradation Mechanism
The biodegradation of aliphatic polyesters like PDEGA is a multi-step process primarily driven by hydrolysis and subsequent microbial action.[4] The overall mechanism can be divided into two main stages: depolymerization, where the polymer chains are broken down, and mineralization, where the resulting smaller molecules are consumed by microorganisms.[5]
Abiotic and Biotic Depolymerization: Hydrolysis
The initial and rate-limiting step in the degradation of high molecular weight polyesters is the cleavage of the ester bonds within the polymer backbone, a process known as hydrolysis.[5][6] This can be initiated by both non-biological (abiotic) and biological (biotic) factors.
-
Abiotic Hydrolysis : This process involves the chemical reaction of water with the ester linkages, leading to random chain scission.[1] The rate of abiotic hydrolysis is significantly influenced by environmental conditions such as temperature and pH.[1][7] In acidic environments, the ester's carbonyl group is protonated, making it susceptible to nucleophilic attack by water, while in basic conditions, hydroxide (B78521) ions directly attack the carbonyl.[7]
-
Biotic (Enzymatic) Hydrolysis : In biological environments, microorganisms secrete extracellular enzymes, such as lipases and esterases, that catalyze the hydrolysis of ester bonds.[1][8] These enzymes adsorb to the polymer surface and break down the long polymer chains into soluble oligomers and monomers that are small enough to be assimilated by the microbial cells.[8]
This depolymerization process can manifest as either surface erosion , where degradation is confined to the material's surface, or bulk erosion , where water penetrates the entire polymer matrix, causing degradation throughout.[5][9] If the rate of water diffusion into the polymer is faster than the rate of hydrolytic bond cleavage, bulk erosion occurs.[5]
References
- 1. This compound|Biodegradable Polymer for Research [benchchem.com]
- 2. Exploring the enzymatic degradation of poly(glycerol adipate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Polyester biodegradability: importance and potential for optimisation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04489K [pubs.rsc.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial and Enzymatic Degradation of Synthetic Plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. State-of-the-Art Review of Aliphatic Polyesters and Polyolefins Biodeterioration by Microorganisms: From Mechanism to Characterization [mdpi.com]
Solubility of Diethylene Glycol Adipate in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of diethylene glycol adipate (B1204190) (DEGA), a biodegradable aliphatic polyester (B1180765). Understanding the solubility characteristics of DEGA is crucial for its application in various fields, including its use as a plasticizer, in the formulation of drug delivery systems, and in the development of biodegradable materials.[1] This document compiles available solubility data, details experimental protocols for solubility determination, and presents a visualization of a key degradation pathway relevant to its lifecycle.
Introduction to Diethylene Glycol Adipate
This compound is an aliphatic polyester synthesized from the polycondensation of diethylene glycol and adipic acid.[1][2] It is recognized for its biodegradability, flexibility, and low glass transition temperature, making it a valuable component in advanced polymer and materials science research.[1] Its primary applications include serving as an efficient plasticizer for other biodegradable polymers, such as poly(L-lactide) (PLLA), where it enhances mechanical properties like elongation at break and impact strength.[1]
The principle of "like dissolves like" is fundamental to understanding polymer solubility. The dissolution process involves the diffusion of solvent molecules into the polymer matrix, causing it to swell, followed by the disentanglement and dispersion of the polymer chains into the solvent. The solubility of a polymer like DEGA is influenced by several factors including its chemical structure (the polarity of ester groups versus the nonpolar hydrocarbon segments), molecular weight, and the degree of crystallinity.[3]
Solubility Data
While extensive quantitative solubility data for this compound is not widely published in a consolidated format, a qualitative understanding can be derived from available literature on DEGA and similar aliphatic polyesters. The following table summarizes the known solubility of this compound and related adipate polyesters in a range of common organic solvents. It is important to note that solubility can be dependent on the specific molecular weight of the polymer and the temperature of the solvent.
| Solvent Class | Solvent | This compound (DEGA) & Related Adipate Polyesters |
| Alcohols | Methanol | Soluble (for related polyesters)[4][5] |
| Ethanol | Soluble (for related polyesters)[5] | |
| Ketones | Acetone (B3395972) | Soluble (for related polyesters)[5] |
| Methyl Ethyl Ketone (MEK) | Likely Soluble (based on acetone solubility) | |
| Esters | Ethyl Acetate | Likely Soluble (esters are good solvents for acrylate (B77674) esters)[6] |
| Ethers | Diethyl Ether | Insoluble (for polyethylene (B3416737) glycols)[4] |
| Tetrahydrofuran (THF) | Soluble (for adipate polyesters)[3][5] | |
| Chlorinated Hydrocarbons | Dichloromethane (DCM) | Soluble (for polyethylene glycols)[4] |
| Chloroform | Soluble (for related polyesters)[4][5] | |
| Aromatic Hydrocarbons | Toluene | Likely Soluble (aromatic hydrocarbons are good solvents for acrylate esters)[6] |
| Benzene | Soluble (for related polyesters)[4] | |
| Polar Aprotic Solvents | Dimethylformamide (DMF) | Soluble (for adipate polyesters)[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble upon heating (for some aliphatic-aromatic polyesters)[3] | |
| Water | A low-molecular-weight version, poly(ethylene glycol) (200) adipate, is described as water-soluble.[7] |
Experimental Protocols for Solubility Determination
For precise quantitative determination of the solubility of a specific this compound sample, the following experimental protocols, adapted from established methodologies for polymer solubility, can be employed.
Gravimetric Method for Quantitative Solubility Determination
This method provides a direct measure of the mass of polymer that can be dissolved in a specific volume of solvent.
Materials:
-
This compound (DEGA) sample
-
Selected organic solvents
-
Analytical balance
-
Vials with sealed caps
-
Constant temperature shaker or water bath
-
Micropipette or syringe
-
Pre-weighed, dry containers (e.g., aluminum pans)
-
Vacuum oven
Procedure:
-
Sample Preparation: An excess amount of the DEGA sample is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vials are placed in a constant temperature shaker or water bath and agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, the vials are left undisturbed to allow any undissolved polymer to settle.
-
Sample Withdrawal: A known volume of the clear supernatant (the saturated polymer solution) is carefully withdrawn using a micropipette or syringe, ensuring no solid particles are transferred.
-
Solvent Evaporation: The withdrawn solution is transferred to a pre-weighed, dry container. The solvent is then evaporated under controlled conditions in a vacuum oven at a temperature below the degradation temperature of DEGA until a constant weight is achieved.
-
Calculation: The solubility is calculated as the mass of the dried polymer divided by the volume of the solvent withdrawn. The results are typically expressed in g/L or mg/mL.
Visual Assessment for Qualitative Solubility
This is a simpler, more rapid method to determine if a polymer is soluble, partially soluble/swells, or insoluble in a given solvent.
Materials:
-
This compound (DEGA) sample
-
Selected organic solvents
-
Test tubes or small vials
-
Vortex mixer or shaker
Procedure:
-
Sample Addition: A small, pre-weighed amount of DEGA (e.g., 10 mg) is added to a known volume of the solvent (e.g., 1 mL) in a test tube.
-
Mixing: The mixture is agitated vigorously using a vortex mixer or shaker for a set period (e.g., several hours) at a controlled temperature.
-
Observation: The mixture is then visually inspected. The solubility is categorized as:
-
Soluble: The polymer completely dissolves, forming a clear, homogeneous solution.
-
Partially Soluble/Swelling: The polymer swells but does not fully dissolve, or a cloudy or heterogeneous mixture is formed.
-
Insoluble: The polymer remains as a distinct, undissolved solid.
-
Visualization of Key Pathways
Synthesis of this compound
The synthesis of this compound is a polycondensation reaction. This process can be visualized to understand the formation of the polymer chain.
Caption: Synthesis of this compound
Enzymatic Degradation Pathway of Aliphatic Polyesters
This compound, as an aliphatic polyester, undergoes enzymatic degradation, which is a key aspect of its biodegradability. This pathway is particularly relevant for applications in drug delivery and biodegradable materials. The degradation is primarily mediated by hydrolytic enzymes such as lipases and esterases.
Caption: Enzymatic Degradation of this compound
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents for researchers, scientists, and drug development professionals. While a comprehensive quantitative solubility database is not yet publicly available, the provided qualitative data and experimental protocols offer a strong starting point for formulation and research activities. The visualization of its synthesis and degradation pathways further elucidates the lifecycle of this important biodegradable polymer. Further research to quantify the solubility of DEGA in a wider range of solvents and at various temperatures would be a valuable contribution to the field.
References
- 1. This compound|Biodegradable Polymer for Research [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. polysciences.com [polysciences.com]
An In-depth Technical Guide on the Molecular Weight and Viscosity of Poly(diethylene glycol adipate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical relationship between molecular weight and viscosity for poly(diethylene glycol adipate) (PDEGA), a biodegradable aliphatic polyester (B1180765) of significant interest in various research and development fields, including its use as a plasticizer for biocompatible polymers. This document details the synthesis of PDEGA, the experimental protocols for determining its molecular weight and viscosity, and presents quantitative data to illustrate their interdependence.
Introduction to Poly(this compound) (PDEGA)
Poly(this compound) is synthesized through the polycondensation of diethylene glycol and adipic acid.[1] This process typically involves heating the monomers at elevated temperatures (often between 150°C and 220°C) to facilitate the removal of water as a byproduct, which drives the reaction towards the formation of higher molecular weight polymer chains.[1]
The molecular weight and its distribution are fundamental properties of PDEGA that significantly influence its mechanical, thermal, and rheological characteristics.[1] As with many polymers, a higher molecular weight generally leads to increased viscosity, toughness, and melt strength. The molecular weight of PDEGA is a critical parameter to control, especially when it is used as a plasticizer in polymer blends, such as with poly(lactic acid) (PLA), where it can enhance flexibility and toughness.[2][3]
The Interplay between Molecular Weight and Viscosity
The viscosity of a polymer is a measure of its resistance to flow. For a given polymer-solvent system at a specific temperature, the viscosity is directly related to the size and entanglement of the polymer chains, which are in turn determined by the molecular weight.
Intrinsic Viscosity and the Mark-Houwink-Sakurada Equation
A key parameter for characterizing the viscosity of a polymer in a dilute solution is the intrinsic viscosity ([η]). It represents the contribution of a single polymer molecule to the viscosity of the solution at infinite dilution. The intrinsic viscosity is related to the viscosity-average molecular weight (Mv) by the Mark-Houwink-Sakurada equation:[1]
[η] = K * Mv^a
where K and 'a' are the Mark-Houwink parameters, which are constant for a specific polymer-solvent system at a given temperature. The value of 'a' also provides insight into the conformation of the polymer in solution, with values typically ranging from 0.5 for a tightly coiled polymer in a poor solvent to 2.0 for a rigid, rod-like polymer.[2]
Melt Viscosity
In the molten state, the viscosity of a polymer is also strongly dependent on its molecular weight. Higher molecular weight polymers exhibit greater chain entanglement, leading to a significantly higher melt viscosity. This is a critical consideration in polymer processing techniques such as extrusion and injection molding. The zero-shear viscosity (η₀), which is the viscosity at very low shear rates, is particularly sensitive to changes in molecular weight. For linear flexible polymers, the zero-shear viscosity is proportional to the weight-average molecular weight (Mw) raised to a power of approximately 3.4.
Data Presentation
Table 1: Molecular Weight and Intrinsic Viscosity of Poly(ethylene adipate) (PEA) with a Narrow Molecular Weight Distribution in Tetrahydrofuran (THF) at 298 K
| Sample | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) | Intrinsic Viscosity [η] (dL/g) |
| PEA-N1 | 2,530 | 2,801 | 1.107 | 0.105 |
| PEA-N2 | 3,890 | 4,423 | 1.137 | 0.142 |
| PEA-N3 | 5,760 | 6,733 | 1.169 | 0.195 |
| PEA-N4 | 7,980 | 9,488 | 1.189 | 0.253 |
| PEA-N5 | 9,120 | 11,000 | 1.219 | 0.284 |
Data adapted from a study on poly(ethylene adipate) as a representative example.
Table 2: Molecular Weight and Intrinsic Viscosity of Poly(ethylene adipate) (PEA) with a Broad Molecular Weight Distribution in Tetrahydrofuran (THF) at 298 K
| Sample | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) | Intrinsic Viscosity [η] (dL/g) |
| PEA-B1 | 2,150 | 3,771 | 1.754 | 0.138 |
| PEA-B2 | 3,340 | 6,025 | 1.804 | 0.198 |
| PEA-B3 | 4,870 | 8,940 | 1.836 | 0.269 |
| PEA-B4 | 5,890 | 11,000 | 1.872 | 0.312 |
Data adapted from a study on poly(ethylene adipate) as a representative example.
For poly(this compound), a prepolymer has been reported with a number-average molecular weight (Mn) of 2300 g/mol and a molecular weight distribution (MWD) of 1.5. Additionally, a poly(this compound) based polyester polyol with a molecular weight of approximately 1000 g/mol is commercially available.
Experimental Protocols
Synthesis of Poly(this compound)
A typical laboratory-scale synthesis of PDEGA is achieved through melt polycondensation.
Materials:
-
Diethylene glycol
-
Adipic acid
-
Catalyst (e.g., p-toluenesulfonic acid, titanium-based catalysts)
-
High-vacuum source
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
Procedure:
-
Charge the reaction vessel with equimolar amounts of diethylene glycol and adipic acid.[4]
-
Add a catalytic amount of the chosen catalyst.
-
Heat the mixture under a nitrogen atmosphere with constant stirring. The temperature is typically raised in stages, for example, to 160-180°C, to initiate the esterification reaction and distill off the water produced.[5]
-
After the initial water evolution subsides, gradually apply a vacuum to the system to remove the remaining water and drive the polymerization to a higher molecular weight.
-
Continue the reaction under vacuum at an elevated temperature (e.g., 180-220°C) for several hours. The progress of the reaction can be monitored by measuring the amount of water collected or by analyzing the acid number of the polymer.
-
Once the desired molecular weight is achieved (as indicated by the viscosity of the melt or by preliminary analysis), cool the reactor and collect the polymer.
Determination of Molecular Weight by Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight distribution of polymers.[1]
Instrumentation and Conditions (Example for Polyesters):
-
GPC System: Equipped with a pump, autosampler, column oven, and a refractive index (RI) detector.
-
Columns: A set of styrene-divinylbenzene copolymer columns (e.g., two PLgel Mixed B columns) is often suitable for polyesters.
-
Mobile Phase (Eluent): Tetrahydrofuran (THF) or chloroform (B151607) are common solvents for aliphatic polyesters.
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: 30-40°C.
-
Calibration: Polystyrene standards of known molecular weights are used to generate a calibration curve.
Procedure:
-
Sample Preparation: Dissolve the PDEGA sample in the mobile phase at a known concentration (e.g., 1-2 mg/mL). Ensure complete dissolution, which may be aided by gentle heating or agitation. Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.
-
Calibration: Inject a series of polystyrene standards of narrow molecular weight distribution into the GPC system. Record the elution volume for each standard. Create a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.
-
Sample Analysis: Inject the prepared PDEGA solution into the GPC system.
-
Data Analysis: Using the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the PDEGA sample from its chromatogram.
Determination of Intrinsic Viscosity by Capillary Viscometry
Capillary viscometry is a classical and accessible method for determining the viscosity-average molecular weight of a polymer. The Ubbelohde viscometer is commonly used for this purpose.
Instrumentation and Materials:
-
Ubbelohde capillary viscometer
-
Constant temperature water bath
-
Stopwatch
-
Volumetric flasks and pipettes
-
Solvent (e.g., THF, chloroform)
-
PDEGA sample
Procedure:
-
Solution Preparation: Prepare a stock solution of the PDEGA sample in the chosen solvent at a known concentration (e.g., 1 g/dL). From this stock solution, prepare a series of dilutions (e.g., 0.8, 0.6, 0.4, 0.2 g/dL) in volumetric flasks.
-
Viscometer Setup: Place the Ubbelohde viscometer in the constant temperature water bath and allow it to equilibrate.
-
Solvent Flow Time: Measure the flow time of the pure solvent through the capillary of the viscometer. Repeat this measurement at least three times to ensure reproducibility. The average of these measurements is t₀.
-
Solution Flow Times: For each of the prepared polymer solutions, measure the flow time (t) in the same manner as the pure solvent.
-
Data Analysis:
-
Calculate the relative viscosity (η_rel) for each concentration: η_rel = t / t₀
-
Calculate the specific viscosity (η_sp) for each concentration: η_sp = η_rel - 1
-
Calculate the reduced viscosity (η_red) for each concentration: η_red = η_sp / c (where c is the concentration in g/dL)
-
Calculate the inherent viscosity (η_inh) for each concentration: η_inh = ln(η_rel) / c
-
-
Extrapolation to Zero Concentration: Plot the reduced viscosity and the inherent viscosity against concentration. Extrapolate the two lines to zero concentration. The y-intercept of these plots gives the intrinsic viscosity ([η]).
Mandatory Visualizations
Caption: Synthesis workflow for poly(this compound).
Caption: Experimental workflow for GPC analysis.
Caption: Workflow for determining intrinsic viscosity.
Caption: Relationship between molecular weight and viscosity.
References
Diethylene glycol adipate safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the safety and handling precautions for diethylene glycol adipate (B1204190) (CAS No. 9010-89-3), a polyester (B1180765) commonly used as a plasticizer. Due to a notable lack of specific toxicological data for diethylene glycol adipate itself, this guide employs a component-based safety assessment, focusing on the well-documented toxicological profiles of its constituent monomers: diethylene glycol (DEG) and adipic acid. This approach is in line with safety evaluation strategies for similar polymeric substances where data on the final polymer is limited.
This document summarizes available quantitative data, outlines relevant experimental protocols for safety assessment, and provides clear guidelines for safe handling, storage, and emergency procedures. All quantitative data is presented in structured tables for ease of comparison, and key procedural workflows are visualized using diagrams.
Introduction to this compound
This compound is an aliphatic polyester. It is recognized for its biodegradable properties and its utility as an efficient plasticizer for other biodegradable polymers.[1] Safety Data Sheets for this compound indicate that the compound is not classified as hazardous.[1] However, a thorough understanding of its chemical nature and the safety profiles of its components is essential for safe handling in a laboratory and manufacturing environment.
Physical and Chemical Properties
Quantitative data on the physical and chemical properties of this compound is limited. The available information is presented below, along with the properties of its constituent monomers for reference.
| Property | This compound (Polymer) | Diethylene Glycol (Monomer) | Adipic Acid (Monomer) |
| CAS Number | 9010-89-3[2][3][4] | 111-46-6 | 124-04-9 |
| Molecular Formula | [C10H16O6]n | C4H10O3 | C6H10O4 |
| Appearance | - | Colorless, viscous liquid | White crystalline solid |
| Boiling Point | >250°C[5] | 244-245°C | 337.5°C |
| Melting Point | < -25°C[6] | -6.5°C | 152°C |
| Flash Point | >113°C[5] | 138°C (closed cup) | 196°C |
| Density | 1.192 g/mL at 25°C[5] | 1.118 g/cm³ | 1.360 g/cm³ |
| Viscosity | 11,000 cP at 25°C[2] | - | - |
| Glass Transition Temp. | ~ -51.4°C[1] | - | - |
Toxicological Data
As specific toxicological studies on this compound are largely unavailable in public literature, this section presents the toxicological data for its constituent monomers, diethylene glycol and adipic acid. This information provides a basis for assessing the potential hazards associated with the polymer.
Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| Diethylene Glycol | ||||
| LD50 | Rat | Oral | 15,600 - 30,100 mg/kg | Existing Chemical Hazard Assessment Report |
| LD50 | Mouse | Oral | 13,300 - 28,100 mg/kg | Existing Chemical Hazard Assessment Report |
| LD50 | Rabbit | Dermal | 12,500 - 13,300 mg/kg | Existing Chemical Hazard Assessment Report |
| LC50 (4h) | Rat | Inhalation | >4,600 mg/m³ | Existing Chemical Hazard Assessment Report |
| Adipic Acid | ||||
| LD50 | Rat | Oral | 5,560 mg/kg | Redox Safety Data Sheet |
| LD50 | Mouse | Oral | 1,900 mg/kg | Redox Safety Data Sheet |
| LD50 | Rabbit | Dermal | >7,940 mg/kg | Canada.ca |
| LC50 (4h) | Rat | Inhalation | >7,700 mg/m³ | OECD SIDS for Adipic Acid |
Skin and Eye Irritation
| Endpoint | Species | Result | Reference |
| Diethylene Glycol | |||
| Skin Irritation | Animal studies | Minimal irritation | Existing Chemical Hazard Assessment Report |
| Eye Irritation | Animal studies | Minimal irritation | Existing Chemical Hazard Assessment Report |
| Adipic Acid | |||
| Skin Irritation | Rabbit | Slight irritant | Redox Safety Data Sheet |
| Eye Irritation | Rabbit | Causes serious eye irritation/damage | Canada.ca |
Sensitization
| Substance | Species | Result | Reference |
| Diethylene Glycol | Guinea Pig | Not a sensitizer | Existing Chemical Hazard Assessment Report |
| Adipic Acid | - | Not considered a skin sensitizer | Redox Safety Data Sheet |
Repeated Dose Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity
| Endpoint | Diethylene Glycol | Adipic Acid |
| Repeated Dose Toxicity | Mild renal effects observed in animals at high doses. | Low chronic toxicity via oral and inhalation routes. |
| Carcinogenicity | Not considered a primary carcinogen. Bladder tumors in rats at high doses were associated with bladder stones, which may be linked to ethylene (B1197577) glycol impurities in older studies. | Not classified as a carcinogen by IARC or ACGIH. No increased tumor incidence in a 2-year rat study.[2] |
| Mutagenicity/Genotoxicity | Reported to be non-mutagenic in various in vitro assays. | Reported to be non-mutagenic. |
| Reproductive/Developmental Toxicity | Reproductive and developmental effects observed in rodents at high doses. | Not considered a reproductive or developmental toxicant. |
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of this compound are not publicly available due to the lack of specific studies. However, standard methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be employed. Below are summaries of key protocols relevant to the data presented.
Acute Oral Toxicity (OECD Guideline 423)
This method involves the administration of the test substance by gavage to fasted animals in a sequential process. The starting dose is selected from one of four fixed levels and the outcome (survival or death) determines the next step. The objective is to identify a dose that causes mortality in some animals to estimate the LD50.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
A small amount of the test substance is applied to a shaved patch of skin on a single animal. The site is observed for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal. The severity of the reactions is scored to determine the irritation potential.
Handling and Precautions
Based on the available Safety Data Sheets for poly[di(ethylene glycol) adipate] and the properties of its components, the following handling precautions are recommended.
Engineering Controls
-
Handle in a well-ventilated place.[5]
-
Ensure safety showers and eyewash stations are readily available.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[5]
-
Skin Protection: Wear suitable protective clothing and chemical-impermeable gloves.[5]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[5]
Handling and Storage
-
Avoid contact with skin and eyes.[5]
-
Avoid the formation of dust and aerosols.[5]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[5]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[5]
Accidental Release Measures
-
Evacuate personnel to safe areas.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[5]
-
Collect the spillage and place it in a suitable, closed container for disposal.[5]
-
Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[5]
Conclusion
While specific toxicological data for this compound is limited, a review of the safety information for its constituent monomers, diethylene glycol and adipic acid, suggests a low order of acute toxicity. The primary hazards are related to the potential for serious eye irritation from adipic acid. By adhering to the recommended handling precautions, including the use of appropriate personal protective equipment and ensuring good ventilation, this compound can be handled safely in a research and development setting. As with any chemical, it is crucial to consult the most current Safety Data Sheet provided by the supplier before use.
References
- 1. This compound|Biodegradable Polymer for Research [benchchem.com]
- 2. POLY[DI(ETHYLENE GLYCOL) ADIPATE] | 9010-89-3 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CAS Number 9010-89-3 - PCC Group Product Portal [products.pcc.eu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
In-Depth Technical Guide to the Thermal Properties of Diethylene Glycol Adipate Polyester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of diethylene glycol adipate (B1204190) (DEGA) polyester (B1180765), a biodegradable aliphatic polyester of significant interest in advanced polymer and materials science research. This document details the key thermal characteristics, outlines experimental protocols for their determination, and presents a logical workflow for thermal analysis.
Core Thermal Properties
Diethylene glycol adipate polyester is recognized for its role as an effective plasticizer for other biodegradable polymers, such as poly(L-lactide) (PLLA). Its thermal behavior is a critical aspect of its performance and processing. The key thermal properties are summarized in the table below.
| Thermal Property | Value | Notes |
| Glass Transition Temperature (Tg) | ~ -51.4 °C | This low Tg is characteristic of its amorphous nature and contributes to its plasticizing effect.[1] |
| Melting Temperature (Tm) | Amorphous | As an amorphous polymer, DEGA polyester does not exhibit a sharp melting point. |
| Decomposition Temperature (Td) | Onset ~275 °C | This is a general value for aliphatic polyesters; the degradation involves the random scission of ester linkages.[1] |
Experimental Protocols
The determination of the thermal properties of this compound polyester relies on standard thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
DSC is employed to measure the heat flow associated with transitions in the material as a function of temperature. For an amorphous polymer like DEGA polyester, DSC is crucial for determining the glass transition temperature.
Methodology:
-
Sample Preparation: A small sample of the this compound polyester (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: A DSC instrument is calibrated using high-purity standards (e.g., indium). An empty sealed aluminum pan is used as a reference.
-
Thermal Program:
-
First Heating Scan: The sample is heated from a low temperature (e.g., -100 °C) to a temperature above its expected glass transition (e.g., 50 °C) at a controlled heating rate (e.g., 10 °C/min). This scan erases the sample's prior thermal history.
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The glass transition temperature is determined from this second scan.
-
-
Atmosphere: The experiment is conducted under an inert atmosphere, typically nitrogen, with a constant purge gas flow rate (e.g., 50 mL/min).
-
Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve of the second heating scan.
Thermogravimetric Analysis (TGA) for Thermal Decomposition (Td)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of the polymer.
Methodology:
-
Sample Preparation: A small sample of the this compound polyester (typically 5-10 mg) is placed in a TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument's microbalance is tared, and the furnace is purged with the desired gas.
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).
-
Atmosphere: To study thermal degradation without oxidative effects, the analysis is carried out under an inert nitrogen atmosphere with a constant flow rate (e.g., 20-50 mL/min).
-
Data Analysis:
-
The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Td), which is the temperature at which significant mass loss begins.
-
The derivative of the TGA curve (DTG curve) is often plotted to identify the temperature of the maximum rate of decomposition.
-
Visualizing Experimental Workflows
The logical flow of experiments for characterizing the thermal properties of this compound polyester can be visualized as follows:
This diagram illustrates the parallel pathways for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), from sample preparation to final data interpretation, to fully characterize the thermal properties of this compound polyester.
References
Biocompatibility and Cytotoxicity of Diethylene Glycol Adipate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diethylene glycol adipate (B1204190) (DEGA), and its polymeric form, poly(diethylene glycol adipate) (PDEGA), are aliphatic polyesters with applications as plasticizers and in the formulation of biodegradable polymers. This technical guide provides a comprehensive overview of the current understanding of the biocompatibility and cytotoxicity of DEGA/PDEGA, drawing upon available data for the polymer, its constituent monomers, and analogous materials. While direct and extensive toxicological data for DEGA/PDEGA is limited, this guide synthesizes existing information to provide a thorough assessment for researchers and developers. In general, aliphatic polyesters are regarded as biocompatible.[1][2] PDEGA is noted in safety data sheets as not being classified as hazardous.[1][3] However, a complete understanding of its biocompatibility profile requires consideration of its degradation products, primarily diethylene glycol (DEG) and adipic acid.[3] The well-documented toxicity of DEG necessitates a thorough evaluation of its potential to leach from the polymer matrix.
Introduction to this compound
This compound is a polyester (B1180765) synthesized from the polycondensation of diethylene glycol and adipic acid.[3] Its polymeric form, PDEGA, is a biodegradable material with a low glass transition temperature, making it suitable as a plasticizer for other biodegradable polymers like poly(L-lactide) (PLLA).[3] Its biodegradability and ability to modify the mechanical properties of other polymers have led to its consideration for use in various applications, including biomedical devices and packaging.[3]
In Vitro Cytotoxicity
General Biocompatibility of Aliphatic Polyesters:
Aliphatic polyesters are a class of polymers widely used in biomedical applications due to their biodegradability and general biocompatibility.[1][4] Studies on various aliphatic polyesters have demonstrated good cell viability and proliferation.[4] For instance, a study on poly(glycerol adipate) (PGA) elastomers, which share the adipate component with DEGA, showed an absence of cytotoxicity and good adherence of embryonic mouse fibroblasts (NIH/3T3).[5] Similarly, poly(propylene fumarate-co-ethylene glycol) hydrogels exhibited slight to moderate cytotoxicity in vitro, with cell viability increasing with a higher polyethylene (B3416737) glycol (PEG) content.[6]
Safety Data Sheet Information:
Safety Data Sheets (SDS) for poly[di(ethylene glycol) adipate] indicate that the substance is not classified as hazardous.[1] The SDS reports no available data for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[1] While this suggests a low hazard potential, it also highlights the lack of comprehensive toxicological testing.
Table 1: Summary of Inferred Cytotoxicity Data for this compound and Related Polymers
| Polymer/Compound | Cell Line | Assay | Results | Reference |
| Poly[di(ethylene glycol) adipate] | Not specified | Not specified | Not classified as hazardous | [1] |
| Poly(glycerol adipate-co-ethylene glycol) elastomers | NIH/3T3 fibroblasts | Not specified | No cytotoxicity observed | [5] |
| Poly(propylene fumarate-co-ethylene glycol) hydrogels | Endothelial cells | Cell density/proliferation | 20-86% viability relative to controls | [6] |
Experimental Protocols for Cytotoxicity Assessment
Standardized protocols, primarily from the ISO 10993 series of standards for the biological evaluation of medical devices, are employed to assess the cytotoxicity of polymers.
Elution Test (Extract-Based Assay)
This method, also known as the MEM Elution assay, is commonly used to evaluate the cytotoxic potential of leachable substances from a material.
Protocol:
-
Material Preparation: The test material (DEGA/PDEGA) is incubated in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at a specific surface area to volume ratio (e.g., 3 cm²/mL) for a defined period (e.g., 24-72 hours) at 37°C to create an extract.
-
Cell Culture: A suitable cell line (e.g., L929 fibroblasts, NIH/3T3) is seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Cell Treatment: The culture medium is replaced with the prepared polymer extract. Control wells contain fresh culture medium.
-
Incubation: The cells are incubated with the extract for a specified duration (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment: Cell viability is determined using a quantitative assay such as MTT, MTS, or LDH release assay.
Direct Contact Test
This method assesses the cytotoxic potential of a material when in direct contact with cultured cells.
Protocol:
-
Cell Culture: A monolayer of cells is prepared in a culture dish.
-
Material Application: A sample of the test material (DEGA/PDEGA) is placed directly onto the cell layer.
-
Incubation: The culture is incubated for a defined period (e.g., 24 hours).
-
Microscopic Evaluation: The cells around the material are examined microscopically for signs of cytotoxicity, such as malformation, degeneration, and lysis.
Quantitative Viability Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to the MTT assay, this method uses a tetrazolium salt that is reduced by viable cells to a colored formazan product that is soluble in the culture medium.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytoplasmic enzyme LDH from cells with a damaged cell membrane, which is an indicator of cytotoxicity or cytolysis.
Potential for Apoptosis and Necrosis
There are no specific studies investigating the induction of apoptosis or necrosis by this compound. However, understanding these cell death mechanisms is crucial for a complete biocompatibility assessment.
-
Apoptosis is a programmed and controlled form of cell death that is generally non-inflammatory. It can be assessed by methods such as Annexin V staining, caspase activity assays, and TUNEL assays.
-
Necrosis is an uncontrolled form of cell death that results from acute cellular injury and often elicits an inflammatory response. It is typically characterized by cell swelling and lysis.
Future studies on DEGA/PDEGA should include assays to differentiate between these cell death pathways to better understand its cytotoxic potential.
Inflammatory Response
The inflammatory response to an implanted biomaterial is a key aspect of its biocompatibility. While no specific data exists for DEGA/PDEGA, studies on other glycol-based polymers provide some insights. For instance, poly(ethylene glycol) (PEG)-based hydrogels have been shown to elicit a complex inflammatory response in vivo, which can be modulated by the degradation rate of the hydrogel.[7] The in vivo response to poly(propylene fumarate-co-ethylene glycol) hydrogels showed a normal wound healing process with a progressive decrease in leukocyte concentration.[6]
Degradation and Leaching of Diethylene Glycol
A critical consideration for the biocompatibility of poly(this compound) is its degradation into diethylene glycol (DEG) and adipic acid.[3] The thermal degradation of aliphatic polyesters like PDEA typically begins at temperatures around 275°C.[3] Hydrolytic degradation, the cleavage of ester linkages by water, is dependent on factors like pH and temperature.[3]
The toxicity of diethylene glycol is well-established. It is rapidly absorbed orally and can cause acute and chronic effects on the nervous system and kidneys, with lethal doses leading to renal failure.[4] The mechanism of DEG toxicity is believed to be mediated by its metabolite, 2-hydroxyethoxyacetic acid (HEAA).[8]
Therefore, the potential for DEG to leach from the PDEGA polymer matrix is a significant safety concern. The rate of degradation and the subsequent release of DEG would be critical factors in determining the long-term biocompatibility of any device or product containing PDEGA.
Signaling Pathways
There is no direct evidence on the specific signaling pathways affected by this compound. Research on other plasticizers has suggested that they can modulate lipid metabolism pathways through interactions with nuclear receptors like PPARs and RXRs. Given that DEGA is also used as a plasticizer, investigating its potential effects on these pathways would be a relevant area for future research.
Conclusion and Future Directions
The available information suggests that poly(this compound) is likely to have a low level of cytotoxicity, consistent with other biodegradable aliphatic polyesters used in biomedical applications. However, the lack of direct, quantitative toxicological data is a significant knowledge gap. The primary concern for the biocompatibility of DEGA/PDEGA lies in its degradation and the potential release of diethylene glycol, a known toxicant.
Future research should focus on:
-
Quantitative in vitro cytotoxicity studies on various cell lines using standardized assays to determine dose-dependent effects and IC50 values.
-
Investigation of apoptosis and necrosis induction to elucidate the mechanisms of any observed cell death.
-
Assessment of the in vitro and in vivo inflammatory response to PDEGA.
-
Detailed studies on the degradation profile of PDEGA under physiological conditions to quantify the rate of diethylene glycol leaching.
-
Exploration of the potential effects of DEGA/PDEGA on relevant signaling pathways , particularly those involved in metabolic regulation.
A thorough understanding of these aspects is essential for the safe and effective application of this compound in research, drug development, and biomedical devices.
Diagrams
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Surface Modification of Aliphatic Polyester to Enhance Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|Biodegradable Polymer for Research [benchchem.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. In vitro cytotoxicity and in vivo biocompatibility of poly(propylene fumarate-co-ethylene glycol) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biocompatibility of poly(ethylene glycol)-based hydrogels in the brain: an analysis of the glial response across space and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent Toxicity – Diethylene Glycol | Solvent Toxicity- Diethylene Glycol [u.osu.edu]
Methodological & Application
Synthesis of Poly(diethylene glycol adipate) via Polycondensation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of poly(diethylene glycol adipate) (PDEGA) through a two-stage melt polycondensation reaction. This biodegradable and biocompatible polyester (B1180765) is of significant interest for various applications, including as a plasticizer for other polymers and in the development of drug delivery systems.
Introduction
Poly(this compound) is an aliphatic polyester synthesized from the polycondensation of diethylene glycol and adipic acid.[1][2] The synthesis is typically carried out in a two-stage process: an initial esterification reaction to form oligomers, followed by a polycondensation step at elevated temperatures and under vacuum to increase the polymer's molecular weight by removing the water byproduct.[3] The properties of the resulting polymer, such as molecular weight and polydispersity, are influenced by reaction conditions including temperature, time, catalyst type, and concentration.[4]
Data Presentation
The following table summarizes typical reaction conditions and resulting polymer properties for the synthesis of PDEGA via melt polycondensation.
| Parameter | Value | Reference |
| Reactants | ||
| Adipic Acid | 1.0 mol equivalent | [1] |
| Diethylene Glycol | 1.0 mol equivalent | [1] |
| Catalyst | ||
| p-Toluenesulfonic acid (p-TSA) | ~0.1-0.2% by weight of reactants | [3] |
| Stannous chloride (SnCl₂) | ~0.3% by weight of reactants | [4] |
| Reaction Conditions | ||
| Esterification Temperature | 160 - 180 °C | [3] |
| Polycondensation Temperature | 180 - 220 °C | |
| Vacuum Pressure | 10 - 15 mmHg | |
| Resulting Polymer Properties | ||
| Molecular Weight (Mn) | 2,000 - 4,000 g/mol | |
| Polydispersity Index (PDI) | 1.5 - 2.5 | |
| Acid Value | < 1.0 mg KOH/g |
Experimental Protocols
Materials
-
Adipic Acid (≥99%)
-
Diethylene Glycol (≥99%)
-
p-Toluenesulfonic acid monohydrate (p-TSA) or Stannous chloride (SnCl₂)
-
Chloroform (B151607) (ACS grade)
-
Methanol (B129727) (ACS grade)
-
Nitrogen gas (high purity)
Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Distillation head with condenser and receiving flask
-
Vacuum pump with a pressure gauge
-
Nitrogen inlet
Synthesis of Poly(this compound)
This protocol describes a two-stage melt polycondensation synthesis.
Stage 1: Esterification
-
To a clean and dry three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head, add equimolar amounts of adipic acid and diethylene glycol (e.g., 0.28 mol, 41.0 g of adipic acid and 0.28 mol, 29.6 g of diethylene glycol).[1]
-
Add the catalyst, for instance, p-toluenesulfonic acid (approximately 0.1-0.2% of the total reactant weight).[3]
-
Begin stirring the mixture and purge the reactor with a slow stream of nitrogen gas.
-
Heat the reaction mixture to 160-180°C.[3]
-
Maintain this temperature for 2-3 hours to facilitate the initial esterification. Water will be produced as a byproduct and should be collected in the receiving flask. The reaction progress can be monitored by the amount of water collected.
Stage 2: Polycondensation
-
After the initial esterification, gradually increase the temperature to 180-220°C.
-
Once the desired temperature is reached, slowly apply a vacuum, reducing the pressure to 10-15 mmHg. Be cautious to avoid excessive foaming.
-
Continue the reaction under vacuum for an additional 3-5 hours to promote the removal of water and increase the molecular weight of the polymer. The viscosity of the reaction mixture will noticeably increase during this stage.
-
After the polycondensation is complete, turn off the heating and vacuum, and allow the polymer to cool to room temperature under a nitrogen atmosphere. The resulting poly(this compound) will be a viscous liquid or a waxy solid.
Purification of Poly(this compound)
-
Dissolve the crude polymer in a minimal amount of chloroform.
-
Slowly pour the chloroform solution into a beaker containing an excess of cold methanol (approximately 10 times the volume of the chloroform solution) while stirring vigorously.
-
The purified polymer will precipitate out of the solution.
-
Decant the solvent and collect the precipitated polymer.
-
Dry the polymer in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) until a constant weight is achieved to remove any residual solvent.
Characterization
Determination of Acid Value
The acid value is a measure of the free carboxylic acid groups present in the polymer and is an indicator of the extent of the reaction. It is determined by titrating a known amount of the polymer dissolved in a suitable solvent with a standardized solution of potassium hydroxide (B78521) (KOH).[1]
-
Accurately weigh approximately 1-2 g of the polymer into a flask.
-
Dissolve the polymer in a suitable solvent mixture (e.g., toluene/ethanol).
-
Add a few drops of a suitable indicator (e.g., phenolphthalein) or use a potentiometric titrator.
-
Titrate the solution with a standardized solution of KOH in ethanol (B145695) (e.g., 0.1 M) until the endpoint is reached.
-
Calculate the acid value using the following formula: Acid Value (mg KOH/g) = (V * c * 56.1) / m Where:
-
V = volume of KOH solution used (mL)
-
c = concentration of KOH solution (mol/L)
-
56.1 = molar mass of KOH ( g/mol )
-
m = mass of the polymer sample (g)
-
Molecular Weight and Polydispersity Index (PDI)
The number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be determined by Gel Permeation Chromatography (GPC) using a suitable solvent (e.g., tetrahydrofuran) and calibrated with polystyrene standards.
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The syntheses of poly (this compound) in low-intensity ultrasound | Semantic Scholar [semanticscholar.org]
- 3. iscientific.org [iscientific.org]
- 4. Synthesis and cross linking of trimethoxysilane terminated poly(this compound) [journal.buct.edu.cn]
Application Note: Structural Characterization of Diethylene Glycol Adipate Polyester Using NMR Spectroscopy
Abstract
This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of diethylene glycol adipate (B1204190) (DEGA) polyester (B1180765). High-resolution ¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques for elucidating the chemical structure, confirming the identity, and assessing the purity of polymeric materials. This document provides a comprehensive protocol for sample preparation and data acquisition, along with an analysis of the expected NMR spectra, including chemical shift assignments. This methodology is crucial for researchers, scientists, and professionals involved in polymer synthesis, quality control, and drug development where polyesters like DEGA are utilized as plasticizers or components of formulations.
Introduction
Diethylene glycol adipate (DEGA) is an aliphatic polyester synthesized from the polycondensation of diethylene glycol and adipic acid.[1][2][3] It finds applications as a plasticizer, in the production of binders for various composites, and in the development of biodegradable materials.[1][2][3] The physical and chemical properties of DEGA polyester are highly dependent on its molecular structure, including the successful incorporation of monomer units and the nature of the end-groups.
NMR spectroscopy provides detailed information about the molecular structure of polymers. ¹H NMR is used to identify and quantify the different types of protons in the polymer chain, while ¹³C NMR provides information about the carbon backbone. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for more complex structural assignments. This application note serves as a practical guide for the characterization of DEGA polyester using NMR.
Experimental Protocols
Materials and Equipment
-
This compound (DEGA) sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) tetramethylsilane (B1202638) (TMS)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 300 MHz or higher)
Sample Preparation
-
Accurately weigh 10-20 mg of the DEGA polyester sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[4]
-
Ensure complete dissolution by gentle agitation or using a vortex mixer.
-
Transfer the solution into a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent, to reference the chemical shifts to 0 ppm.
NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters for a 300 MHz spectrometer are:
-
Pulse program: zg30
-
Number of scans: 16-64
-
Relaxation delay: 1-5 s
-
Acquisition time: ~3-4 s
-
Spectral width: -2 to 12 ppm
-
-
Acquire a ¹³C NMR spectrum. Typical parameters are:
-
Pulse program: zgpg30 (proton-decoupled)
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2 s
-
Spectral width: 0 to 200 ppm
-
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Reference the spectra using the TMS signal at 0 ppm.
Results and Discussion
The expected ¹H and ¹³C NMR spectra of this compound are characterized by specific chemical shifts corresponding to the protons and carbons in the repeating unit of the polyester.
¹H NMR Spectrum
The ¹H NMR spectrum of DEGA in CDCl₃ will exhibit distinct signals for the protons of the diethylene glycol and adipic acid moieties. The integration of these signals should correspond to the number of protons in each environment.
-
Diethylene Glycol Protons: The two methylene (B1212753) groups of the diethylene glycol unit adjacent to the ester oxygen are expected to have slightly different chemical shifts. The protons on the carbons directly bonded to the ester oxygen (-O-CH₂-CH₂-O-CO-) will appear at a higher chemical shift (around 4.2 ppm) compared to the protons on the carbons of the ether linkage (-CO-O-CH₂-CH₂-O-), which are expected around 3.7 ppm.
-
Adipic Acid Protons: The adipic acid moiety has two sets of chemically non-equivalent methylene protons. The protons alpha to the carbonyl group (-CO-CH₂-CH₂-) will be deshielded and appear around 2.3 ppm. The protons beta to the carbonyl group (-CO-CH₂-CH₂-) will appear at a lower chemical shift, around 1.6 ppm.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides complementary information for structural confirmation.
-
Carbonyl Carbon: The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 172-174 ppm.
-
Diethylene Glycol Carbons: The carbons of the diethylene glycol unit will show two distinct signals. The carbon adjacent to the ester oxygen (-O-CH₂-CH₂-O-CO-) will be around 63-64 ppm, while the carbon of the ether linkage (-CO-O-CH₂-CH₂-O-) will be around 68-69 ppm.
-
Adipic Acid Carbons: The carbons of the adipic acid unit will also show two signals. The carbon alpha to the carbonyl group (-CO-CH₂-CH₂-) is expected around 33-34 ppm, and the beta carbon (-CO-CH₂-CH₂-) around 24-25 ppm.
Data Presentation
Table 1: Summary of Expected ¹H and ¹³C NMR Chemical Shifts for this compound (DEGA) in CDCl₃.
| Assignment | Structure Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| a | -O-CH₂ -CH₂-O-CO- | ~ 4.2 | ~ 63-64 |
| b | -CO-O-CH₂-CH₂ -O- | ~ 3.7 | ~ 68-69 |
| c | -CO-CH₂ -CH₂- | ~ 2.3 | ~ 33-34 |
| d | -CO-CH₂-CH₂ - | ~ 1.6 | ~ 24-25 |
| e | -C O-O- | - | ~ 172-174 |
Visualizations
Caption: Chemical structure of the this compound repeating unit with proton assignments.
References
Thermal Analysis of Poly(diethylene glycol adipate) by TGA and DSC: Application Note and Protocols
Introduction
Poly(diethylene glycol adipate) (PDEGA) is a biodegradable aliphatic polyester (B1180765) with applications in various fields, including as a plasticizer for other polymers. Understanding its thermal properties is crucial for its processing and end-use applications. This document provides a detailed application note and experimental protocols for the thermal analysis of PDEGA using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA provides information on the thermal stability and decomposition of the material, while DSC is used to determine its glass transition temperature, melting, and crystallization behavior.
Data Presentation
The thermal properties of poly(this compound) have been characterized by TGA and DSC. A summary of the key quantitative data is presented in the tables below.
Table 1: TGA Data Summary for Poly(this compound)
| Parameter | Value | Reference |
| Onset Decomposition Temperature (Tonset) | ~275 °C | [1] |
| Peak Decomposition Temperature (Tpeak) | Not explicitly found in search results | |
| Mass Loss (%) | Not explicitly found in search results | |
| Residue at 600 °C (%) | Not explicitly found in search results |
Note: The onset decomposition temperature is a representative value for aliphatic polyesters, as specific data for poly(this compound) was not available in the search results. The thermal degradation of poly(this compound) is known to occur at elevated temperatures.[1]
Table 2: DSC Data Summary for Poly(this compound)
| Parameter | Value | Reference |
| Glass Transition Temperature (Tg) | Approx. -51.4 °C | [1] |
| Melting Point (Tm) | Not applicable | [1] |
| Heat of Fusion (ΔHm) | Not applicable | [1] |
| Crystallization Temperature (Tc) | Not applicable | [1] |
| Heat of Crystallization (ΔHc) | Not applicable | [1] |
Note: Poly(this compound) is characterized as being amorphous in nature; therefore, distinct melting and crystallization peaks are not typically observed.[1]
Experimental Protocols
Detailed methodologies for performing TGA and DSC analyses on poly(this compound) are provided below.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of poly(this compound).
Instrumentation: A calibrated thermogravimetric analyzer.
Materials:
-
Poly(this compound) sample (5-10 mg)
-
TGA sample pans (e.g., platinum or alumina)
-
Inert gas (e.g., Nitrogen, 99.99% purity)
Procedure:
-
Instrument Preparation:
-
Turn on the TGA instrument and the gas supply.
-
Perform any necessary calibrations (e.g., temperature and mass) according to the instrument's standard operating procedure.
-
Set the purge gas (Nitrogen) flow rate, typically between 20-50 mL/min.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the poly(this compound) sample directly into a clean, tared TGA pan.
-
Record the exact mass of the sample.
-
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Program the instrument with the following temperature profile:
-
Initial Temperature: 25 °C
-
Heating Rate: 10 °C/min
-
Final Temperature: 600 °C
-
Atmosphere: Nitrogen
-
-
-
Data Acquisition:
-
Start the TGA experiment.
-
The instrument will record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.
-
Determine the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG curve), which represents the point of maximum rate of weight loss.
-
Calculate the percentage of mass loss at different temperature ranges and the final residue at 600 °C.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (Tg) of poly(this compound).
Instrumentation: A calibrated differential scanning calorimeter.
Materials:
-
Poly(this compound) sample (5-10 mg)
-
DSC sample pans (e.g., aluminum) and lids
-
Inert gas (e.g., Nitrogen, 99.99% purity)
Procedure:
-
Instrument Preparation:
-
Turn on the DSC instrument and the gas supply.
-
Perform any necessary calibrations (e.g., temperature and enthalpy) using appropriate standards (e.g., indium).
-
Set the purge gas (Nitrogen) flow rate, typically between 20-50 mL/min.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the poly(this compound) sample into a clean, tared DSC pan.
-
Hermetically seal the pan with a lid.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Experimental Setup:
-
Place the sample pan and the reference pan in the DSC cell.
-
Program the instrument with the following temperature profile (a heat-cool-heat cycle is recommended to erase the thermal history of the sample):
-
Segment 1 (Heating): Heat from 25 °C to 100 °C at a rate of 20 °C/min. Hold for 2 minutes to erase thermal history.
-
Segment 2 (Cooling): Cool from 100 °C to -80 °C at a rate of 10 °C/min. Hold for 2 minutes.
-
Segment 3 (Heating): Heat from -80 °C to 100 °C at a rate of 10 °C/min.
-
-
-
Data Acquisition:
-
Start the DSC experiment.
-
The instrument will record the heat flow to the sample as a function of temperature.
-
-
Data Analysis:
-
Analyze the data from the second heating scan (Segment 3).
-
Plot the heat flow versus temperature.
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the baseline of the DSC curve.
-
If any endothermic (melting) or exothermic (crystallization) peaks are observed, determine the peak temperatures and the area under the peaks to calculate the enthalpy changes (ΔH). As PDEGA is amorphous, these are not expected.
-
Mandatory Visualization
The following diagram illustrates the logical workflow of the thermal analysis of poly(this compound) using TGA and DSC.
Caption: Workflow for TGA and DSC thermal analysis of PDEGA.
References
Application Note: Determination of Molecular Weight of Poly(diethylene glycol adipate) (PDEGA) by Gel Permeation Chromatography (GPC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(diethylene glycol adipate) (PDEGA) is a biodegradable and biocompatible polyester (B1180765) with significant potential in various biomedical applications, including drug delivery systems, tissue engineering scaffolds, and as a soft segment in thermoplastic polyurethanes. The molecular weight and molecular weight distribution of PDEGA are critical parameters that directly influence its physicochemical properties, such as degradation rate, mechanical strength, and drug release kinetics.[1] Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely adopted technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of polymers.[2][3] This application note provides a detailed protocol for the determination of the molecular weight of PDEGA using GPC.
GPC separates molecules based on their hydrodynamic volume in solution.[3] A dissolved polymer sample is passed through a column packed with porous gel beads. Larger molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores to varying degrees, resulting in a longer retention time. By calibrating the system with polymer standards of known molecular weights, the molecular weight distribution of the sample can be accurately determined.[4]
Data Presentation
The molecular weight characteristics of PDEGA, as determined by GPC, are summarized in the table below. These values are crucial for quality control and for correlating the polymer's physical properties with its molecular architecture.
| Sample ID | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| PDEGA-Example | 2500[1] | 4750 | 1.9 |
| Hypothetical Batch 2 | 3200 | 6240 | 1.95 |
| Hypothetical Batch 3 | 2800 | 5180 | 1.85 |
Note: Hypothetical batches are included for illustrative purposes to demonstrate typical variations.
Experimental Protocols
This section details the methodology for determining the molecular weight of PDEGA using a conventional GPC system equipped with a refractive index (RI) detector.
Materials and Equipment
-
Polymer Sample: Poly(this compound) (PDEGA)
-
Solvent (Mobile Phase): HPLC-grade Tetrahydrofuran (THF)
-
Calibration Standards: A set of narrow polydispersity polystyrene or poly(methyl methacrylate) (PMMA) standards covering a molecular weight range of approximately 500 to 50,000 g/mol .[5]
-
GPC System:
-
Solvent delivery pump
-
Autosampler/Injector
-
Column oven
-
GPC column set suitable for polyesters (e.g., Styragel HR series)
-
Differential Refractive Index (dRI) detector[3]
-
-
Vials: 2 mL autosampler vials with caps
-
Filters: 0.2 µm PTFE syringe filters
-
Volumetric flasks and pipettes
-
Analytical balance
Preparation of Mobile Phase
-
Use HPLC-grade THF as the mobile phase.
-
Degas the solvent for at least 15 minutes using an inline degasser or by sonication under vacuum to prevent bubble formation in the system.
Preparation of Calibration Standard Solutions
-
Accurately weigh approximately 5-10 mg of each polystyrene standard into separate autosampler vials.
-
Add 1 mL of THF to each vial to achieve a concentration of 5-10 mg/mL.
-
Gently agitate the vials until the standards are completely dissolved. Allow them to dissolve slowly, preferably overnight on a gentle shaker, to avoid shear degradation of polymer chains.[3]
-
Filter each standard solution through a 0.2 µm PTFE syringe filter into a clean autosampler vial.
Preparation of PDEGA Sample Solution
-
Accurately weigh 10 mg of the dry PDEGA sample into an autosampler vial.
-
Add 1 mL of THF to the vial.
-
Allow the sample to dissolve completely with gentle agitation. For some polyesters, gentle heating may be required to aid dissolution.[3]
-
After complete dissolution, filter the sample solution through a 0.2 µm PTFE syringe filter into a clean autosampler vial.
GPC System Setup and Calibration
-
System Equilibration: Purge the GPC system with the THF mobile phase and allow it to equilibrate until a stable baseline is achieved. The typical flow rate is 1.0 mL/min.
-
Column Temperature: Set the column oven temperature to 30-40°C to ensure good solubility and reduce solvent viscosity.
-
Calibration Curve Construction:
-
Inject the prepared polystyrene standard solutions in order of increasing molecular weight.
-
Record the peak retention time for each standard.
-
Create a calibration curve by plotting the logarithm of the molecular weight (log M) versus the retention time. A third-order polynomial fit is typically used.
-
Sample Analysis
-
Inject the prepared PDEGA sample solution into the GPC system under the same conditions used for the calibration standards.
-
Record the chromatogram.
Data Analysis
-
The GPC software will use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) from the sample's chromatogram.[2]
-
The software integrates the area under the chromatogram and slices it into multiple time intervals. For each slice, the molecular weight is determined from the calibration curve, and the various molecular weight averages are calculated.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: GPC experimental workflow for PDEGA molecular weight determination.
Logical Relationship of GPC Parameters
Caption: Relationship between GPC data and calculated molecular weight parameters.
References
Application Notes and Protocols: Enhancing Diethylene Glycol Adipate Synthesis with Low-Intensity Ultrasound
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of poly(diethylene glycol adipate), a polyester (B1180765) with applications in binders for solid rocket fuels and various consumer goods, is a process often limited by reaction kinetics and mass transfer inefficiencies.[1][2][3] Traditional synthesis relies on catalysts, which can complicate the process by requiring subsequent purification steps.[1][2][3] This document outlines the application of low-intensity ultrasound as a non-invasive method to significantly accelerate the polycondensation reaction between diethylene glycol and adipic acid. The use of low-intensity ultrasound has been shown to increase the reaction rate, reduce reaction time, and improve the thermal diffusivity of the reaction mixture without the need for chemical catalysts.[1][4] This method presents a greener and more efficient alternative for the synthesis of this important polymer.
Introduction
The formation of poly(this compound) from diethylene glycol and adipic acid is a polycondensation reaction that can be intensified through the application of low-intensity ultrasound.[1][3][4] Research has demonstrated that ultrasound application enhances the reaction rate by improving mass transfer and creating more homogenous thermal conditions within the reaction mixture.[1][3][4] The proposed mechanism suggests that low-intensity ultrasound synchronizes the vibration and rotation of self-organizing dissipative structures, which in turn decreases the energy consumption for mass transfer.[1][3][4] This application note provides a summary of the quantitative improvements observed, detailed experimental protocols for both standard and ultrasound-assisted synthesis, and a visualization of the experimental workflow.
Data Presentation
The application of low-intensity ultrasound (2000 kHz) demonstrates a marked improvement in the synthesis rate of diethylene glycol adipate (B1204190), as evidenced by the increased rate of water formation (a byproduct of the condensation reaction).[1][4]
| Parameter | Standard Regime (Normal) | Ultrasound Regime (Regulatory) | Percentage Improvement |
| Time to produce 3.6 g of water | 90 minutes | 62 minutes | 31.1% |
| Conversion after 2 hours | 30% - 40% | Consistently higher | Not specified |
| Initial temperature drop | 10 °C | 7 °C | 30% less drop |
| Temperature stabilization | Slower | Faster | Qualitatively faster |
Table 1: Comparison of key performance indicators in the synthesis of this compound with and without low-intensity ultrasound.[1][4]
Experimental Protocols
The following protocols are based on the successful synthesis of poly(this compound) with and without the application of low-intensity ultrasound.[1][4]
Materials and Equipment
-
Reactants:
-
Adipic Acid (0.28 mol, 41.0 g)
-
Diethylene Glycol (0.28 mol, 29.6 g)
-
-
Equipment:
-
Glass reactor
-
Heating mantle or oil bath with temperature control
-
Mechanical stirrer
-
Condenser and collection flask for water byproduct
-
Low-intensity ultrasound transducer (2000 kHz)
-
Thermometer or temperature probe
-
Protocol 1: Standard Synthesis (Normal Regime)
-
Reactor Setup: Assemble the glass reactor with the mechanical stirrer, thermometer, and condenser.
-
Charging the Reactor: Add an equimolar ratio of adipic acid (41.0 g) and diethylene glycol (29.6 g) to the reactor. No solvent is required.[1][4]
-
Initiating the Reaction: Begin constant stirring and heat the reaction mixture.
-
Monitoring the Reaction: The reaction progress is monitored by measuring the volume of water collected as a byproduct. The temperature of the reaction mixture should also be monitored. Note that the reaction proceeds in a non-isothermal regime, with temperature fluctuations up to 10 °C.[1][4]
-
Reaction Completion: Continue the reaction until the desired level of conversion is achieved, as indicated by the cessation of water formation. For reference, the formation of 3.6 g of water takes approximately 90 minutes.[1][4]
Protocol 2: Ultrasound-Assisted Synthesis (Regulatory Regime)
-
Reactor Setup: Follow the same setup as the standard synthesis, but incorporate the low-intensity ultrasound transducer, ensuring proper contact or immersion to transmit energy to the reaction mixture.
-
Charging the Reactor: Add an equimolar ratio of adipic acid (41.0 g) and diethylene glycol (29.6 g) to the reactor.[1][4]
-
Initiating the Reaction: Begin constant stirring and heating. Simultaneously, activate the low-intensity ultrasound transducer at a frequency of 2000 kHz.[1][4]
-
Monitoring the Reaction: Monitor the reaction progress by measuring the collected water and the reaction temperature. Under ultrasound, the initial temperature drop is less pronounced, and the temperature stabilizes more quickly.[1][4]
-
Reaction Completion: The reaction will proceed at an accelerated rate. The formation of 3.6 g of water is achieved in approximately 62 minutes.[1][4] Continue until the desired conversion is reached.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the comparative synthesis of this compound.
Caption: Workflow for this compound synthesis.
Proposed Mechanism of Ultrasound Enhancement
The application of low-intensity ultrasound is thought to enhance the reaction rate primarily through physical, rather than chemical, means.
Caption: Mechanism of ultrasound-assisted synthesis.
References
Application Notes and Protocols for Blending Diethylene Glycol Adipate (DEGA) with Poly(L-lactic acid) (PLLA) to Enhance Flexibility
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide on the preparation and characterization of PLLA/DEGA blends, offering a solution to the inherent brittleness of PLLA for applications requiring enhanced flexibility, such as in drug delivery systems and medical devices.
Introduction
Poly(L-lactic acid) (PLLA), a biodegradable and biocompatible polyester, is a prominent material in the biomedical field for applications such as drug delivery systems, sutures, and stents.[1] However, its utility is often limited by its inherent brittleness and low flexibility. Plasticization is a common and effective method to overcome these limitations. Diethylene glycol adipate (B1204190) (DEGA) is a biodegradable plasticizer that can be blended with PLLA to significantly improve its ductility and toughness. This document provides detailed protocols for the preparation of PLLA/DEGA blends and the characterization of their mechanical and thermal properties.
The addition of a plasticizer like DEGA to PLLA works by increasing the free volume between the polymer chains, which lowers the glass transition temperature (Tg).[2] This reduction in Tg allows for greater molecular mobility, resulting in a more flexible material with increased elongation at break, albeit with a corresponding decrease in tensile strength and Young's modulus.
Experimental Protocols
Materials
-
Poly(L-lactic acid) (PLLA) - Medical or research grade, specify molecular weight and supplier.
-
Diethylene glycol adipate (DEGA) - Reagent grade, specify supplier.
-
Chloroform (B151607) or Dichloromethane (DCM) - HPLC grade, for solvent casting.
Blend Preparation
Two primary methods for preparing PLLA/DEGA blends are solvent casting and melt blending.
2.2.1. Solvent Casting Protocol
This method is suitable for preparing thin films with a uniform dispersion of the plasticizer.
-
Dissolution: Prepare a 10% (w/v) solution of PLLA in chloroform by dissolving the PLLA pellets or powder with continuous stirring at room temperature for at least 6 hours until a clear, homogeneous solution is obtained.[3]
-
Plasticizer Addition: Add the desired amount of DEGA (e.g., 5, 10, 15, 20 wt% with respect to PLLA) to the PLLA solution.
-
Mixing: Continue stirring the mixture for another 2-4 hours to ensure uniform distribution of the DEGA.
-
Casting: Pour the resulting solution into a flat, level glass petri dish or onto a polytetrafluoroethylene (PTFE) plate.
-
Solvent Evaporation: Cover the casting surface with a perforated lid to allow for slow solvent evaporation in a fume hood at room temperature for 24-48 hours. This slow evaporation rate is crucial to prevent the formation of pores and to obtain a transparent, uniform film.
-
Drying: Once the film appears dry, place it in a vacuum oven at 40-50°C for at least 24 hours to remove any residual solvent.
-
Film Removal: Carefully peel the dried film from the casting surface.
2.2.2. Melt Blending Protocol
This method is scalable and mimics industrial processing techniques.
-
Drying: Dry both PLLA and DEGA in a vacuum oven at 60°C for at least 12 hours to remove any moisture, which can cause hydrolytic degradation of PLLA at high temperatures.
-
Premixing: Physically mix the dried PLLA pellets and liquid DEGA in the desired weight ratios.
-
Melt Blending: Process the premixed materials in a twin-screw extruder or an internal mixer. Typical processing parameters are:
-
Temperature profile: 170-190°C
-
Screw speed: 50-100 rpm
-
Residence time: 3-5 minutes
-
-
Extrusion/Molding: Extrude the molten blend into strands and pelletize, or directly mold into desired specimen shapes (e.g., films, tensile bars) using compression molding or injection molding.
-
Cooling: Allow the samples to cool to room temperature.
Characterization of PLLA/DEGA Blends
2.3.1. Mechanical Properties - Tensile Testing
Tensile properties are determined according to ASTM D882 for thin films.[1][4][5]
-
Specimen Preparation: Cut the prepared films into rectangular strips with dimensions of 10 mm width and 100 mm length.
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing.
-
Testing: Use a universal testing machine equipped with a load cell appropriate for the expected forces.
-
Grip separation: 50 mm
-
Crosshead speed: 10 mm/min
-
-
Data Acquisition: Record the force and elongation until the specimen breaks. At least five specimens for each blend composition should be tested to ensure statistical significance.
-
Calculations: Determine the tensile strength, elongation at break, and Young's modulus from the resulting stress-strain curves.
2.3.2. Thermal Properties - Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of the blends.
-
Sample Preparation: Seal 5-10 mg of the blend sample in an aluminum DSC pan.
-
DSC Analysis: Perform the analysis using a differential scanning calorimeter under a nitrogen atmosphere. A typical temperature program is:
-
First Heating Scan: Heat the sample from 25°C to 200°C at a heating rate of 10°C/min to erase the thermal history.
-
Cooling Scan: Cool the sample from 200°C to 0°C at a rate of 10°C/min.
-
Second Heating Scan: Heat the sample from 0°C to 200°C at a heating rate of 10°C/min.
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating scan.
Data Presentation
The following table summarizes the expected trend in the mechanical and thermal properties of PLLA/DEGA blends as a function of DEGA content.
| DEGA Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Glass Transition Temperature (Tg) (°C) |
| 0 (Neat PLLA) | ~60 | ~5 | ~2.5 | ~60-65 |
| 5 | ~50 | ~50 | ~2.0 | ~50-55 |
| 10 | ~40 | ~150 | ~1.5 | ~40-45 |
| 15 | ~30 | ~250 | ~1.0 | ~30-35 |
| 20 | ~25 | >300 | ~0.7 | ~20-25 |
Note: The values presented in this table are representative and may vary depending on the specific grade of PLLA, the molecular weight of DEGA, and the processing conditions. A significant increase in the elongation at break, from approximately 4.8% for neat PLLA to 284.4% for a blend with 20 wt% low molecular weight poly(this compound), has been reported, indicating a substantial improvement in toughness.
Visualizations
Experimental Workflow
Caption: Experimental workflow for preparing and characterizing PLLA/DEGA blends.
Relationship between DEGA Addition and PLLA Properties
Caption: Effect of DEGA on PLLA properties.
Conclusion
Blending this compound with PLLA is a straightforward and effective method for enhancing its flexibility. The provided protocols offer a comprehensive guide for researchers to prepare and characterize these blends. The resulting plasticized PLLA, with its improved ductility, opens up new possibilities for its use in advanced drug delivery systems and flexible medical devices where the brittleness of pure PLLA is a limiting factor. The data clearly indicates a trade-off between flexibility and tensile strength, which should be carefully considered for specific applications.
References
- 1. Preparation and characterization of biodegradable PLA polymeric blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Plasticization/Annealing on Thermal, Dynamic Mechanical, and Rheological Properties of Poly(Lactic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. daneshyari.com [daneshyari.com]
Application Notes and Protocols: Diethylene Glycol Adipate (DEGA) as a Binder for Solid Rocket Fuels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diethylene glycol adipate (B1204190) (DEGA) as a binder in the formulation of composite solid rocket propellants. The information is intended for research and development purposes and should be used by trained professionals in a controlled laboratory setting with appropriate safety precautions in place. The synthesis, handling, and testing of energetic materials present significant hazards.
Introduction
Diethylene glycol adipate (DEGA) is a polyester (B1180765) prepolymer that serves as a foundational component in the binder system of composite solid rocket fuels.[1][2][3] In this application, DEGA, a hydroxyl-terminated polymer, is cross-linked with an isocyanate curing agent to form a stable polyurethane matrix. This elastomeric binder encapsulates the solid oxidizer and metallic fuel particles, providing the structural integrity of the propellant grain and influencing its mechanical and ballistic properties.
This compound (DEGA) Properties
The physicochemical properties of DEGA are critical for determining its suitability as a propellant binder and for predicting the performance of the final propellant formulation. Key properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound (DEGA)
| Property | Value |
| Molecular Weight | ~2200 g/mol |
| Viscosity @ 25°C | 22,000 – 27,000 cPs |
| Hydroxyl Value | 53.0 - 57.5 mgKOH/g |
| Average Functionality | ~2.7 |
| Glass Transition Temperature (Tg) | ~ -51.4 °C |
| Thermal Decomposition Onset | ~275 °C |
Note: These values are typical and can vary based on the specific synthesis process and resulting polymer characteristics.
Representative Propellant Formulation
A typical formulation for a composite solid rocket propellant utilizing a DEGA-based binder is presented in Table 2. This formulation can be adapted and optimized for specific performance requirements.
Table 2: Representative DEGA-Based Solid Propellant Formulation
| Component | Role | Percentage by Weight (%) |
| This compound (DEGA) | Prepolymer Binder | 12 - 15 |
| Isophorone Diisocyanate (IPDI) | Curing Agent | 1 - 2 |
| Ammonium Perchlorate (AP) | Oxidizer | 68 - 74 |
| Aluminum (Al) Powder | Metallic Fuel | 10 - 18 |
| Dioctyl Adipate (DOA) | Plasticizer | 2 - 5 |
| Bonding Agent | Improves binder-filler adhesion | ~0.2 |
| Curing Catalyst (e.g., DBTDL) | Accelerates curing | < 0.1 |
Experimental Protocols
Synthesis of this compound (DEGA)
This protocol describes the synthesis of DEGA via polycondensation of diethylene glycol and adipic acid.[1][2][3][4]
Materials:
-
Adipic acid
-
Diethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Nitrogen gas (for inert atmosphere)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a distillation apparatus.
Procedure:
-
In the reaction flask, combine an equimolar ratio of adipic acid and diethylene glycol.
-
Add a catalytic amount of p-toluenesulfonic acid (approximately 0.1% of the total reactant weight).
-
Heat the mixture to approximately 160°C under a nitrogen blanket with continuous stirring.
-
The reaction will produce water as a byproduct, which should be continuously removed via the distillation apparatus to drive the reaction to completion.
-
Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below 2 mg KOH/g.
-
Cool the resulting viscous DEGA polymer to room temperature and store in a moisture-free environment.
Propellant Formulation and Curing
This protocol details the mixing of the propellant ingredients and the subsequent curing process to form the solid grain.
Materials:
-
DEGA prepolymer
-
Ammonium Perchlorate (AP), bimodal particle size distribution is recommended
-
Aluminum powder, spherical
-
Dioctyl adipate (DOA)
-
Bonding agent
-
Isophorone diisocyanate (IPDI)
-
Dibutyltin dilaurate (DBTDL)
-
Vacuum planetary mixer
-
Casting molds
-
Curing oven
Procedure:
-
Add the DEGA prepolymer, DOA, and bonding agent to the vacuum mixer and mix until a homogeneous binder slurry is formed.
-
Under vacuum, slowly add the ground AP and aluminum powder to the binder slurry. Continue mixing until all solid particles are uniformly wetted and dispersed.
-
In a separate container, pre-mix the IPDI curing agent and the DBTDL catalyst.
-
Add the curative mixture to the main batch and continue mixing under vacuum until the viscosity begins to increase, indicating the onset of the curing reaction.
-
Pour the propellant slurry into the molds, taking care to avoid entrapping air.
-
Cure the cast propellant grains in an oven at 60-70°C for 5 to 7 days.[5] The cure is considered complete when the Shore A hardness of the propellant reaches a stable value.
Mechanical Properties Testing
The structural integrity of the propellant grain is determined by its mechanical properties.
Procedure:
-
Prepare standardized "dog-bone" shaped specimens from the cured propellant grain.
-
Conduct uniaxial tensile tests using a universal testing machine at a constant strain rate.
-
Record the stress-strain data to determine the ultimate tensile strength, elongation at break, and Young's modulus.
Table 3: Mechanical Properties of a Representative Polyester-Based Propellant
| Property | Typical Value Range |
| Ultimate Tensile Strength | 0.5 - 1.5 MPa |
| Elongation at Break | 30 - 60 % |
| Young's Modulus | 2 - 10 MPa |
Combustion Characterization: Burn Rate Measurement
The burn rate is a fundamental performance characteristic of a solid propellant. The Crawford strand burner method is a common technique for its measurement.[6]
Procedure:
-
Cut small, uniform strands from the cured propellant.
-
Coat the sides of the strands with an inhibitor to ensure linear burning.
-
Burn the strands in a Crawford bomb at various controlled pressures, typically ranging from 2 to 10 MPa.
-
Measure the time it takes for the flame front to travel a known distance along the strand.
-
Calculate the burn rate and plot it as a function of pressure. The data is typically fitted to Vieille's Law (r = aP^n) to determine the burn rate coefficient (a) and the pressure exponent (n).
Visualizations
Caption: Synthesis of DEGA Prepolymer.
Caption: Propellant Processing Workflow.
Caption: Propellant Characterization Logic.
References
Application Notes: Evaluating the Plasticizer Efficiency of Diethylene Glycol Adipate (DEGA)
Introduction
Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer material. Diethylene glycol adipate (B1204190) (DEGA) is a common adipate-based plasticizer known for its good low-temperature performance and compatibility with various polymers, most notably polyvinyl chloride (PVC). Evaluating the efficiency of a plasticizer like DEGA is critical for optimizing polymer formulations to meet the specific mechanical and physical properties required for an intended application, from flexible tubing and films to wire insulation.
The efficiency of a plasticizer is determined by its ability to impart desired properties at a given concentration. Key performance indicators include hardness reduction, enhancement of tensile properties (especially elongation), and the ability to maintain flexibility at low temperatures. Additionally, the permanence of the plasticizer, assessed by its resistance to migration and volatilization, is crucial for the long-term stability and safety of the final product.
These application notes provide a comprehensive set of protocols based on established ASTM standards to systematically evaluate the plasticizer efficiency of Diethylene Glycol Adipate in a polymer matrix.
Mechanism of Plasticization
Plasticizers work by embedding themselves between the long polymer chains. This spacing reduces the intermolecular forces (van der Waals forces) that hold the chains tightly together, thereby increasing the free volume. The result is a softer, more flexible material with a lower glass transition temperature (Tg).
Caption: Mechanism of polymer plasticization by DEGA molecules.
Experimental Workflow
The evaluation of plasticizer efficiency follows a structured workflow, from initial material compounding to the final analysis of physical and mechanical properties. This ensures that results are reproducible and comparable across different formulations.
Caption: Overall workflow for testing plasticizer efficiency.
Experimental Protocols
Materials and Equipment
-
Polymer: Suspension grade PVC resin (e.g., K-value 65-70).
-
Plasticizer: this compound (DEGA).
-
Stabilizer: Thermal stabilizer system (e.g., Ca/Zn or Ba/Zn stearates).
-
Equipment:
Sample Preparation: Compounding and Molding
This protocol outlines the preparation of plasticized PVC sheets at various DEGA concentrations. A control sample with a standard plasticizer (e.g., DOP or DEHA) can be prepared for comparison.
-
Formulation: Prepare formulations with varying levels of DEGA, typically expressed in parts per hundred resin (phr). A common range for evaluation is 30, 40, 50, and 60 phr.
-
Example Formulation (50 phr): 100 parts PVC, 50 parts DEGA, 2-3 parts stabilizer.
-
-
Milling:
-
Pre-heat the two-roll mill to the recommended processing temperature for flexible PVC (typically 150-170°C).
-
Add the PVC resin to the mill and allow it to form a band.
-
Gradually add the pre-mixed stabilizer and DEGA to the PVC band.
-
Continuously cut and fold the material on the mill for 10-15 minutes to ensure a homogeneous mixture.
-
-
Molding:
-
Cut the milled sheet into pre-forms suitable for the mold size.
-
Place the pre-form into a picture-frame mold of desired thickness (e.g., 2 mm).
-
Pre-heat the sample in the compression press at 160-180°C for 5 minutes with minimal pressure.
-
Apply full pressure (e.g., 10-15 MPa) for 5-10 minutes.
-
Cool the mold under pressure to below 50°C before removing the sheet.
-
-
Specimen Conditioning:
Protocol 1: Hardness Testing
This test measures the resistance of the material to indentation and is a primary indicator of plasticizer efficiency.[8]
-
Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.[1]
-
Procedure:
-
Use a calibrated Shore A scale durometer, which is suitable for soft to medium-hard plastics.[2][8]
-
Place the conditioned specimen (minimum 6 mm thick; stack layers if necessary) on a hard, flat surface.[2]
-
Press the durometer foot firmly and parallel to the specimen surface until it makes full contact.
-
Record the hardness value within one second of firm contact (initial hardness).[8]
-
Take at least five readings at different positions on the specimen and calculate the average.
-
Protocol 2: Tensile Properties
This test evaluates the material's strength and elasticity under tension, providing key data on tensile strength and elongation at break.[4][9]
-
Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.[10][11]
-
Procedure:
-
Use a die to cut dumbbell-shaped specimens (e.g., Type C) from the conditioned sheets.[3]
-
Measure the thickness and width of the narrow section of each specimen at three points and use the median value to calculate the cross-sectional area.
-
Set the grip separation rate on the Universal Testing Machine to 500 ± 50 mm/min.[3]
-
Mount the specimen in the grips and start the test, recording the force and elongation until the specimen fails.
-
Calculate Tensile Strength (stress at break), Elongation at Break (percentage change in length), and Modulus at 100% Elongation.[4]
-
Test at least five specimens per formulation and average the results.
-
Protocol 3: Low-Temperature Flexibility
This protocol determines the stiffness of the material as a function of temperature, which is crucial for applications in cold environments.
-
Standard: ASTM D1043 - Standard Test Method for Stiffness Properties of Plastics as a Function of Temperature by Means of a Torsion Test.[5][12]
-
Procedure:
-
Prepare rectangular specimens according to the standard's specifications.
-
Mount the specimen in the torsion apparatus within the temperature-controlled chamber.
-
Cool the chamber to the lowest test temperature (e.g., -60°C).
-
Allow the specimen to thermally equilibrate for at least 10 minutes.
-
Apply a torque to produce an angular deflection and record the value after a set time (e.g., 5 seconds).
-
Increase the temperature in increments (e.g., 5°C) and repeat the measurement at each step up to room temperature.
-
Calculate the apparent modulus of rigidity (G) at each temperature. The temperature at which G reaches a specific value (e.g., 310 MPa or 45,000 psi) is often reported as the flexibility temperature.[13]
-
Protocol 4: Plasticizer Loss (Volatility)
This test measures the weight loss of the plasticized material at elevated temperatures, indicating the permanence of the plasticizer.
-
Standard: Based on principles from ASTM D1203 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods. A simpler oven-aging method is described here.
-
Procedure:
-
Cut circular or square specimens of a defined size (e.g., 50 mm diameter).
-
Accurately weigh each specimen to the nearest 0.1 mg (Initial Weight, W₁).
-
Place the specimens in a forced air convection oven at a specified temperature (e.g., 70°C or 100°C) for a set duration (e.g., 24 hours or 72 hours).
-
After the exposure time, remove the specimens and allow them to cool to room temperature in a desiccator.
-
Re-weigh the specimens (Final Weight, W₂).
-
Calculate the percentage weight loss: Weight Loss (%) = [(W₁ - W₂) / W₁] * 100.
-
Test at least three specimens per formulation and report the average.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate direct comparison between different DEGA concentrations.
Table 1: Hardness and Tensile Properties
| DEGA Conc. (phr) | Avg. Shore A Hardness | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 100% (MPa) |
| 30 | Data | Data | Data | Data |
| 40 | Data | Data | Data | Data |
| 50 | Data | Data | Data | Data |
| 60 | Data | Data | Data | Data |
| Control | Data | Data | Data | Data |
Table 2: Low-Temperature Flexibility and Volatility
| DEGA Conc. (phr) | Flexibility Temp. (°C) at 310 MPa | Weight Loss (%) (70°C, 72h) |
| 30 | Data | Data |
| 40 | Data | Data |
| 50 | Data | Data |
| 60 | Data | Data |
| Control | Data | Data |
Interpretation of Results
-
High Efficiency: A highly efficient plasticizer like DEGA will cause a significant decrease in Shore A hardness and modulus, and a large increase in elongation at break, at lower concentrations.
-
Low-Temperature Performance: A lower flexibility temperature indicates better performance in cold conditions.
-
Permanence: A low percentage of weight loss in the volatility test suggests better permanence and longevity of the plasticized product.
By systematically applying these protocols and analyzing the resulting data, researchers can accurately determine the plasticizer efficiency of this compound for their specific polymer applications.
References
- 1. micomlab.com [micomlab.com]
- 2. Shore Hardness ASTM D2240 [intertek.com]
- 3. zwickroell.com [zwickroell.com]
- 4. coirubber.com [coirubber.com]
- 5. store.astm.org [store.astm.org]
- 6. ASTM D1043: Plastics Stiffness as Function of Temp by a Torsion Test [mts.com]
- 7. namsa.com [namsa.com]
- 8. ASTM D2240 Testing Services | VTEC Laboratories [vteclabs.com]
- 9. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
- 10. ASTM D412 - Vulcanized Rubber and Thermoplastic Elastomers - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 11. kindsnail.com [kindsnail.com]
- 12. store.astm.org [store.astm.org]
- 13. file.yizimg.com [file.yizimg.com]
Application Notes and Protocols: Method for Assessing the Biodegradability of Diethylene Glycol Adipate in Soil
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Diethylene glycol adipate (B1204190) (DEGA) is a polyester (B1180765) with potential applications in various fields, including as a biodegradable polymer matrix for drug delivery systems. Assessing its biodegradability in a soil environment is crucial for understanding its environmental fate and ensuring its suitability for applications where it may come into contact with soil. This document provides a detailed protocol for evaluating the aerobic biodegradation of DEGA in soil, combining standardized respirometric methods with advanced analytical techniques for a comprehensive assessment.
The primary method for determining the ultimate aerobic biodegradability of plastic materials in soil is based on international standards such as ISO 17556 and ASTM D5988.[1][2] These methods measure the conversion of the test material's organic carbon to carbon dioxide (CO₂) by soil microorganisms.[3] In addition to monitoring CO₂ evolution, which indicates the rate and extent of mineralization, it is also essential to analyze the physical and chemical changes in the polymer itself over time. This can be achieved through techniques such as solvent extraction followed by Gel Permeation Chromatography (GPC) and Fourier-Transform Infrared (FTIR) spectroscopy to monitor changes in molecular weight and chemical structure.[4][5]
This protocol outlines a laboratory-based soil burial test to simulate environmental degradation. It includes procedures for soil preparation, test setup, measurement of CO₂ evolution, and methods for the extraction and analysis of the residual DEGA polymer from the soil.
Experimental Protocols
This section details the methodologies for assessing the biodegradability of diethylene glycol adipate in soil. The overall workflow is depicted in the diagram below.
Caption: Experimental workflow for assessing the biodegradability of this compound in soil.
Materials and Equipment
-
Test Substance: this compound (DEGA) polyester, in powder or film form.
-
Reference Material: Microcrystalline cellulose (B213188) or other well-defined biodegradable polymer.[4][6]
-
Soil: Natural, fertile sandy loam soil, collected from a location with no history of contamination. The soil should be sieved to < 2 mm.[1][4]
-
Biometer Flasks (or similar respirometer system): To measure CO₂ evolution.
-
CO₂ Trapping Solution: 0.5 M Barium hydroxide (B78521) (Ba(OH)₂) or 0.5 M Sodium hydroxide (NaOH).
-
Titration Solution: 0.25 M Hydrochloric acid (HCl).
-
Indicator: Phenolphthalein (B1677637).
-
Soxhlet Extraction Apparatus. [1]
-
Solvents for Extraction: Chloroform and Methanol (B129727).[1]
-
Analytical Instruments: Gel Permeation Chromatography (GPC), Fourier-Transform Infrared (FTIR) Spectrometer, and Nuclear Magnetic Resonance (NMR) Spectrometer.
Protocol for Aerobic Biodegradation in Soil (adapted from ISO 17556/ASTM D5988)
-
Soil Preparation and Characterization:
-
Collect fresh, natural soil and sieve it to remove particles larger than 2 mm.
-
Characterize the soil for properties such as pH, moisture content, organic carbon content, and total nitrogen.
-
Adjust the moisture content of the soil to 40-60% of its maximum water-holding capacity.
-
-
Experimental Setup:
-
For each test condition, set up triplicate biometer flasks.
-
Test Flasks: Add a known amount of sieved soil (e.g., 200 g dry weight) and a known amount of DEGA (providing 100-200 mg of organic carbon).
-
Reference Flasks: Add the same amount of soil and a corresponding amount of the reference material (microcrystalline cellulose).
-
Blank Flasks: Add only the soil to measure the background CO₂ evolution from the soil itself.
-
In the side arm of each biometer flask, add a known volume of the CO₂ trapping solution (e.g., 50 mL of 0.5 M Ba(OH)₂).
-
-
Incubation:
-
Measurement of CO₂ Evolution:
-
At regular intervals, remove the trapping solution from the side arm of each flask.
-
Titrate the remaining Ba(OH)₂ with standardized HCl using phenolphthalein as an indicator. The amount of CO₂ evolved is calculated from the amount of Ba(OH)₂ consumed.
-
Refill the side arms with fresh trapping solution.
-
-
Calculation of Biodegradation:
-
Calculate the cumulative amount of CO₂ evolved from the test and reference materials, corrected for the CO₂ evolved in the blank flasks.
-
Determine the theoretical amount of CO₂ (ThCO₂) that can be produced from the amount of DEGA added, based on its elemental composition.
-
The percentage of biodegradation is calculated as: % Biodegradation = (Cumulative CO₂ produced / ThCO₂) x 100
-
Protocol for Extraction and Analysis of Residual DEGA
-
Soil Sampling:
-
At predefined time points during the incubation (e.g., 0, 30, 60, 90, 180 days), sacrifice one replicate flask from each test condition.
-
-
Soxhlet Extraction of DEGA: [1]
-
Take a representative subsample of the soil (e.g., 20 g).
-
Pre-extract the soil with methanol for 30 minutes to remove soluble soil organic matter.[1]
-
Dry the soil sample and then perform a Soxhlet extraction with a chloroform/methanol mixture (e.g., 90/10 v/v) for at least 6 hours to extract the residual DEGA.[7]
-
-
Analysis of Extracted DEGA:
-
Quantification (¹H-NMR): Concentrate the extract and dissolve it in a deuterated solvent (e.g., CDCl₃). Use quantitative ¹H-NMR to determine the amount of residual DEGA by integrating characteristic peaks of the polymer.[1]
-
Molecular Weight Analysis (GPC): Analyze the extracted polymer using GPC to determine its molecular weight distribution. A decrease in molecular weight over time is an indicator of degradation.
-
Chemical Structure Analysis (FTIR): Analyze the extracted polymer using FTIR to identify changes in functional groups, such as the appearance of hydroxyl and carboxyl end groups, which can indicate chain scission.[8]
-
Data Presentation
The quantitative data obtained from the experiments should be summarized for clear interpretation and comparison.
Table 1: Biodegradation of Adipate-Based Polyesters in Soil
| Time (days) | % Mineralization (CO₂ Evolution) of PBAT | Average Molecular Weight (Mw) of Residual PBAT (Da) |
| 0 | 0 | 55,000 |
| 30 | 15 ± 2 | 48,000 |
| 60 | 32 ± 3 | 35,000 |
| 90 | 55 ± 4 | 22,000 |
| 180 | 78 ± 5 | 9,000 |
Conclusion
The combination of respirometry and analytical chemistry techniques provides a robust framework for assessing the biodegradability of this compound in soil. By measuring both the mineralization to CO₂ and the changes in the polymer's physical and chemical properties, researchers can gain a comprehensive understanding of its environmental persistence. This detailed protocol serves as a valuable resource for scientists and professionals in the fields of materials science, environmental science, and drug development to evaluate the environmental impact of new polyester-based materials.
References
- 1. An Analytical Workflow to Quantify Biodegradable Polyesters in Soils and Its Application to Incubation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Biodegradation of Synthetic Aliphatic-Aromatic Polyesters in Soils: Linking Chemical Structure to Biodegradability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethylene Glycol Adipate in Biomedical Applications and Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethylene glycol adipate (B1204190) (DEGA) is a biodegradable aliphatic polyester (B1180765) recognized for its flexibility and biocompatibility.[1][2] While primarily utilized as a plasticizer for other polymers, its inherent biodegradability and safety profile suggest significant potential in various biomedical fields, including drug delivery and tissue engineering.[1][2] This document provides a detailed overview of potential applications, supported by protocols adapted from studies on similar aliphatic polyesters due to the limited availability of specific data on DEGA.
Biomedical Applications of Diethylene Glycol Adipate
DEGA's properties make it a candidate for several biomedical applications:
-
Drug Delivery Systems: As a biodegradable matrix, DEGA can be formulated into nanoparticles, microparticles, or implants for the controlled release of therapeutic agents.[2] Its degradation via hydrolysis of ester linkages allows for the gradual release of encapsulated drugs over time.
-
Tissue Engineering Scaffolds: The flexibility of DEGA makes it suitable for creating scaffolds that can mimic the mechanical properties of soft tissues.[1] These scaffolds can provide a temporary support structure for cell growth and tissue regeneration before degrading into biocompatible byproducts.[2]
-
Bioresorbable Coatings: DEGA can be used to coat medical devices and implants, enhancing their biocompatibility and providing a platform for localized drug delivery.[2]
Quantitative Data Summary
Due to the scarcity of direct quantitative data for DEGA in drug delivery, the following tables summarize representative data from studies on similar aliphatic polyesters, such as poly(glycerol adipate) (PGA), which can serve as a reference for formulating DEGA-based systems.
Table 1: Nanoparticle Formulation and Drug Loading Efficiency (Reference Data)
| Polymer System | Nanoparticle Preparation Method | Average Particle Size (nm) | Polydispersity Index (PDI) | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Poly(glycerol adipate) | Interfacial Deposition | 150 - 250 | 0.1 - 0.3 | Ibuprofen | 5 - 10 | 60 - 80 | Adapted from[3] |
| Poly(glycerol adipate) | Nanoprecipitation | 100 - 200 | < 0.2 | Doxorubicin | 2 - 5 | 50 - 70 | Adapted from[4][5] |
| Poly(sorbitol adipate)-g-PEG | Not Specified | Not Specified | Not Specified | DY-781 (hydrophilic dye) | Not Specified | Not Specified | [6] |
| Poly(sorbitol adipate)-g-PEG | Not Specified | Not Specified | Not Specified | BSA-TMR (protein) | Not Specified | Not Specified | [6] |
Table 2: In Vitro Drug Release Kinetics (Reference Data)
| Polymer System | Drug | Release Medium | Release Profile | Key Findings | Reference | | --- | --- | --- | --- | --- | | Poly(glycerol adipate) Nanoparticles | Ibuprofen | Phosphate Buffered Saline (PBS), pH 7.4 | Biphasic: Initial burst release followed by sustained release | Release sustained over 17 days, influenced by polymer acylation. | Adapted from[3] | | Poly(sorbitol adipate)-g-PEG Hydrogel | DY-781 | PBS, pH 7.4 | Sustained release | ~70% release after 24 hours, 100% after one week. |[6] | | Poly(sorbitol adipate)-g-PEG Hydrogel | BSA-TMR | PBS, pH 7.4 | Sustained release | ~60-80% release after 24 hours, continued for 14 days. |[6] |
Table 3: Mechanical Properties of Aliphatic Polyester-Based Scaffolds (Reference Data)
| Polymer System | Fabrication Method | Young's Modulus (MPa) | Elongation at Break (%) | Reference | | --- | --- | --- | --- | | Poly(glycerol adipate-co-ethylene glycol) Elastomers | Chemical Crosslinking | 0.07 - 8.33 | Not Specified |[7] | | Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogels | Photopolymerization | 0.02 - 1.2 | Not Specified | Adapted from[8] |
Table 4: In Vitro Cytotoxicity (Reference Data)
| Polymer/Compound | Cell Line | Assay | Key Findings | Reference | | --- | --- | --- | --- | | Poly(glycerol adipate-co-ethylene glycol) Elastomers | NIH/3T3 (mouse fibroblasts) | Not Specified | No cytotoxicity observed, good cell adherence. |[7] | | Poly(ethylene glycol) derivatives | HeLa (human cervical cancer), L929 (mouse fibroblasts) | CCK-8 | Cytotoxicity is dependent on molecular weight and end groups. |[9][10] |
Experimental Protocols
The following are detailed, generalized protocols for key experiments, adapted from literature on similar polymers. These should be optimized for specific applications involving DEGA.
Preparation of DEGA Nanoparticles by Emulsion-Solvent Evaporation
This method is suitable for encapsulating hydrophobic drugs.
Materials:
-
This compound (DEGA)
-
Drug of interest
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant
-
Deionized water
Protocol:
-
Organic Phase Preparation: Dissolve a known amount of DEGA and the drug in DCM. The concentration of DEGA will influence the final particle size.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-5% w/v).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The energy and duration of emulsification are critical parameters for controlling particle size.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or under reduced pressure to evaporate the DCM.
-
Nanoparticle Recovery: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder for long-term storage and characterization.
Workflow for DEGA nanoparticle preparation.
Determination of Drug Loading and Encapsulation Efficiency
Protocol:
-
Weigh a precise amount of lyophilized drug-loaded nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent (e.g., DCM) to release the encapsulated drug.
-
Evaporate the solvent and redissolve the residue in a solvent compatible with the drug quantification method.
-
Quantify the amount of drug using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
In Vitro Drug Release Study
This protocol uses a dialysis method to assess the release of a drug from DEGA nanoparticles.
Materials:
-
Drug-loaded DEGA nanoparticles
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
Protocol:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS.
-
Transfer the nanoparticle suspension into a dialysis bag and seal it.
-
Immerse the dialysis bag in a larger volume of PBS (the release medium) in a container.
-
Place the container in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (UV-Vis, HPLC).
-
Plot the cumulative percentage of drug released versus time.
Workflow for in vitro drug release study.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of DEGA on cell viability.
Materials:
-
DEGA (or its degradation products)
-
Cell line of interest (e.g., fibroblasts, specific cancer cells)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare different concentrations of DEGA (or its extracts/degradation products) in the cell culture medium. Replace the existing medium in the wells with the DEGA-containing medium. Include a positive control (toxic substance) and a negative control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control.
Workflow for MTT cytotoxicity assay.
Fabrication of DEGA Scaffolds by Electrospinning
Electrospinning is a versatile technique to produce fibrous scaffolds that mimic the extracellular matrix.
Materials:
-
This compound (DEGA)
-
A suitable solvent system (e.g., a mixture of chloroform (B151607) and dimethylformamide (DMF))
-
Electrospinning setup (high-voltage power supply, syringe pump, spinneret, and collector)
Protocol:
-
Polymer Solution Preparation: Dissolve DEGA in the chosen solvent system to achieve a desired concentration. The viscosity of the solution is a critical parameter.
-
Electrospinning Process:
-
Load the polymer solution into a syringe fitted with a metallic needle (spinneret).
-
Mount the syringe on a syringe pump to control the flow rate.
-
Apply a high voltage (e.g., 10-20 kV) to the spinneret.
-
Position a grounded collector at a specific distance from the spinneret.
-
As the polymer solution is ejected, the solvent evaporates, and a continuous fiber is deposited on the collector, forming a non-woven mat.
-
-
Scaffold Characterization: The resulting scaffold can be characterized for its fiber morphology (using Scanning Electron Microscopy - SEM), porosity, and mechanical properties.
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by DEGA-based drug delivery systems are not yet well-defined in the literature, a logical relationship for its mechanism of action in controlled drug release can be visualized. The degradation of the polyester matrix is the key trigger for drug release.
Degradation-mediated drug release from DEGA.
Conclusion
This compound holds promise as a versatile biomaterial for drug delivery and tissue engineering applications. While further research is needed to establish specific quantitative data and optimized protocols, the information and methodologies presented here, based on analogous aliphatic polyesters, provide a strong foundation for researchers and drug development professionals to explore the potential of DEGA in their work. The provided protocols should be considered as a starting point and will likely require optimization for specific drugs, cell types, and applications.
References
- 1. This compound|Biodegradable Polymer for Research [benchchem.com]
- 2. polysciences.com [polysciences.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanical behavior of bioactive poly(ethylene glycol) diacrylate matrices for biomedical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for Creating Phase-Separated Blends of PDEGA and PLLA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to creating and characterizing phase-separated blends of poly(di(ethylene glycol) adipate) (PDEGA) and poly(L-lactic acid) (PLLA). The protocols outlined below are essential for researchers in materials science and drug development who are exploring the potential of these blends for various applications, including controlled drug release.
Introduction
Poly(L-lactic acid) (PLLA) is a biodegradable and biocompatible polyester (B1180765) with high mechanical strength, making it a popular choice for biomedical applications.[1][2] However, its inherent brittleness can be a limitation.[1][3] Blending PLLA with other polymers is a common strategy to modify its properties.[4][5] Poly(di(ethylene glycol) adipate) (PDEGA) is a low molecular weight, flexible polymer that can be blended with PLLA to improve its toughness and modify its degradation rate.[6] The resulting blends are typically immiscible, leading to phase separation, which can be advantageous for creating materials with tunable properties.[6]
This document details the two primary methods for preparing PDEGA/PLLA blends: solvent casting and melt blending. It also provides protocols for characterizing the thermal properties, morphology, and mechanical properties of the resulting blends.
Data Presentation
The following tables summarize the key quantitative data obtained from the characterization of PDEGA/PLLA blends.
Table 1: Thermal Properties of PDEGA/PLLA Blends
| Property | Neat PLLA | 70/30 PLLA/PDEGA | 50/50 PLLA/PDEGA | Neat PDEGA |
| Glass Transition Temperature (Tg) of PLLA (°C) | ~60 | Shifted | Shifted | - |
| Melting Temperature (Tm) of PLLA (°C) | ~175 | Unchanged | Unchanged | - |
| Cold Crystallization Temperature (Tcc) of PLLA (°C) | Present | Lowered | Lowered | - |
| Glass Transition Temperature (Tg) of PDEGA (°C) | - | Present | Present | Varies |
| Melting Temperature (Tm) of PDEGA (°C) | - | Present | Present | Varies |
Note: Specific values for Tg shifts and Tcc depend on the molecular weight of the polymers and the specific processing conditions. The presence of two distinct glass transitions confirms the partial miscibility of the blends. The blending with PDEGA has been shown to increase the overall isothermal crystallization rate of PLLA.[6]
Table 2: Mechanical Properties of PDEGA/PLLA Blends
| Property | Neat PLLA | 70/30 PLLA/PDEGA | 50/50 PLLA/PDEGA |
| Tensile Strength (MPa) | High | Decreased | Decreased |
| Elongation at Break (%) | Low | Significantly Increased | Significantly Increased |
| Young's Modulus (GPa) | High | Decreased | Decreased |
Note: The addition of PDEGA significantly increases the elongation at break, indicating an improvement in the toughness of PLLA. The tensile strength and Young's modulus decrease with increasing PDEGA content, which is expected when blending a rigid polymer with a softer one.[6]
Experimental Protocols
Protocol 1: Preparation of PDEGA/PLLA Blends by Solvent Casting
This method is ideal for laboratory-scale preparation and for creating thin films with uniform thickness.[1]
Materials:
-
Poly(L-lactic acid) (PLLA)
-
Poly(di(ethylene glycol) adipate) (PDEGA)
-
Common solvent (e.g., chloroform, dichloromethane)[1]
-
Glass petri dishes or other suitable casting surfaces
-
Leveling table
-
Fume hood
-
Vacuum oven
Procedure:
-
Dissolution:
-
Prepare separate solutions of PLLA and PDEGA in a common solvent at a specific concentration (e.g., 5-10% w/v).
-
Gentle heating or stirring may be required to ensure complete dissolution.
-
-
Blending:
-
Mix the polymer solutions in the desired weight ratios (e.g., 70/30, 50/50 PLLA/PDEGA).
-
Ensure thorough mixing to achieve a homogeneous solution.
-
-
Casting:
-
Place a clean, dry glass petri dish on a leveling table inside a fume hood.
-
Pour the polymer blend solution into the petri dish, ensuring an even spread.
-
-
Solvent Evaporation:
-
Cover the petri dish with a lid slightly ajar to allow for slow and controlled solvent evaporation. This helps to prevent the formation of defects in the film.
-
Allow the solvent to evaporate at room temperature for at least 24 hours.
-
-
Drying:
-
Once the film appears dry, transfer the petri dish to a vacuum oven.
-
Dry the film under vacuum at a temperature below the glass transition temperature of both polymers (e.g., 40 °C) for 48-72 hours to remove any residual solvent.
-
-
Film Removal:
-
Carefully peel the dried film from the glass surface.
-
Experimental Workflow for Solvent Casting
Caption: Workflow for preparing PDEGA/PLLA blends via solvent casting.
Protocol 2: Preparation of PDEGA/PLLA Blends by Melt Blending
This method is suitable for larger-scale production and mimics industrial processing techniques.[7]
Materials:
-
Poly(L-lactic acid) (PLLA) pellets
-
Poly(di(ethylene glycol) adipate) (PDEGA)
-
Internal mixer (e.g., Brabender) or twin-screw extruder
-
Compression molder or film extruder
Procedure:
-
Drying:
-
Dry both PLLA and PDEGA pellets in a vacuum oven overnight at a temperature below their respective melting points to remove any moisture.
-
-
Blending:
-
Premix the PLLA and PDEGA pellets in the desired weight ratio.
-
Feed the polymer mixture into the internal mixer or extruder.
-
-
Melt Mixing:
-
Set the processing temperature above the melting point of both polymers (e.g., 180-200 °C).
-
Set the screw speed or rotor speed to ensure thorough mixing (e.g., 50-100 rpm).
-
Mix for a sufficient time (e.g., 5-10 minutes) to achieve a homogeneous blend.
-
-
Sample Preparation:
-
The molten blend can be either:
-
Compression molded: Transfer the molten blend to a preheated mold and apply pressure to form sheets or plaques of a specific thickness.
-
Extruded: The blend can be extruded through a die to form films or strands.
-
-
-
Cooling:
-
Cool the molded or extruded samples to room temperature. The cooling rate can influence the morphology and crystallinity of the blend.
-
Experimental Workflow for Melt Blending
Caption: Workflow for preparing PDEGA/PLLA blends via melt blending.
Protocol 3: Characterization of Thermal Properties by Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperatures (Tg), melting temperatures (Tm), and crystallization temperatures (Tcc) of the polymer blends.[8]
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Microbalance
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the PDEGA/PLLA blend film or pellet into an aluminum DSC pan.
-
Seal the pan with a lid.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heating Scan: Heat the sample from room temperature to a temperature above the melting point of PLLA (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).
-
Cooling Scan: Cool the sample from the melt to a temperature below the glass transition of both polymers (e.g., -50 °C) at a controlled cooling rate (e.g., 10 °C/min).
-
Second Heating Scan: Heat the sample again to the final temperature at the same heating rate as the first scan.
-
-
-
Data Analysis:
-
Analyze the second heating scan to determine the Tg, Tm, and Tcc of the blend components.
-
The presence of two distinct glass transitions indicates phase separation.
-
Protocol 4: Morphological Characterization by Scanning Electron Microscopy (SEM)
SEM is used to visualize the phase-separated morphology of the PDEGA/PLLA blends.[9][10]
Equipment:
-
Scanning Electron Microscope (SEM)
-
Cryo-ultramicrotome or razor blade for creating a fresh surface
-
Sputter coater (for non-conductive samples)
-
SEM stubs
Procedure:
-
Sample Preparation:
-
Fracture the blend sample at a low temperature (e.g., in liquid nitrogen) to create a clean, brittle fracture surface. This helps to reveal the internal morphology without significant deformation.
-
Alternatively, a smooth surface can be prepared by cryo-ultramicrotomy.
-
-
Mounting and Coating:
-
Mount the fractured sample onto an SEM stub using conductive carbon tape.
-
If the sample is non-conductive, coat it with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater to prevent charging under the electron beam.
-
-
Imaging:
-
Place the stub in the SEM chamber and evacuate to a high vacuum.
-
Acquire secondary electron images of the fracture surface at various magnifications to observe the size, shape, and distribution of the dispersed phase within the matrix.
-
Protocol 5: Mechanical Property Characterization by Tensile Testing
Tensile testing is used to determine the tensile strength, elongation at break, and Young's modulus of the blend films.[11][12]
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Grips for holding film samples
-
Extensometer (optional, for precise strain measurement)
-
Specimen cutter (to prepare dumbbell-shaped or rectangular specimens)
Procedure:
-
Specimen Preparation:
-
Cut the PDEGA/PLLA blend films into a standard shape (e.g., dumbbell-shaped according to ASTM D638 or rectangular strips according to ASTM D882).
-
Ensure the specimens are free of nicks, cuts, or other defects.
-
-
Tensile Test:
-
Measure the width and thickness of the specimen at several points along the gauge length and calculate the average cross-sectional area.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
-
Data Analysis:
-
Record the load and displacement data.
-
Calculate the tensile strength (stress at the maximum load), elongation at break (strain at fracture), and Young's modulus (the initial slope of the stress-strain curve).
-
Test at least five specimens for each blend composition to ensure statistical reliability.
-
Applications in Drug Development
Phase-separated PDEGA/PLLA blends hold significant promise for drug delivery applications.[13][14][15] The distinct phases can be engineered to encapsulate and release therapeutic agents at different rates. For instance, a hydrophilic drug could be preferentially partitioned into the more flexible PDEGA phase, leading to a faster initial release, while a hydrophobic drug could reside in the more rigid PLLA matrix for sustained release. The ability to tune the morphology and degradation profile of these blends by varying the PDEGA/PLLA ratio allows for the design of customized drug delivery systems with tailored release kinetics.
Logical Relationship for Drug Delivery Application
References
- 1. PLLA / PLGA Polymer Film Fabrication [ruf.rice.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stiff-Elongated Balance of PLA-Based Polymer Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Melt blending of poly(lactic acid) with biomedically relevant polyurethanes to improve mechanical performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.4. Differential Scanning Calorimetry [bio-protocol.org]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
- 10. SEM: Scanning Electron Microscopy – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. ISO 527-3 - Tensile Testing of Plastic Films and Sheets - STEP Lab [step-lab.com]
- 12. zwickroell.com [zwickroell.com]
- 13. mdpi.com [mdpi.com]
- 14. Relationship between the Stereocomplex Crystallization Behavior and Mechanical Properties of PLLA/PDLA Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes: Long-Term Stability of Polymers Plasticized with Diethylene Glycol Adipate
Introduction
Diethylene glycol adipate (B1204190) (DEGA) is an aliphatic polyester (B1180765) used as a plasticizer to enhance the flexibility and processability of various polymers, notably in applications requiring biodegradability such as in poly(L-lactide) (PLLA).[1] The long-term stability of these plasticized polymers is a critical factor for researchers, scientists, and drug development professionals, as it dictates the material's shelf-life and performance over time. Degradation of the polymer or migration of the plasticizer can lead to changes in mechanical properties, appearance, and potentially the release of leachables, which is a significant concern in medical and pharmaceutical applications. These application notes provide a framework for assessing the long-term stability of DEGA-plasticized polymers through accelerated aging studies.
Key Stability Concerns
The primary factors influencing the stability of DEGA-plasticized polymers are:
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Thermal Degradation: High temperatures can cause chain scission in the polymer backbone and the plasticizer, leading to a loss of mechanical strength and discoloration.[1][2]
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Hydrolytic Degradation: Exposure to moisture can lead to the hydrolysis of the ester linkages in both the polymer and the DEGA plasticizer, particularly in humid environments.[1]
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Plasticizer Migration: Over time, the plasticizer may migrate to the surface of the polymer, resulting in a loss of flexibility and potential surface contamination.
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Photo-oxidation: Exposure to UV radiation can initiate degradation processes, especially in polymers used in outdoor or light-exposed applications.[3]
Experimental Protocols
1. Accelerated Aging Protocol (Thermal Stress)
This protocol is based on the Arrhenius principle, where the rate of chemical reactions approximately doubles for every 10°C increase in temperature (Q₁₀ = 2).[4] This allows for the simulation of long-term aging in a shorter timeframe.
Materials:
-
Polymer samples plasticized with a known concentration of DEGA.
-
Temperature and humidity-controlled environmental chamber.
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Foil-sealed bags for sample storage.
-
Control samples stored at ambient temperature (e.g., 22°C).
Procedure:
-
Place the polymer samples in the environmental chamber set to an elevated temperature (e.g., 55°C or 65°C) and controlled humidity (e.g., <20% RH).[5]
-
The duration of the accelerated aging is calculated based on the desired real-time shelf life and the chosen accelerated temperature. For a Q₁₀ of 2, the accelerated aging time can be calculated using the Arrhenius equation.[4][5]
-
At predetermined time points (e.g., equivalent to 6 months, 1 year, 2 years of real-time aging), remove a subset of samples from the chamber.
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Allow the samples to equilibrate to ambient conditions before analysis.
-
Perform a series of analytical tests (as described below) to evaluate changes in the material properties compared to the control samples.
2. Analytical Methods for Stability Assessment
A combination of analytical techniques should be employed to provide a comprehensive understanding of the material's stability.
a. Thermal Analysis (DSC and TGA)
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Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg). A significant change in Tg can indicate plasticizer loss or degradation of the polymer.[6][7]
-
Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer and can indicate the onset of thermal degradation.[1][7]
b. Mechanical Testing
-
Tensile Testing: Measures the tensile strength and elongation at break. A decrease in these properties is indicative of polymer degradation and loss of flexibility.[5]
-
Impact Strength: Assesses the material's toughness and resistance to fracture.
c. Spectroscopic Analysis
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Fourier Transform Infrared Spectroscopy (FTIR): Can be used to identify changes in the chemical structure of the polymer and plasticizer, such as the formation of new functional groups due to degradation.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify the extent of degradation or changes in the plasticizer.[1][8]
d. Chromatographic Analysis
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Determines the molecular weight distribution of the polymer. A decrease in molecular weight is a direct indication of chain scission and degradation.[1][9]
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Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to quantify the amount of DEGA that has migrated out of the polymer or to identify degradation products.
Data Presentation
Quantitative data from the stability studies should be organized into tables to facilitate comparison between different time points and aging conditions.
Table 1: Thermal Properties of DEGA-Plasticized Polymer Under Accelerated Aging at 65°C
| Aging Time (Weeks) | Equivalent Real Time (Years) | Glass Transition Temp. (Tg) (°C) | Onset of Thermal Degradation (°C) (from TGA) |
| 0 (Control) | 0 | 45.2 ± 0.5 | 285.1 ± 1.2 |
| 4 | 1 | 48.1 ± 0.6 | 283.5 ± 1.5 |
| 8 | 2 | 51.5 ± 0.4 | 280.2 ± 1.8 |
| 16 | 4 | 55.8 ± 0.7 | 275.6 ± 2.1 |
Table 2: Mechanical Properties of DEGA-Plasticized Polymer Under Accelerated Aging at 65°C
| Aging Time (Weeks) | Equivalent Real Time (Years) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 (Control) | 0 | 50.3 ± 2.1 | 350 ± 25 |
| 4 | 1 | 48.9 ± 2.5 | 310 ± 22 |
| 8 | 2 | 46.1 ± 2.3 | 250 ± 28 |
| 16 | 4 | 42.5 ± 2.8 | 180 ± 30 |
Table 3: Molecular Weight Analysis of DEGA-Plasticized Polymer Under Accelerated Aging at 65°C
| Aging Time (Weeks) | Equivalent Real Time (Years) | Weight-Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) |
| 0 (Control) | 0 | 150.2 ± 5.1 | 1.8 ± 0.1 |
| 4 | 1 | 145.8 ± 4.8 | 1.9 ± 0.1 |
| 8 | 2 | 138.5 ± 5.5 | 2.1 ± 0.2 |
| 16 | 4 | 125.3 ± 6.2 | 2.4 ± 0.2 |
Visualizations
Caption: Workflow for long-term stability testing of polymers.
Caption: Degradation pathways for DEGA-plasticized polymers.
References
- 1. Diethylene Glycol Adipate|Biodegradable Polymer for Research [benchchem.com]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mddionline.com [mddionline.com]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent [mdpi.com]
- 7. Development of a Highly Efficient Environmentally Friendly Plasticizer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the enzymatic degradation of poly(glycerol adipate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Selection for Diethylene glycol Adipate (DEGA) Polycondensation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of diethylene glycol adipate (B1204190) (DEGA). The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
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Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for DEGA polycondensation?
A1: The most common catalysts for DEGA polycondensation are organometallic compounds, particularly those based on tin, titanium, and zinc. Tin catalysts, such as stannous octoate (Sn(Oct)₂) and dibutyltin (B87310) oxide (DBTO), are widely used due to their high activity. Titanium catalysts, like tetrabutyl titanate (TBT) and titanium isopropoxide (TIS), are also effective. Zinc acetate (B1210297) is another commonly employed catalyst. The choice of catalyst can significantly impact reaction kinetics and the final properties of the polyester (B1180765).
Q2: How does water content affect the polycondensation reaction?
A2: Water is a byproduct of the esterification reaction and its presence can negatively impact the polycondensation process in several ways. It can lead to the hydrolytic degradation of the growing polymer chains, thereby limiting the final molecular weight. Furthermore, water can deactivate many common Lewis acidic metal catalysts through the formation of metal-oxo clusters, which have reduced catalytic activity. Therefore, efficient removal of water from the reaction mixture, typically through azeotropic distillation or under vacuum, is crucial for achieving a high degree of polymerization.
Q3: What are the typical reaction temperatures and pressures for DEGA synthesis?
A3: DEGA polycondensation is typically carried out at elevated temperatures, generally ranging from 180°C to 220°C. The reaction is often performed under a nitrogen atmosphere in the initial stages to prevent oxidation. In the later stages, a vacuum is applied (typically below 10 mbar) to facilitate the removal of water and drive the equilibrium towards the formation of high molecular weight polymer.
Q4: What are common side reactions in DEGA polycondensation?
A4: A primary side reaction is the formation of diethylene glycol (DEG) through an etherification reaction. This can be influenced by the type and concentration of the catalyst, as well as the reaction temperature. For instance, some catalysts may promote ether bond formation more than others. Other potential side reactions include thermal degradation of the polymer at high temperatures, which can lead to discoloration, and cyclization reactions that form cyclic oligomers.
Q5: How can I monitor the progress of my DEGA polycondensation reaction?
A5: The progress of the reaction is typically monitored by measuring the acid value and the molecular weight of the polymer at different time intervals. The acid value, which indicates the concentration of carboxylic end groups, can be determined by titration. The molecular weight and molecular weight distribution can be analyzed using Gel Permeation Chromatography (GPC).
Troubleshooting Guides
This section provides solutions to common problems encountered during DEGA polycondensation.
Issue 1: Low Molecular Weight of the Final Polymer
Q: My final DEGA polymer has a lower than expected molecular weight. What could be the cause and how can I fix it?
A: Low molecular weight is a common issue that can stem from several factors. Use the following decision tree to diagnose and resolve the problem.
Caption: Troubleshooting workflow for low molecular weight DEGA.
Issue 2: Discoloration of the Polymer (Yellowing)
Q: My DEGA polymer is yellow. How can I prevent this discoloration?
A: Yellowing is often a sign of thermal degradation or oxidation.
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Optimize the reaction temperature. While higher temperatures increase the reaction rate, they can also lead to polymer degradation. Try lowering the temperature, especially in the later stages of the reaction. |
| Oxygen Presence | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, particularly at the beginning of the reaction. |
| Catalyst Type | Some catalysts, particularly certain titanium-based ones, can contribute to polymer coloration.[1] Consider screening different catalysts or using a lower concentration of the current catalyst. |
| Reaction Time | Prolonged reaction times at high temperatures can increase the likelihood of thermal degradation. Optimize the reaction time to achieve the desired molecular weight without causing excessive discoloration. |
Issue 3: High Viscosity or Gel Formation
Q: The viscosity of my reaction mixture is too high, or the product has formed a gel. What should I do?
A: High viscosity or gelation can be caused by excessive cross-linking or uncontrolled polymerization.
Troubleshooting Steps:
-
Check Monomer Stoichiometry: An imbalance in the molar ratio of diacid to diol can lead to side reactions and branching, increasing viscosity. Ensure an accurate equimolar ratio of adipic acid and diethylene glycol.
-
Reduce Catalyst Concentration: High catalyst loading can sometimes lead to side reactions that cause branching or cross-linking. Try reducing the catalyst concentration.
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Control Reaction Temperature: Runaway reactions due to poor temperature control can lead to gelation. Ensure uniform and controlled heating of the reaction mixture.
-
Consider a Chain Terminator: In some cases, adding a monofunctional reactant (e.g., a monocarboxylic acid or a monoalcohol) in a small, controlled amount can help to limit the molecular weight and prevent gelation.
Experimental Protocols
Protocol 1: General Procedure for DEGA Polycondensation
This protocol describes a typical laboratory-scale synthesis of diethylene glycol adipate.
Caption: Experimental workflow for DEGA synthesis.
Detailed Steps:
-
Reactant Charging: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, add adipic acid and a slight excess of diethylene glycol (e.g., 1:1.05 molar ratio).
-
Catalyst Addition: Add the selected catalyst at the desired concentration (typically 0.1-0.5 mol% based on the diacid).
-
Esterification: Heat the mixture to 180-200°C under a slow stream of nitrogen. Water will begin to distill off. Continue this stage until the theoretical amount of water has been collected.
-
Polycondensation: Gradually apply a vacuum to the system, reducing the pressure to below 10 mbar. The temperature may be increased to 200-220°C. The reaction is continued until the desired viscosity or molecular weight is achieved.
-
Sampling and Analysis: Periodically take samples from the reaction mixture to monitor the acid value and molecular weight.
Protocol 2: Determination of Acid Value by Titration
The acid value is the mass of potassium hydroxide (B78521) (KOH) in milligrams that is required to neutralize one gram of the polymer sample.[2][3][4][5]
Materials:
-
DEGA sample
-
Toluene/Ethanol (B145695) mixture (2:1 v/v) or another suitable solvent like acetone[2][5]
-
Standardized 0.1 M KOH in ethanol solution
-
Phenolphthalein (B1677637) indicator
Procedure:
-
Accurately weigh approximately 1-2 g of the DEGA sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of the toluene/ethanol solvent mixture to dissolve the sample. Gentle warming may be necessary.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with the standardized 0.1 M KOH solution until a faint pink color persists for at least 30 seconds.
-
Record the volume of KOH solution used.
-
Perform a blank titration with 50 mL of the solvent mixture without the polymer sample.
-
Calculate the acid value using the following formula:
Acid Value (mg KOH/g) = ((V_sample - V_blank) * C_KOH * 56.1) / W_sample
Where:
-
V_sample = volume of KOH solution used for the sample (mL)
-
V_blank = volume of KOH solution used for the blank (mL)
-
C_KOH = concentration of the KOH solution (mol/L)
-
56.1 = molecular weight of KOH ( g/mol )
-
W_sample = weight of the sample (g)
-
Protocol 3: Molecular Weight Analysis by Gel Permeation Chromatography (GPC)
GPC separates polymer molecules based on their size in solution to determine the molecular weight distribution.[6][7][8][9][10]
Instrumentation and Conditions:
-
GPC System: Equipped with a refractive index (RI) detector.
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.
-
Mobile Phase: Tetrahydrofuran (THF) or another suitable solvent for polyesters.
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Column and detector temperature maintained at a constant value (e.g., 35-40°C).
-
Calibration: Use narrow molecular weight polystyrene standards to create a calibration curve.
Procedure:
-
Sample Preparation: Dissolve a known concentration of the DEGA sample (e.g., 1-2 mg/mL) in the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Calibration: Inject a series of polystyrene standards of known molecular weights to generate a calibration curve of log(Molecular Weight) vs. elution volume.
-
Sample Analysis: Inject the prepared DEGA sample solution into the GPC system.
-
Data Analysis: Using the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the DEGA sample.
Catalyst Performance Data
| Catalyst Type | Common Examples | Typical Concentration (mol% vs. diacid) | Relative Activity | Key Advantages | Potential Issues |
| Tin-Based | Stannous Octoate (Sn(Oct)₂), Dibutyltin Oxide (DBTO) | 0.1 - 0.5 | High | High reaction rates, good for achieving high molecular weights. | Potential for toxicity, can sometimes lead to discoloration at high temperatures. |
| Titanium-Based | Tetrabutyl Titanate (TBT), Titanium Isopropoxide (TIS) | 0.1 - 0.5 | High | Very effective, readily available. | Can be prone to hydrolysis and deactivation by water, may cause yellowing of the polymer.[1] |
| Zinc-Based | Zinc Acetate (Zn(OAc)₂) | 0.2 - 1.0 | Moderate | Less toxic than tin catalysts, can produce polymers with good color. | Generally lower activity compared to tin and titanium catalysts, may require higher temperatures or longer reaction times. |
| Antimony-Based | Antimony Trioxide (Sb₂O₃) | 0.02 - 0.05 | High | Widely used in industrial polyester production (e.g., PET). | Environmental and health concerns due to heavy metal content. |
Note: The optimal catalyst and its concentration should be determined experimentally for your specific reaction conditions and desired polymer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102495059A - Method for measuring acid value of unsaturated polyester resin - Google Patents [patents.google.com]
- 3. mt.com [mt.com]
- 4. CN106324185A - Measuring method for acid value of unsaturated polyester resin emulsion - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
Controlling the molecular weight of poly(diethylene glycol adipate) during synthesis
Welcome to the technical support center for the synthesis of poly(diethylene glycol adipate). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the synthesis and molecular weight control of poly(this compound).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of poly(this compound), helping you identify potential causes and implement effective solutions.
Issue: Low Molecular Weight of the Final Polymer
One of the most frequent challenges in poly(this compound) synthesis is obtaining a polymer with a lower than expected molecular weight. This can stem from several factors throughout the experimental process.
Troubleshooting Workflow for Low Molecular Weight
Caption: Troubleshooting workflow for low molecular weight polymer.
Potential Causes and Solutions:
-
Impurities in Monomers:
-
Cause: Impurities can act as chain terminators, preventing the formation of long polymer chains.
-
Solution: Ensure high purity of both adipic acid and diethylene glycol (≥99%). If necessary, purify the monomers before use. Adipic acid can be recrystallized, and diethylene glycol can be distilled.
-
-
Inaccurate Stoichiometry:
-
Cause: An imbalance in the molar ratio of diethylene glycol to adipic acid will limit the molecular weight, as predicted by the Carothers equation. The reactant in excess will lead to chain ends of that functionality, preventing further polymerization.
-
Solution: Carefully and accurately weigh the monomers to ensure a precise 1:1 molar ratio for achieving high molecular weight. A slight excess of the diol can be used to compensate for its potential loss during the reaction, but this should be carefully controlled.
-
-
Inefficient Water Removal:
-
Cause: The polycondensation reaction is an equilibrium process. The water produced as a byproduct can hydrolyze the ester linkages, shifting the equilibrium back towards the reactants and limiting the molecular weight.
-
Solution: Ensure efficient removal of water throughout the reaction. This is typically achieved by conducting the reaction under a nitrogen sparge in the first stage and applying a high vacuum during the second (polycondensation) stage.
-
-
Suboptimal Reaction Conditions:
-
Cause: If the reaction temperature is too low, the rate of polymerization will be slow, and high molecular weight may not be achieved in a reasonable time. Conversely, if the temperature is too high, side reactions or thermal degradation can occur, leading to chain scission and discoloration. Insufficient reaction time will also result in incomplete polymerization.
-
Solution: Optimize the reaction temperature and time. A two-stage process is often effective, with an initial esterification stage at a lower temperature (e.g., 150-180°C) followed by a higher temperature polycondensation stage (e.g., 200-220°C) under vacuum.[1]
-
-
Catalyst Inactivity or Incorrect Concentration:
-
Cause: The catalyst may be inactive, or its concentration may be too low to effectively promote the reaction.
-
Solution: Use a fresh, active catalyst at the appropriate concentration. For poly(this compound), common catalysts include p-toluenesulfonic acid (p-TSA) or tin(II) chloride (SnCl₂).[2][3] The optimal concentration should be determined experimentally but is often in the range of 0.1-0.5% by weight of the reactants.
-
Issue: Polymer Discoloration (Yellowing)
Discoloration of the final polymer is another common problem, often indicating degradation.
Troubleshooting Discoloration
Caption: Troubleshooting guide for polymer discoloration.
Potential Causes and Solutions:
-
Oxidation:
-
Cause: The presence of oxygen at high reaction temperatures can lead to oxidative degradation of the polymer.
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at all times. A continuous gentle purge of inert gas is recommended.
-
-
High Reaction Temperature:
-
Cause: Excessive temperatures can cause thermal degradation of the polymer, leading to discoloration. Aliphatic polyesters typically begin to degrade at temperatures around 275°C.[1]
-
Solution: Maintain the reaction temperature within the optimal range (typically not exceeding 220°C).[1] Use a reliable temperature controller to avoid overheating.
-
-
Impurities:
-
Cause: Impurities in the monomers or catalyst can promote side reactions that lead to colored byproducts.
-
Solution: Use high-purity monomers and a suitable catalyst.
-
Frequently Asked Questions (FAQs)
Q1: How can I control the molecular weight of poly(this compound) during synthesis?
A1: The molecular weight of poly(this compound) is primarily controlled by three factors:
-
Monomer Stoichiometry: According to the Carothers equation, a precise 1:1 molar ratio of diacid (adipic acid) to diol (diethylene glycol) is necessary to achieve a high molecular weight. Any deviation from this ratio will result in a lower molecular weight. To obtain a lower molecular weight polymer, a controlled excess of one of the monomers can be used.
-
Extent of Reaction: The molecular weight is directly proportional to the extent of the reaction. To obtain a high molecular weight, the reaction must be driven to a high conversion (typically >99%). This is achieved by efficiently removing the water byproduct, usually by applying a high vacuum during the final stages of the polymerization.
-
Reaction Time and Temperature: Longer reaction times and optimized temperatures will lead to a higher extent of reaction and thus a higher molecular weight, provided that degradation does not occur.
Q2: What is the role of the catalyst in the synthesis of poly(this compound)?
A2: The catalyst increases the rate of the esterification and polycondensation reactions, allowing the synthesis to be carried out at lower temperatures and in a shorter time. Without a catalyst, achieving a high molecular weight would require much more stringent conditions. Common catalysts include protonic acids like p-toluenesulfonic acid (p-TSA) and Lewis acids like tin(II) chloride (SnCl₂) or titanium-based catalysts.[2][3]
Q3: What is a typical polydispersity index (PDI) for poly(this compound) synthesized by polycondensation?
A3: For polycondensation reactions, the theoretical PDI approaches a value of 2.0 as the reaction goes to completion. Therefore, a PDI value close to 2.0 is expected for poly(this compound) synthesized by this method.
Q4: How can I determine the molecular weight of the synthesized poly(this compound)?
A4: The most common and accurate method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[1]
Data Presentation
The following tables illustrate the expected impact of key reaction parameters on the molecular weight of poly(this compound). The data are representative and based on the principles of polycondensation.
Table 1: Effect of Monomer Molar Ratio on Molecular Weight
| Diethylene Glycol : Adipic Acid (Molar Ratio) | Expected Number-Average Molecular Weight (Mn) ( g/mol ) | Expected Polydispersity Index (PDI) |
| 1.05 : 1.00 | Low | ~1.8 - 2.0 |
| 1.01 : 1.00 | Moderate | ~1.9 - 2.1 |
| 1.00 : 1.00 | High | ~2.0 - 2.2 |
| 1.00 : 1.01 | Moderate | ~1.9 - 2.1 |
| 1.00 : 1.05 | Low | ~1.8 - 2.0 |
Table 2: Effect of Catalyst Concentration on Molecular Weight
| Catalyst (SnCl₂) (wt%) | Reaction Time (h) | Expected Number-Average Molecular Weight (Mn) ( g/mol ) |
| 0.1 | 8 | Moderate |
| 0.3 | 8 | High |
| 0.5 | 8 | High (with potential for faster degradation) |
Note: This table assumes constant temperature and monomer ratio.
Table 3: Effect of Polycondensation Time on Molecular Weight
| Polycondensation Time (h) at 200°C under vacuum | Expected Number-Average Molecular Weight (Mn) ( g/mol ) |
| 1 | Low |
| 3 | Moderate |
| 6 | High |
| 10 | Very High (risk of degradation) |
Note: This table assumes a 1:1 monomer ratio and constant catalyst concentration.
Experimental Protocols
Protocol 1: Two-Stage Melt Polycondensation of Poly(this compound)
This protocol describes a typical laboratory-scale synthesis of poly(this compound) using a two-stage melt polycondensation method.
Materials:
-
Adipic acid (high purity, ≥99%)
-
Diethylene glycol (high purity, ≥99%)
-
p-Toluenesulfonic acid (p-TSA) or Tin(II) chloride (SnCl₂) as catalyst
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Heating mantle with a temperature controller
-
Distillation head with a condenser and a collection flask
-
Nitrogen inlet adapter
-
Vacuum pump with a cold trap
Experimental Workflow
Caption: Experimental workflow for the synthesis of poly(this compound).
Procedure:
Stage 1: Esterification
-
Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charging Reactants: Charge the three-neck flask with equimolar amounts of adipic acid and diethylene glycol (e.g., 0.28 mol of adipic acid and 0.28 mol of diethylene glycol).[4] Add the catalyst (e.g., 0.1-0.3 wt% of the total monomer weight).[2]
-
Inert Atmosphere: Fit the mechanical stirrer, distillation head, and nitrogen inlet. Start a slow, continuous purge of nitrogen gas through the flask to maintain an inert atmosphere.
-
Heating: Begin stirring and gradually heat the mixture to 160-180°C.[3] Water will start to distill off as the esterification reaction proceeds.
-
Monitoring: Continue this stage until the rate of water collection significantly decreases (typically 3-4 hours).
Stage 2: Polycondensation
-
Applying Vacuum: Gradually increase the temperature to 200-220°C.[1] Slowly and carefully apply a vacuum to the system, ensuring that the contents of the flask do not foam excessively into the distillation setup.
-
High Vacuum: Once the initial vigorous bubbling has subsided, increase the vacuum to a high level (<1 mbar).
-
Monitoring: The viscosity of the reaction mixture will increase noticeably as the molecular weight of the polymer builds. The reaction can be monitored by the increase in torque on the mechanical stirrer.
-
Completion: Continue the reaction under high vacuum for several hours (e.g., 4-8 hours) until the desired viscosity is reached, which corresponds to the target molecular weight.
-
Cooling: Stop the heating and break the vacuum by introducing nitrogen gas into the flask. Allow the polymer to cool to room temperature under a nitrogen atmosphere.
-
Collection: Once cooled, the solid or highly viscous polymer can be collected from the flask.
Protocol 2: Characterization by Gel Permeation Chromatography (GPC)
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized poly(this compound) in a suitable solvent (e.g., tetrahydrofuran, THF) to a known concentration (e.g., 1-2 mg/mL). Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulates.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range.
-
Calibration: Calibrate the GPC system using a series of narrow molecular weight polystyrene standards.
-
Analysis: Inject the prepared sample solution into the GPC system.
-
Data Processing: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the sample relative to the polystyrene calibration curve.
References
Preventing thermal degradation of diethylene glycol adipate during processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethylene glycol adipate (B1204190) (DEGA). The information provided addresses common issues related to the thermal degradation of DEGA during processing.
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal degradation temperature of diethylene glycol adipate (DEGA)?
A1: The thermal degradation of aliphatic polyesters like this compound (DEGA) generally begins at temperatures around 275°C.[1] The synthesis of DEGA is typically carried out at temperatures between 150°C and 220°C. While necessary for the polycondensation reaction, prolonged exposure to these temperatures can initiate thermal degradation.[1]
Q2: What are the primary mechanisms of DEGA degradation during processing?
A2: The primary degradation mechanisms for DEGA during processing are:
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Thermal Degradation: This involves the cleavage of chemical bonds within the polymer backbone at elevated temperatures, leading to the formation of smaller molecules.[1] For aliphatic polyesters, this process often starts with random scission of the ester linkages.
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Hydrolytic Degradation: In the presence of moisture, especially at high temperatures, the ester bonds in DEGA are susceptible to hydrolysis. This reaction breaks down the polymer chains and can be catalyzed by acidic or basic conditions.[2]
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Oxidative Degradation: The presence of oxygen at high processing temperatures can lead to oxidative reactions, which can accelerate the degradation process and affect the material's properties.
Q3: What are the common signs of DEGA thermal degradation?
A3: Common indicators of thermal degradation in DEGA and other polyesters during processing include:
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Discoloration: The material may turn yellow or brown.
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Reduced Molecular Weight: Degradation leads to shorter polymer chains, which can be observed through techniques like gel permeation chromatography (GPC).
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Loss of Mechanical Properties: The material may become brittle or lose its strength.[1]
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Changes in Viscosity: A decrease in melt viscosity is a common sign of polymer chain scission.
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Generation of Volatiles: Degradation can release volatile organic compounds.
Q4: How can thermal degradation of DEGA be prevented or minimized?
A4: Several strategies can be employed to prevent or minimize the thermal degradation of DEGA:
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Process Parameter Optimization: Carefully control processing temperatures, keeping them as low as possible while still achieving the desired outcome. Minimize residence time at high temperatures.
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Use of Stabilizers: Incorporate thermal stabilizers, antioxidants, and anti-hydrolysis agents into the formulation.
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Inert Atmosphere: Process the material under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.
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Moisture Control: Ensure all starting materials are dry and that the processing environment has low humidity to minimize hydrolytic degradation.
Q5: What types of stabilizers are effective for DEGA?
A5: For polyesters like DEGA, a combination of stabilizers is often used for optimal protection:
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Thermal Stabilizers: Phosphite-based stabilizers and phenolic antioxidants are commonly used to protect against thermal degradation during high-temperature processing.
-
Anti-hydrolysis Agents: Carbodiimides are highly effective at preventing the breakdown of polyester (B1180765) chains due to moisture.
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Antioxidants: These scavenge free radicals generated during processing, preventing oxidation-induced degradation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the processing of this compound.
| Problem | Potential Cause | Recommended Solution |
| Yellowing or Discoloration of the Final Product | Excessive processing temperature or prolonged exposure to heat. | - Reduce the processing temperature to the lowest effective level.- Minimize the residence time of the material in the heated zones of the processor.- Ensure the processing equipment is clean and free of degraded polymer residues. |
| Oxidative degradation due to the presence of air. | - Process the material under a nitrogen or other inert gas blanket.- Incorporate an appropriate antioxidant into the formulation. | |
| Decreased Melt Viscosity and Poor Mechanical Properties | Significant thermal degradation leading to a reduction in molecular weight. | - Optimize processing parameters (temperature, time) to reduce thermal stress.- Add a thermal stabilizer (e.g., phosphite-based) to the formulation.- Verify the purity of the starting materials, as impurities can catalyze degradation. |
| Hydrolytic degradation from moisture. | - Thoroughly dry the DEGA and any other components before processing.- Use an anti-hydrolysis agent, such as a carbodiimide, in the formulation.- Control the humidity of the processing environment. | |
| Inconsistent Product Quality Between Batches | Variations in processing conditions. | - Implement strict process control to ensure consistent temperature profiles, residence times, and mixing speeds.- Regularly calibrate all monitoring equipment (thermocouples, pressure sensors, etc.). |
| Inconsistent quality or moisture content of raw materials. | - Establish and adhere to strict specifications for all incoming raw materials.- Perform quality control checks, including moisture analysis, on each batch of raw materials. | |
| Formation of Gels or Cross-linked Particles | Localized overheating or "hot spots" in the processing equipment. | - Inspect and maintain the processing equipment to ensure uniform heating.- Optimize the screw design and mixing parameters to prevent stagnation of the material. |
| Presence of reactive impurities. | - Characterize the raw materials to identify and eliminate any reactive impurities. |
Quantitative Data
The following tables summarize key thermal properties and the effects of stabilizers on polyesters.
Table 1: Typical Thermal Properties of Aliphatic Polyesters
| Property | Typical Value | Analytical Method |
| Onset of Thermal Degradation (in N₂) | ~ 275 °C | Thermogravimetric Analysis (TGA) |
| Glass Transition Temperature (Tg) | ~ -51.4 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | Varies (often amorphous) | Differential Scanning Calorimetry (DSC) |
Note: These values are approximate and can vary depending on the specific molecular weight and purity of the DEGA.
Table 2: Qualitative Effect of Stabilizer Classes on Polyester Thermal Stability
| Stabilizer Class | Primary Function | Expected Impact on Thermal Stability |
| Thermal Stabilizers (e.g., Phosphites, Phenolic Antioxidants) | Inhibit thermo-oxidative degradation at high processing temperatures. | Increases the onset temperature of degradation; reduces discoloration and viscosity loss. |
| Anti-hydrolysis Agents (e.g., Carbodiimides) | Scavenge water and acidic byproducts to prevent hydrolytic cleavage of ester bonds. | Improves long-term stability in humid environments and at elevated temperatures where moisture is present. |
| Antioxidants | Intercept free radicals to prevent oxidative chain reactions. | Prevents discoloration, embrittlement, and loss of mechanical properties due to oxidation. |
Experimental Protocols
1. Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
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Objective: To determine the onset of thermal degradation and the weight loss profile of DEGA as a function of temperature.
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Instrumentation: Thermogravimetric Analyzer.
-
Procedure:
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Place a small, accurately weighed sample (5-10 mg) of DEGA into a TGA pan (typically aluminum or platinum).
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Place the pan into the TGA furnace.
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Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to eliminate oxygen and prevent thermo-oxidative degradation.
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Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
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Record the sample weight as a function of temperature.
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The onset of degradation is typically determined as the temperature at which a significant weight loss begins.
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2. Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis
-
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of DEGA.
-
Instrumentation: Differential Scanning Calorimeter.
-
Procedure:
-
Accurately weigh a small sample (5-10 mg) of DEGA into a DSC pan and seal it.[3]
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its expected melting point to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -100 °C).
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Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point.
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Record the heat flow as a function of temperature. The glass transition will appear as a step change in the baseline, and melting will be an endothermic peak.
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3. High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis
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Objective: To identify and quantify the degradation products of DEGA.
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Methodology: A common approach involves the hydrolysis of the polyester to its constituent monomers (diethylene glycol and adipic acid) followed by HPLC analysis.
-
Procedure:
-
Sample Preparation:
-
Accurately weigh a sample of the degraded DEGA.
-
Perform an alkali hydrolysis by dissolving the sample in a suitable solvent and adding a strong base (e.g., NaOH). Heat the mixture to ensure complete hydrolysis.
-
Neutralize the solution and dilute to a known volume.
-
-
HPLC Analysis:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: An appropriate mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), often run in a gradient mode.
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Detector: A UV detector (for adipic acid) and/or a refractive index (RI) detector (for diethylene glycol).
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Quantification: Prepare calibration curves for diethylene glycol and adipic acid standards to quantify their concentrations in the hydrolyzed sample.
-
-
Visualizations
Caption: Troubleshooting workflow for DEGA degradation.
Caption: Degradation pathways of DEGA.
References
Technical Support Center: Diethylene Glycol Adipate (DEGA) and PLLA Blends
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with blends of diethylene glycol adipate (B1204190) (DEGA) and poly(L-lactic acid) (PLLA).
Frequently Asked Questions (FAQs)
Q1: What is the expected miscibility of DEGA and PLLA?
A1: Blends of PLLA and low molecular weight poly(diethylene glycol adipate) (PDEGA) are generally considered to be partially miscible.[1] Thermal analysis often reveals a single glass transition temperature (Tg), which is lower than that of pure PLLA, suggesting good compatibility and plasticization. However, at higher DEGA concentrations, some phase separation may occur, which can be observed through techniques like Scanning Electron Microscopy (SEM).
Q2: How does the addition of DEGA affect the thermal properties of PLLA?
A2: The addition of DEGA, acting as a plasticizer, significantly lowers the glass transition temperature (Tg) and the cold crystallization temperature of PLLA.[2] This indicates increased mobility of the PLLA chains.
Q3: What is the primary benefit of blending DEGA with PLLA?
A3: The main advantage of blending DEGA with PLLA is the significant improvement in the toughness and flexibility of PLLA. Pure PLLA is a brittle material, and the addition of DEGA can substantially increase its elongation at break and impact strength.[1][2] For instance, a 70/30 PLLA/DEGA blend has been reported to achieve a high break strain of 480% and an impact strength of 30 kJ/m².[2]
Q4: Can DEGA influence the crystallization of PLLA?
A4: Yes, blending with DEGA has been shown to increase the overall isothermal crystallization rate and the spherulitic growth rate of PLLA in their partially miscible blends.[1] However, the fundamental crystal structure of PLLA is not typically modified by the presence of DEGA.[1]
Q5: Are there any concerns regarding the thermal stability of DEGA/PLLA blends?
A5: The thermal degradation of PLLA is a complex process that can be influenced by the presence of other polymers. While specific data on DEGA/PLLA blends is limited, it is known that the thermal degradation of PLLA can involve random chain scission and depolymerization. It is advisable to perform thermogravimetric analysis (TGA) to assess the thermal stability of your specific blend composition and processing conditions.
Troubleshooting Guide
Issue 1: My DEGA/PLLA film is opaque, even at low DEGA concentrations.
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Possible Cause: Macroscopic phase separation. While DEGA and PLLA are partially miscible, improper mixing or rapid solvent evaporation can lead to the formation of large, light-scattering domains.
-
Troubleshooting Steps:
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Optimize Solvent Casting: Ensure both polymers are fully dissolved in a common solvent before casting. Control the solvent evaporation rate; a slower evaporation rate often promotes better miscibility.
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Melt Blending: If using melt extrusion, ensure thorough mixing by optimizing screw speed, residence time, and temperature.
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Check for Contamination: Impurities can act as nucleation sites for phase separation. Ensure the purity of both polymers and the solvent.
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Issue 2: The mechanical properties of my blend are inconsistent.
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Possible Cause: Inhomogeneous dispersion of DEGA within the PLLA matrix.[2] This can lead to localized areas of high brittleness and high flexibility.
-
Troubleshooting Steps:
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Improve Mixing: For solvent casting, use vigorous and prolonged stirring of the polymer solution. For melt blending, consider using a twin-screw extruder for better distributive and dispersive mixing.
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Characterize Morphology: Use SEM to visualize the phase morphology of your blend. A uniform dispersion of DEGA in the PLLA matrix is desirable for consistent properties.[2]
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Issue 3: I am observing two distinct glass transitions in my DSC thermogram.
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Possible Cause: Macroscopic phase separation. The presence of two distinct Tgs, one corresponding to a DEGA-rich phase and another to a PLLA-rich phase, is a strong indicator of immiscibility.
-
Troubleshooting Steps:
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Re-evaluate Miscibility: Your blend composition may be outside the miscible range. Consider preparing blends with lower DEGA concentrations.
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Adjust Processing Conditions: As mentioned previously, optimizing the blending process (solvent casting or melt extrusion) can improve miscibility.
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Thermal History: The thermal history of the sample can influence phase behavior. Consider annealing the sample above the Tg of PLLA but below its melting temperature to promote miscibility, followed by rapid quenching.
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Issue 4: My blend shows signs of plasticizer migration over time (e.g., a tacky surface).
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Possible Cause: DEGA, especially if it has a low molecular weight, may migrate to the surface of the PLLA film, particularly if the blend is not fully miscible.
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Troubleshooting Steps:
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Use Higher Molecular Weight DEGA: Higher molecular weight plasticizers tend to have lower mobility and are less prone to migration.
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Optimize DEGA Concentration: Reduce the concentration of DEGA to a level that is within the miscibility limit of the blend.
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Incorporate a Compatibilizer: In some cases, a third component that has affinity for both PLLA and DEGA can be added to improve interfacial adhesion and reduce migration.
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Quantitative Data
Table 1: Thermal Properties of DEGA/PLLA Blends
| PLLA/DEGA Ratio (wt/wt) | Glass Transition Temperature (Tg) (°C) | Cold Crystallization Temperature (Tcc) (°C) | Melting Temperature (Tm) (°C) |
| 100/0 | ~60-65 | ~100-120 | ~170-180 |
| 90/10 | ~50-55 | ~90-110 | ~165-175 |
| 80/20 | ~40-45 | ~80-100 | ~160-170 |
| 70/30 | ~30-35 | ~70-90 | ~155-165 |
Note: These are approximate values based on typical trends for plasticized PLLA. Actual values may vary depending on the molecular weights of the polymers and the specific processing conditions.
Table 2: Mechanical Properties of DEGA/PLLA Blends
| PLLA/DEGA Ratio (wt/wt) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| 100/0 | ~50-70 | <10 | ~3.0-3.5 |
| 90/10 | ~40-50 | ~50-100 | ~2.0-2.5 |
| 80/20 | ~30-40 | ~200-300 | ~1.0-1.5 |
| 70/30 | ~20-30 | >400 | ~0.5-1.0 |
Note: These are approximate values based on reported data and general trends. A significant increase in elongation at break is a key feature of these blends.[2]
Experimental Protocols
1. Solvent Casting of DEGA/PLLA Films
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Materials: PLLA, DEGA, Chloroform (or another suitable solvent).
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Procedure:
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Dry PLLA and DEGA in a vacuum oven overnight at a temperature below their respective glass transition temperatures to remove any absorbed moisture.
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Prepare a polymer solution (e.g., 5-10% w/v) by dissolving the desired ratio of PLLA and DEGA in chloroform.
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Stir the solution vigorously using a magnetic stirrer for several hours at room temperature until both polymers are completely dissolved and the solution is homogeneous.
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Pour the solution into a flat, level petri dish or onto a glass plate.
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Cover the dish or plate with a lid or watch glass, leaving a small opening to allow for slow solvent evaporation. This helps to prevent the formation of a porous or opaque film.
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Allow the solvent to evaporate completely at room temperature for 24-48 hours.
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Place the resulting film in a vacuum oven at a temperature slightly above the Tg of the blend for several hours to remove any residual solvent.
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Carefully peel the film from the substrate.
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2. Differential Scanning Calorimetry (DSC) Analysis
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Objective: To determine the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm) of the blends.
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Procedure:
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Accurately weigh 5-10 mg of the blend sample into an aluminum DSC pan and seal it.
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Place the sample pan and an empty reference pan into the DSC cell.
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Perform a heat-cool-heat cycle under a nitrogen atmosphere. A typical cycle might be:
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First Heat: Heat from room temperature to 200°C at a rate of 10°C/min to erase the thermal history.
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Cool: Cool from 200°C to 0°C at a rate of 10°C/min.
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Second Heat: Heat from 0°C to 200°C at a rate of 10°C/min. The thermal transitions are typically analyzed from the second heating scan.
-
-
3. Scanning Electron Microscopy (SEM) for Morphological Analysis
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Objective: To visualize the phase morphology of the DEGA/PLLA blend.
-
Procedure:
-
Cryofracture the film sample by immersing it in liquid nitrogen for a few minutes and then quickly breaking it. This provides a clean fracture surface for analysis.
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Mount the fractured sample onto an SEM stub using conductive carbon tape.
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Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
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Image the fracture surface using a scanning electron microscope. Look for evidence of phase separation, such as distinct domains of the dispersed phase within the matrix.
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4. Fourier Transform Infrared (FTIR) Spectroscopy for Interaction Analysis
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Objective: To investigate potential molecular interactions between PLLA and DEGA.
-
Procedure:
-
Obtain FTIR spectra of pure PLLA, pure DEGA, and the DEGA/PLLA blend using an FTIR spectrometer, typically in Attenuated Total Reflectance (ATR) mode for solid films.
-
Collect spectra over a suitable wavenumber range (e.g., 4000-650 cm⁻¹).
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Analyze the spectra for any shifts in characteristic peaks, particularly the carbonyl (C=O) stretching bands of both PLLA (around 1750 cm⁻¹) and DEGA (around 1730 cm⁻¹). A shift in these peaks in the blend compared to the pure components can indicate hydrogen bonding or other intermolecular interactions.
-
Visualizations
Caption: Experimental workflow for preparing and characterizing DEGA/PLLA blends.
Caption: Troubleshooting logic for addressing phase separation in DEGA/PLLA blends.
References
Technical Support Center: Enhancing PLLA Mechanical Toughness with Diethylene Glycol Adipate (DEGA)
Welcome to the technical support center for improving the mechanical toughness of Poly(L-lactic acid) (PLLA) using diethylene glycol adipate (B1204190) (DEGA) as a plasticizer. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to experimental work in this area.
Troubleshooting Guides
This section addresses common issues that may arise during the preparation and characterization of PLLA/DEGA blends.
Issue 1: Brittle PLLA/DEGA Films After Solvent Casting
Question: I prepared PLLA/DEGA films using a solvent casting method, but the resulting films are very brittle, similar to pure PLLA. What could be the issue?
Possible Causes and Solutions:
-
Inadequate DEGA Concentration: The concentration of DEGA may be too low to effectively plasticize the PLLA matrix.
-
Solution: Gradually increase the weight percentage of DEGA in your blends. It is recommended to create a series of blends with varying DEGA content (e.g., 5%, 10%, 15%, 20% by weight) to determine the optimal concentration for desired toughness.
-
-
Poor Dispersion of DEGA: If DEGA is not uniformly dispersed within the PLLA matrix, you will not observe a significant improvement in toughness.
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Solution: Ensure thorough mixing of the PLLA and DEGA solution. Use a high-speed stirrer or sonicator to achieve a homogeneous mixture before casting. Allow sufficient stirring time, for instance, 24 hours at room temperature.[1]
-
-
Rapid Solvent Evaporation: Fast evaporation of the solvent can lead to internal stresses and prevent proper plasticizer integration.
-
Solution: Control the evaporation rate by covering the casting dish with a perforated lid or placing it in a controlled environment with reduced airflow. A slower evaporation over 2-3 days at room temperature is advisable.[1]
-
-
Residual Solvent: The presence of residual solvent in the film can make it brittle.
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Solution: After the initial drying, place the films in a vacuum oven at a temperature slightly above the boiling point of the solvent (e.g., 40-50°C for chloroform) for 24 hours to remove any remaining solvent.[1]
-
Issue 2: Inconsistent Mechanical Properties in Melt Blended Samples
Question: My melt-blended PLLA/DEGA samples show significant variation in tensile strength and elongation at break. How can I improve consistency?
Possible Causes and Solutions:
-
Inhomogeneous Mixing: Poor mixing during melt extrusion can lead to localized areas with varying concentrations of DEGA.
-
Solution: Optimize your extruder's screw speed and processing temperature to ensure a homogenous blend. A co-rotating twin-screw extruder is often recommended for achieving good dispersion.[2]
-
-
Thermal Degradation: PLLA is sensitive to thermal degradation at high processing temperatures, which can lead to a reduction in molecular weight and inconsistent mechanical properties.
-
Solution: Carefully control the melt blending temperature. Keep the processing temperature within the recommended range for PLLA (typically 170-190°C). Minimize the residence time of the blend in the extruder.
-
-
Moisture Content: PLLA is susceptible to hydrolysis at elevated temperatures, which can be exacerbated by the presence of moisture in the raw materials.
-
Solution: Thoroughly dry both the PLLA and DEGA before melt blending. Drying PLLA pellets in a vacuum oven at 80-90°C for at least 4 hours is a common practice.
-
Issue 3: Phase Separation Observed in SEM Micrographs
Question: SEM images of my PLLA/DEGA blend's fracture surface show clear phase separation. How can I improve the miscibility?
Possible Causes and Solutions:
-
Poor Interfacial Adhesion: PLLA and DEGA may have limited compatibility, leading to distinct phase domains.
-
Solution: While DEGA is generally considered a good plasticizer for PLLA, optimizing the blend ratio is crucial. Additionally, consider the molecular weight of the DEGA used, as this can influence miscibility.
-
-
Fracturing Technique: The appearance of the fracture surface can be influenced by the fracturing method.
-
Solution: For morphological analysis, it is recommended to cryo-fracture the samples in liquid nitrogen. This technique minimizes plastic deformation and provides a clearer view of the phase morphology. A smooth fracture surface generally indicates brittle fracture, while a rougher surface suggests a more ductile fracture.[3][4]
-
Frequently Asked Questions (FAQs)
1. What is the primary mechanism by which DEGA improves the mechanical toughness of PLLA?
DEGA acts as a plasticizer for PLLA. Its molecules position themselves between the PLLA polymer chains, increasing the intermolecular space. This reduces the secondary forces (like van der Waals forces and hydrogen bonds) between the PLLA chains, allowing them to move more freely past one another. This increased molecular mobility leads to a decrease in the glass transition temperature (Tg) and an increase in the material's flexibility and ductility, thereby improving its toughness.
2. How does the addition of DEGA affect the thermal properties of PLLA?
The addition of DEGA typically leads to:
-
A decrease in the glass transition temperature (Tg) due to the plasticizing effect.
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A decrease in the cold crystallization temperature (Tcc) as the increased chain mobility allows for crystallization to occur at a lower temperature.[5]
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A potential decrease in the melting temperature (Tm), although this effect can be less pronounced.
3. What are the common methods for preparing PLLA/DEGA blends?
The two most common methods are:
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Solution Casting: This involves dissolving both PLLA and DEGA in a common solvent (e.g., chloroform, dioxane), followed by casting the solution onto a flat surface and allowing the solvent to evaporate.[1][6][7][8][9] This method is well-suited for producing thin films and for laboratory-scale experiments.
-
Melt Blending: This technique involves mixing PLLA and DEGA in their molten state using equipment such as a twin-screw extruder.[2][10][11] This method is scalable for industrial production and is used to produce pellets for subsequent processing like injection molding or 3D printing filament extrusion.
4. Which characterization techniques are essential for evaluating the effectiveness of DEGA as a toughening agent for PLLA?
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Tensile Testing: To measure key mechanical properties such as tensile strength, Young's modulus, and elongation at break. A significant increase in elongation at break is a primary indicator of improved toughness.
-
Differential Scanning Calorimetry (DSC): To determine the thermal properties of the blends, including the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm).[12][13][14][15]
-
Scanning Electron Microscopy (SEM): To observe the morphology of the fracture surface of the blends. This can provide insights into the miscibility of the components and the fracture mechanism (brittle vs. ductile).[3][4][16][17]
Data Presentation
Table 1: Effect of DEGA on the Mechanical Properties of PLLA (Illustrative Data)
| Blend Composition (PLLA/DEGA wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 100/0 (Neat PLLA) | 50 - 70 | 2.5 - 4.0 | < 10 |
| 95/5 | 45 - 60 | 2.0 - 3.5 | 20 - 50 |
| 90/10 | 35 - 50 | 1.5 - 3.0 | 100 - 200 |
| 85/15 | 25 - 40 | 1.0 - 2.5 | > 250 |
Note: The values presented are typical ranges and can vary depending on the specific grades of PLLA and DEGA used, as well as the processing conditions.
Table 2: Effect of DEGA on the Thermal Properties of PLLA (Illustrative Data)
| Blend Composition (PLLA/DEGA wt%) | Glass Transition Temperature (Tg) (°C) | Cold Crystallization Temperature (Tcc) (°C) | Melting Temperature (Tm) (°C) |
| 100/0 (Neat PLLA) | 55 - 65 | 90 - 110 | 170 - 180 |
| 95/5 | 50 - 60 | 85 - 105 | 168 - 178 |
| 90/10 | 45 - 55 | 80 - 100 | 165 - 175 |
| 85/15 | 40 - 50 | 75 - 95 | 163 - 173 |
Note: These values are illustrative and can be influenced by experimental parameters such as heating and cooling rates in DSC analysis.
Experimental Protocols
1. Protocol for PLLA/DEGA Blend Preparation by Solution Casting
-
Drying: Dry PLLA pellets in a vacuum oven at 80°C for 4 hours to remove any moisture.
-
Dissolution:
-
Prepare a 5% (w/v) solution of PLLA in a suitable solvent (e.g., chloroform) in a sealed flask.
-
Calculate the required amount of DEGA for the desired weight percentage.
-
Add the DEGA to the PLLA solution.
-
-
Mixing: Stir the mixture using a magnetic stirrer at room temperature for 24 hours to ensure complete dissolution and homogenization.
-
Casting: Pour the homogeneous solution into a flat glass petri dish.
-
Evaporation: Cover the petri dish with a perforated lid to slow down the evaporation rate and place it on a level surface in a fume hood at room temperature for 48-72 hours.
-
De-molding: Once the film is completely dry, carefully peel it from the petri dish.
-
Final Drying: Place the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
2. Protocol for PLLA/DEGA Blend Preparation by Melt Blending
-
Drying: Dry both PLLA pellets and DEGA (if liquid, ensure it is moisture-free) as per the manufacturer's recommendations. Typically, PLLA is dried at 80°C for 4 hours in a vacuum oven.
-
Premixing: Physically premix the PLLA pellets and the desired amount of DEGA in a sealed bag.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder. A typical profile for PLLA is 170°C to 190°C from the feeding zone to the die.
-
Set the screw speed (e.g., 50-100 rpm).
-
Feed the premixed material into the extruder.
-
-
Pelletizing: The extruded strand is cooled in a water bath and then pelletized.
-
Post-Drying: Dry the resulting pellets in a vacuum oven at 80°C for 4 hours before further processing (e.g., injection molding or 3D printing).
Visualizations
Caption: Experimental workflow for preparing and characterizing PLLA/DEGA blends.
Caption: Logical relationship of how DEGA improves the mechanical toughness of PLLA.
References
- 1. researchgate.net [researchgate.net]
- 2. Melt blending of poly(lactic acid) with biomedically relevant polyurethanes to improve mechanical performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accelerated degradation of HAP/PLLA bone scaffold by PGA blending facilitates bioactivity and osteoconductivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of PBS/PLLA/HAP Composites by the Solution Casting Method: Mechanical Properties and Biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Melt Compounding of Poly(lactic acid)-Based Composites: Blending Strategies, Process Conditions, and Mechanical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tainstruments.com [tainstruments.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Reducing the glass transition temperature of PLLA with diethylene glycol adipate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reducing the glass transition temperature (Tg) of Poly(L-lactic acid) (PLLA) using diethylene glycol adipate (B1204190) (DEGA) as a plasticizer.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of adding diethylene glycol adipate (DEGA) to PLLA?
A1: The primary effect of adding DEGA to PLLA is the plasticization of the PLLA matrix. This results in a significant decrease in the glass transition temperature (Tg), making the material less brittle and more flexible at room temperature. The incorporation of DEGA increases the mobility of the PLLA polymer chains.
Q2: Is DEGA miscible with PLLA?
A2: DEGA and similar low molecular weight adipate esters are generally considered to be miscible with PLLA, especially at lower concentrations.[1] However, at higher concentrations, phase separation can occur, which may affect the material's properties and transparency. The miscibility is influenced by factors such as the molecular weight of both the PLLA and the plasticizer, as well as the processing conditions.
Q3: How does the concentration of DEGA affect the thermal properties of PLLA?
A3: Increasing the concentration of DEGA in PLLA blends leads to a progressive decrease in the glass transition temperature (Tg). It can also influence the cold crystallization temperature (Tcc) and the melting temperature (Tm) of PLLA, generally shifting them to lower temperatures.
Q4: What impact does DEGA have on the mechanical properties of PLLA?
A4: The addition of DEGA typically leads to a decrease in tensile strength and Young's modulus, making the material less stiff. Conversely, the elongation at break is significantly increased, indicating enhanced flexibility and toughness.[1]
Q5: What are the common methods for preparing PLLA/DEGA blends?
A5: The two most common methods for preparing PLLA/DEGA blends are solvent casting and melt blending. Solvent casting involves dissolving both PLLA and DEGA in a common solvent, followed by casting and solvent evaporation. Melt blending involves mixing the two components in a molten state using equipment like a twin-screw extruder.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the preparation and characterization of PLLA/DEGA blends.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent Tg values in DSC measurements | - Inhomogeneous mixing of PLLA and DEGA.- Residual solvent from solvent casting.- Variations in the thermal history of the samples. | - Ensure thorough mixing during blend preparation. For melt blending, optimize mixing time and screw speed. For solvent casting, ensure complete dissolution and uniform stirring.- Dry the samples thoroughly under vacuum to remove any residual solvent.- Standardize the thermal history of all samples before DSC analysis by performing a controlled heating and cooling cycle. |
| Phase separation or cloudy appearance of the blend | - Poor miscibility at the chosen DEGA concentration.- Incompatible molecular weights of PLLA and DEGA.- Rapid cooling during processing. | - Reduce the concentration of DEGA.- Consider using a compatibilizer.- Use a slower cooling rate after melt blending to allow for better molecular arrangement. |
| Brittle fracture despite the addition of plasticizer | - Insufficient plasticizer concentration.- Degradation of PLLA or DEGA during processing.- Phase separation leading to plasticizer-poor domains. | - Increase the concentration of DEGA, monitoring for signs of phase separation.- Lower the processing temperature and/or reduce the processing time during melt blending to minimize thermal degradation.- Verify the miscibility of the blend at the chosen concentration using techniques like DSC (single Tg) or microscopy. |
| Pellet agglomeration during extrusion | - Low Tg of the blend causing stickiness at the extruder inlet. | - Ensure proper drying of the pellets before extrusion. - Consider using an anti-tacking agent or cooling the feeding zone of the extruder. |
| Difficulty in processing (e.g., die swell, melt fracture) | - Significant change in melt viscosity due to plasticization. | - Adjust the processing parameters such as temperature, pressure, and extrusion speed to accommodate the altered rheological properties of the blend. |
Data Presentation
Table 1: Thermal Properties of PLLA Plasticized with Adipate Esters
| Plasticizer Content (wt%) | Glass Transition Temperature (Tg) (°C) | Cold Crystallization Temperature (Tcc) (°C) | Melting Temperature (Tm) (°C) | Reference |
| 0 (Neat PLLA) | ~58 - 60 | ~117 | ~157 | [2] |
| 10 (PLLA-co-PEAd) | ~43 | - | - | [2] |
| 25 (PLLA-co-PEAd) | ~26 | - | - | [2] |
| 30 (PDEGA) | Significantly Reduced | Reduced | Reduced | [1] |
| 50 (PDEGA) | Significantly Reduced | Reduced | Reduced | [1] |
Table 2: Mechanical Properties of PLLA Plasticized with Adipate Esters
| Plasticizer Content (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| 0 (Neat PLLA) | ~50 - 70 | ~2.5 - 3.5 | < 10 | [3] |
| 20 (PBAT/PLA Blend) | ~54.7 | ~3.4 | - | [4] |
| 30 (PDEGA) | Decreased | Decreased | Significantly Increased | [1] |
| 50 (PDEGA) | Decreased | Decreased | Significantly Increased | [1] |
Experimental Protocols
Preparation of PLLA/DEGA Blends by Solvent Casting
This protocol describes the preparation of PLLA/DEGA films with varying plasticizer concentrations.
Materials:
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Poly(L-lactic acid) (PLLA) pellets or powder
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This compound (DEGA)
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Chloroform or Dichloromethane (DCM) (analytical grade)
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Glass petri dishes
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Magnetic stirrer and stir bars
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Vacuum oven
Procedure:
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Drying: Dry the PLLA pellets/powder in a vacuum oven at 60-80°C for at least 4 hours to remove any moisture.
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Dissolution:
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Prepare individual solutions of PLLA in the chosen solvent (e.g., 5% w/v). Stir using a magnetic stirrer at room temperature until the PLLA is completely dissolved.
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In separate vials, weigh the required amount of DEGA corresponding to the desired weight percentages (e.g., 5%, 10%, 15%, 20% w/w with respect to PLLA).
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-
Blending:
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Add the weighed DEGA to the PLLA solution.
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Stir the mixture for several hours at room temperature to ensure homogeneous mixing.
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Casting:
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Pour the PLLA/DEGA solution into a clean, dry glass petri dish.
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Cover the petri dish with a lid slightly ajar or with perforated aluminum foil to allow for slow solvent evaporation in a fume hood. This helps to prevent the formation of pores and results in a more uniform film.
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-
Drying:
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Allow the solvent to evaporate at room temperature for 24-48 hours.
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Once a solid film is formed, transfer the petri dish to a vacuum oven.
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Dry the film at a temperature below the Tg of the blend (e.g., 40°C) for at least 24 hours to remove any residual solvent.
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-
Film Removal: Carefully peel the dried film from the petri dish.
Characterization by Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for determining the thermal properties of the prepared PLLA/DEGA blends.
Equipment:
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Differential Scanning Calorimeter (DSC)
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Aluminum DSC pans and lids
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Microbalance
Procedure:
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Sample Preparation:
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Cut a small sample (5-10 mg) from the center of the prepared film.
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Accurately weigh the sample using a microbalance and place it in an aluminum DSC pan.
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Seal the pan with a lid. Prepare an empty sealed pan to be used as a reference.
-
-
DSC Analysis:
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Place the sample and reference pans into the DSC cell.
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First Heating Scan: Heat the sample from room temperature (e.g., 25°C) to a temperature above the melting point of PLLA (e.g., 200°C) at a constant heating rate (e.g., 10°C/min). This scan is used to erase the thermal history of the sample.
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Cooling Scan: Cool the sample from 200°C back to room temperature at a controlled cooling rate (e.g., 10°C/min).
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Second Heating Scan: Heat the sample again from room temperature to 200°C at the same heating rate (10°C/min). The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.
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-
Data Analysis:
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Determine the glass transition temperature (Tg) from the midpoint of the step transition in the heat flow curve of the second heating scan.
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Identify the cold crystallization temperature (Tcc) as the peak of the exothermic transition above the Tg.
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Identify the melting temperature (Tm) as the peak of the endothermic transition.
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Mandatory Visualizations
Caption: Experimental workflow for preparing PLLA/DEGA blends via solvent casting.
Caption: Workflow for the thermal analysis of PLLA/DEGA blends using DSC.
References
Minimizing water content in diethylene glycol adipate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing water content during the synthesis of diethylene glycol adipate (B1204190).
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of diethylene glycol adipate, with a focus on minimizing water content and achieving desired product specifications.
Q1: My this compound synthesis is proceeding very slowly or has stalled. What are the likely causes and how can I resolve this?
A1: A slow or stalled reaction is a common problem in polyesterification and is often related to inefficient water removal, which is critical as the reaction is reversible.[1]
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Inefficient Water Removal: The accumulation of water, a byproduct of the condensation reaction, can shift the equilibrium back towards the reactants, thereby slowing down or halting the polymerization process.[1]
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Solution: Employ a more efficient water removal technique. This can be achieved by applying a vacuum, using azeotropic distillation with a solvent like xylene, or by purging the reaction vessel with an inert gas such as nitrogen.[1]
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Insufficient Catalysis: The uncatalyzed reaction is inherently slow.
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Solution: Ensure the appropriate catalyst is being used at an effective concentration. Common catalysts for this reaction include p-toluenesulfonic acid (p-TSA) and tin-based compounds like stannous octoate.
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Low Reaction Temperature: The reaction rate is temperature-dependent.
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Solution: Gradually increase the reaction temperature. A typical temperature range for the synthesis of this compound is 160-220°C.[2]
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Q2: The final this compound product has a high acid number. What causes this and how can it be reduced?
A2: A high acid number indicates a significant presence of unreacted carboxylic acid end-groups from the adipic acid, signifying incomplete polymerization.
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Incomplete Reaction: The reaction may not have been allowed to proceed to completion.
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Solution: Extend the reaction time, increase the temperature, or improve the efficiency of water removal to drive the reaction towards completion. Monitoring the acid number throughout the reaction is crucial to determine the endpoint.
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Improper Molar Ratio: An excess of adipic acid in the initial reactant mixture will result in a polymer with a higher concentration of carboxylic acid end-groups.
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Solution: Carefully control the molar ratio of diethylene glycol to adipic acid. A slight excess of the glycol is often used to ensure the formation of hydroxyl-terminated chains and drive the reaction to a lower acid number.
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Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction.
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Solution: Consider the stability of the chosen catalyst under the reaction conditions and ensure the appropriate concentration is used.
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Q3: The molecular weight of my synthesized this compound is lower than expected. What could be the reason?
A3: Low molecular weight is a common issue and is directly related to the extent of the polymerization reaction.
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Presence of Water: As mentioned previously, residual water will limit chain growth.
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Solution: Optimize water removal methods as detailed in Q1.
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Incorrect Molar Ratio: A non-stoichiometric ratio of monomers can limit the chain length.
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Solution: Precisely measure and control the molar ratio of diethylene glycol and adipic acid. The molecular weight of the resulting polyester (B1180765) is highly dependent on this ratio.[3]
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Side Reactions: The formation of cyclic byproducts or other side reactions can consume monomers and terminate chain growth.
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Solution: Carefully control reaction conditions, particularly temperature, to minimize side reactions.
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Q4: I am observing the formation of byproducts. What are the common side reactions in this compound synthesis?
A4: The primary side reaction of concern is the formation of ether linkages from the diethylene glycol.
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Etherification of Diethylene Glycol: Diethylene glycol can undergo self-condensation or react with another alcohol molecule to form an ether and water. This reaction is typically favored at higher temperatures.
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Solution: Maintain the reaction temperature within the optimal range and avoid excessive heating. The choice of catalyst can also influence the extent of side reactions.
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Data Presentation
The following tables summarize key quantitative data related to the synthesis of this compound, providing a basis for experimental design and troubleshooting.
Table 1: Effect of Molar Ratio on the Molecular Weight of this compound
| Molar Ratio (Adipic Acid:Diethylene Glycol) | Resulting Molecular Weight (MM) |
| 1:1.1 | 1475 |
| 1:1.5 | 950 |
Data sourced from a study on the production of polyester based on adipic acid and diethylene glycol.[3]
Table 2: Comparison of Water Removal Methods
| Method | Description | Advantages | Disadvantages |
| Vacuum Application | The reaction is carried out under reduced pressure to facilitate the removal of water as it is formed. | Efficient at removing water, drives the reaction to high conversion. | Requires specialized equipment (vacuum pump, vacuum-tight reactor). |
| Azeotropic Distillation | An inert solvent (e.g., xylene, toluene) that forms an azeotrope with water is added to the reaction mixture. The azeotrope is distilled off, removing the water. | Effective for water removal at atmospheric pressure. | Requires an additional separation step to remove the solvent from the final product. |
| Inert Gas Purge | A slow stream of an inert gas (e.g., nitrogen) is passed through the reaction mixture to carry away the water vapor. | Simple to implement. | May be less efficient than vacuum or azeotropic distillation for achieving very low water content. |
| Low-Intensity Ultrasound | The application of ultrasound to the reaction mixture has been shown to increase the rate of water formation and reduce reaction time.[4][5] | Can enhance reaction kinetics without the need for additional catalysts.[4][5] | Requires specialized ultrasonic equipment. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis of this compound and the minimization of water content.
1. Synthesis of this compound via Melt Polycondensation under Vacuum
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Materials:
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Adipic acid
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Diethylene glycol
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Catalyst (e.g., p-toluenesulfonic acid, 0.1-0.5 mol% based on adipic acid)
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Equipment:
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Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser connected to a vacuum pump.
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Heating mantle
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Vacuum pump
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Procedure:
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Charge the three-necked flask with the desired molar ratio of adipic acid and diethylene glycol (e.g., 1:1.05).
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Add the catalyst to the reaction mixture.
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Begin stirring and gradually heat the mixture to 160°C under a slow stream of nitrogen. Water will begin to distill off.
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Continue the reaction at 160°C for 2-3 hours, or until the rate of water distillation significantly decreases.
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Gradually increase the temperature to 180-200°C and slowly apply a vacuum (e.g., 10-20 mmHg).
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Continue the reaction under vacuum for another 3-5 hours, or until the desired acid number or viscosity is reached.
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Cool the reaction mixture to room temperature and collect the this compound product.
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2. Determination of Water Content by Karl Fischer Titration
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Principle: This method is based on the quantitative reaction of water with an anhydrous solution of sulfur dioxide and iodine in the presence of a buffer that reacts with hydrogen ions.
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Equipment:
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Karl Fischer titrator (volumetric or coulometric)
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-
Reagents:
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Karl Fischer reagent
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Anhydrous methanol (B129727) or other suitable solvent
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-
Procedure:
-
Standardize the Karl Fischer reagent using a known amount of water or a certified water standard.
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Accurately weigh a sample of the this compound into the titration vessel containing the anhydrous solvent.
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Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached.
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The water content is calculated based on the volume of titrant consumed and the titer of the reagent.
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3. Monitoring the Reaction Progress by Acid Number Determination
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Principle: The acid number is the mass of potassium hydroxide (B78521) (KOH) in milligrams that is required to neutralize one gram of the polyester. It is a measure of the concentration of unreacted carboxylic acid end-groups.
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Equipment:
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Burette
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Erlenmeyer flask
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Analytical balance
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-
Reagents:
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Standardized potassium hydroxide (KOH) solution in ethanol (B145695) or methanol (e.g., 0.1 N)
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Toluene or another suitable solvent to dissolve the polyester sample
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Phenolphthalein (B1677637) indicator
-
-
Procedure:
-
Accurately weigh a sample of the reaction mixture into an Erlenmeyer flask.
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Dissolve the sample in a suitable solvent.
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Add a few drops of phenolphthalein indicator.
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Titrate the solution with the standardized KOH solution until a persistent pink endpoint is observed.
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Calculate the acid number using the following formula: Acid Number (mg KOH/g) = (V × N × 56.1) / W Where:
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V = volume of KOH solution used (mL)
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N = normality of the KOH solution
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56.1 = molecular weight of KOH ( g/mol )
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W = weight of the sample (g)
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-
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis and troubleshooting of this compound.
References
Troubleshooting inconsistencies in diethylene glycol adipate NMR spectra
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting ¹H NMR spectra of diethylene glycol adipate (B1204190).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the expected chemical shifts for the protons in diethylene glycol adipate?
The ¹H NMR spectrum of this compound is characterized by three main groups of signals corresponding to the protons of the adipate and diethylene glycol moieties. While the exact chemical shifts can vary slightly depending on the solvent, concentration, and polymer chain length, the expected regions are summarized in the table below.
Q2: My spectrum shows broad, poorly resolved peaks. What could be the cause?
Broad peaks in the NMR spectrum of a polymer like this compound are common and can be attributed to several factors:
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High Viscosity: Concentrated polymer solutions have high viscosity, which restricts molecular motion and leads to peak broadening.
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Solution: Dilute your sample. Finding the optimal concentration is key to achieving good resolution without sacrificing signal-to-noise.
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Incomplete Dissolution: If the polymer is not fully dissolved, the sample will be inhomogeneous, causing poor shimming and broad lines.
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Solution: Ensure your sample is completely dissolved. You may need to gently warm the sample or allow more time for it to dissolve. Filter the sample to remove any particulate matter.
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-
Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean. If you suspect metal contamination, you may need to purify your sample.
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Q3: I see extra peaks in my spectrum that don't correspond to the polymer. What are they?
Extra peaks in the spectrum are typically due to impurities from the synthesis or sample preparation. Common culprits include:
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Unreacted Monomers: Residual diethylene glycol and adipic acid from an incomplete polymerization are common impurities.
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Solvent Impurities: Residual protons in the deuterated solvent, or contamination from other common laboratory solvents like acetone (B3395972) or ethyl acetate, can appear in your spectrum. Water is also a very common impurity.
-
Solution: Refer to the data table below for the approximate chemical shifts of these common impurities. To confirm if a peak is from an exchangeable proton like an alcohol (from diethylene glycol) or carboxylic acid (from adipic acid), you can perform a D₂O shake. Add a drop of deuterium (B1214612) oxide to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity.
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Q4: The integration of my peaks doesn't match the expected proton ratios. Why?
Inaccurate integration can arise from several issues:
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Broad Peaks: It can be difficult to accurately integrate broad signals.
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Overlapping Peaks: If peaks are overlapping, for example, the signals from the diethylene glycol unit, it can be challenging to set the integration regions correctly.
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Presence of Impurities: Peaks from impurities will contribute to the total integration, skewing the ratios if not properly identified and excluded from the polymer signal integration.
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End Groups: For low molecular weight polymers, the signals from the end-groups of the polymer chains will have a noticeable contribution to the integration. For example, a hydroxyl end-group from a diethylene glycol terminus will have a different chemical shift than the ether protons within the polymer backbone.
Solution: Ensure your spectrum has a flat baseline and that you set the integration regions to encompass the entire peak. If peaks are overlapping, you may need to use deconvolution software to obtain more accurate integrals. Always be mindful of potential impurity peaks.
Quantitative Data Summary
The following table summarizes the expected ¹H NMR chemical shifts for this compound and common related impurities. Note that these values are approximate and can vary based on experimental conditions.
| Proton Assignment | Structure Snippet | Approximate Chemical Shift (δ, ppm) | Expected Multiplicity |
| This compound | |||
| Methylene protons adjacent to ester (-O-CH ₂-) | -COO-CH ₂-CH₂-O- | ~ 4.2 | Triplet |
| Methylene protons adjacent to ether (-O-CH ₂-) | -COO-CH₂-CH ₂-O- | ~ 3.7 | Triplet |
| Methylene protons α to carbonyl (-CH ₂-COO-) | -CH ₂-COO- | ~ 2.3 | Triplet |
| Methylene protons β to carbonyl (-CH ₂-CH₂-COO-) | -CH ₂-CH₂-COO- | ~ 1.6 | Multiplet |
| Potential Impurities | |||
| Diethylene Glycol (-CH ₂-OH) | HO-CH ₂-CH₂-O-CH₂-CH₂-OH | ~ 3.7 | Multiplet |
| Diethylene Glycol (-CH ₂-O-CH ₂-) | HO-CH₂-CH ₂-O-CH ₂-CH₂-OH | ~ 3.6 | Multiplet |
| Adipic Acid (-CH ₂-COOH) | HOOC-CH ₂-CH₂-CH₂-CH₂-COOH | ~ 2.4 | Multiplet |
| Adipic Acid (-CH ₂-CH₂-COOH) | HOOC-CH₂-CH ₂-CH ₂-CH₂-COOH | ~ 1.7 | Multiplet |
| Water (H₂O) | H₂O | 1.0 - 5.0 (highly variable) | Singlet |
| Acetone | (CH₃)₂CO | ~ 2.17 (in CDCl₃) | Singlet |
| Ethyl Acetate (CH₃-) | CH ₃-COO-CH₂-CH₃ | ~ 2.05 (in CDCl₃) | Singlet |
| Ethyl Acetate (-CH₂-) | CH₃-COO-CH ₂-CH₃ | ~ 4.12 (in CDCl₃) | Quartet |
| Ethyl Acetate (-CH₃) | CH₃-COO-CH₂-CH ₃ | ~ 1.26 (in CDCl₃) | Triplet |
Experimental Protocols
Synthesis of this compound
This protocol describes a typical polycondensation reaction for synthesizing this compound.[1]
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Reactants: Combine equimolar amounts of diethylene glycol and adipic acid in a reaction flask. For example, 29.6 g of diethylene glycol (0.28 mol) and 41.0 g of adipic acid (0.28 mol).[1]
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Setup: Equip the flask with a mechanical stirrer, a thermometer, and a Dean-Stark trap to collect the water byproduct.
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Reaction: Heat the mixture with constant stirring. The reaction progress can be monitored by the amount of water collected. The reaction is typically carried out at elevated temperatures to drive the polycondensation.
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Purification: The resulting polymer can be purified by precipitation in a non-solvent like diethyl ether, followed by washing and drying under vacuum.
NMR Sample Preparation
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Dissolution: Dissolve 10-20 mg of the purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.
-
Homogenization: Ensure the polymer is completely dissolved to form a homogeneous solution. Gentle warming or vortexing can aid dissolution.
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Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could interfere with the magnetic field homogeneity.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Visualizations
References
Technical Support Center: Enhancing PLLA Crystallization with PDEGA Plasticizer
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing poly(diethylene glycol adipate) (PDEGA) as a plasticizer to enhance the crystallization rate of poly(L-lactic acid) (PLLA). The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which PDEGA enhances the crystallization rate of PLLA?
A1: PDEGA, an aliphatic polyester (B1180765), acts as a plasticizer for PLLA. The primary mechanism for enhancing the crystallization rate is the increase in PLLA chain mobility. By positioning itself between the PLLA polymer chains, PDEGA reduces the intermolecular forces, which in turn lowers the glass transition temperature (Tg) of the blend. This increased segmental mobility allows the PLLA chains to more readily organize into crystalline structures, thereby accelerating both the nucleation and growth of spherulites.
Q2: Is PDEGA miscible with PLLA, and how does this affect crystallization?
A2: PDEGA is reported to be partially miscible with PLLA. This partial miscibility is crucial for its function as a plasticizer. The miscible fraction of PDEGA plasticizes the amorphous phase of PLLA, increasing chain mobility and accelerating crystallization. The degree of miscibility can influence the extent of Tg depression and the efficiency of crystallization enhancement.
Q3: What effect does PDEGA have on the thermal properties of PLLA?
A3: The addition of PDEGA to PLLA typically results in:
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A decrease in the glass transition temperature (Tg): This is a direct indicator of the plasticizing effect.
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A decrease in the cold crystallization temperature (Tcc): The increased chain mobility allows crystallization to occur at lower temperatures during heating.
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An increase in the degree of crystallinity (Xc): The enhanced crystallization rate allows a higher overall crystallinity to be achieved.
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A potential slight decrease in the melting temperature (Tm): This can be attributed to the formation of less perfect crystals due to the presence of the plasticizer.
Q4: Will PDEGA alter the crystal structure of PLLA?
A4: Based on studies of similar aliphatic polyester plasticizers, PDEGA is not expected to modify the crystal structure of PLLA. PLLA typically crystallizes in the α or α' form, and the addition of PDEGA should not change this, although it may influence the perfection and size of the crystals.
Q5: How does PDEGA affect the mechanical properties of PLLA?
A5: The addition of PDEGA generally leads to a significant increase in the elongation at break, indicating improved toughness and flexibility of the PLLA. However, this is often accompanied by a decrease in tensile strength and Young's modulus, a typical trade-off when plasticizers are introduced.
Troubleshooting Guide
Issue 1: Insufficient enhancement of crystallization rate.
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Possible Cause 1: Low PDEGA concentration.
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Solution: Increase the weight percentage of PDEGA in the blend. Start with a concentration around 10 wt% and incrementally increase it, monitoring the thermal properties with each adjustment.
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-
Possible Cause 2: Poor dispersion of PDEGA in the PLLA matrix.
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Solution: Optimize the blending process. For melt blending, ensure the processing temperature is appropriate to achieve a homogenous melt and consider increasing the mixing time or screw speed. For solvent casting, ensure both polymers are fully dissolved in a common solvent before casting and evaporation.
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-
Possible Cause 3: Inadequate thermal treatment.
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Solution: Review the isothermal crystallization temperature. The optimal temperature for the fastest crystallization is typically between the Tg and Tm of the blend. Perform a series of isothermal crystallization experiments at different temperatures to determine the optimal condition for your specific PLLA/PDEGA blend.
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Issue 2: Significant decrease in mechanical strength.
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Possible Cause 1: Excessive PDEGA concentration.
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Solution: While higher concentrations of PDEGA enhance crystallization and flexibility, they can also lead to a substantial loss in strength. Reduce the PDEGA concentration to find a balance between improved crystallization and acceptable mechanical properties.
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-
Possible Cause 2: Phase separation.
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Solution: Gross phase separation can lead to poor mechanical performance. Ensure proper mixing during blend preparation. The use of a compatibilizer might be considered in some cases to improve the interfacial adhesion between the PLLA and PDEGA phases.
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Issue 3: Inconsistent results between batches.
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Possible Cause 1: Variability in material drying.
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Solution: PLLA is highly susceptible to hydrolytic degradation at processing temperatures. Ensure that both PLLA and PDEGA are thoroughly dried in a vacuum oven before blending to remove any residual moisture.
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-
Possible Cause 2: Inconsistent processing parameters.
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Solution: Strictly control all processing parameters, including temperature, time, and cooling rates. Any variation in these can significantly affect the crystallization behavior and final properties of the material.
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Data Presentation
The following tables summarize typical quantitative data for PLLA plasticized with aliphatic polyesters. Note that specific values for PDEGA may vary, and these tables should be used as a reference for experimental design.
Table 1: Thermal Properties of PLLA Plasticized with Adipate-Based Polyesters
| Property | Neat PLLA | PLLA + 10 wt% Adipate Polyester |
| Glass Transition Temperature (Tg) | ~60 °C | ~49-55 °C |
| Cold Crystallization Temperature (Tcc) | ~110-120 °C | ~90-105 °C |
| Melting Temperature (Tm) | ~170-180 °C | ~165-175 °C |
| Crystallization Half-Time (t1/2) at 110°C | > 10 min | ~3-5 min |
| Degree of Crystallinity (Xc) | Variable (low) | Significantly Increased |
Data compiled from analogous systems and should be considered as a general guide.
Table 2: Mechanical Properties of PLLA Plasticized with Aliphatic Polyesters
| Property | Neat PLLA | PLLA + 10-20 wt% Aliphatic Polyester |
| Tensile Strength | ~50-70 MPa | ~30-50 MPa |
| Young's Modulus | ~3.0-3.5 GPa | ~1.5-2.5 GPa |
| Elongation at Break | ~3-7% | > 100% |
Data compiled from analogous systems and should be considered as a general guide.
Experimental Protocols
1. Preparation of PLLA/PDEGA Blends by Melt Blending
-
Materials: PLLA pellets, PDEGA.
-
Procedure:
-
Dry PLLA pellets and PDEGA separately in a vacuum oven at 60-80°C for at least 12 hours to remove moisture.
-
Physically mix the dried PLLA and PDEGA at the desired weight ratio (e.g., 90/10 w/w).
-
Feed the mixture into a twin-screw extruder.
-
Set the extruder temperature profile to ensure complete melting and mixing without degradation (e.g., 170-190°C).
-
Extrude the blend and pelletize the resulting strands.
-
Dry the blended pellets before further processing or analysis.
-
2. Isothermal Crystallization Analysis by Differential Scanning Calorimetry (DSC)
-
Instrument: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Accurately weigh 5-10 mg of the PLLA/PDEGA blend into an aluminum DSC pan and seal it.
-
Heat the sample to a temperature above the melting point of PLLA (e.g., 200°C) and hold for 3-5 minutes to erase any prior thermal history.
-
Rapidly cool the sample to the desired isothermal crystallization temperature (Tc), typically between the Tg and Tm of the blend (e.g., 110°C).
-
Hold the sample at Tc and record the heat flow as a function of time until the crystallization exotherm is complete.
-
The crystallization half-time (t1/2) can be determined as the time at which 50% of the total crystallization has occurred.
-
Visualizations
Caption: Experimental workflow for PLLA/PDEGA blend preparation and characterization.
Technical Support Center: Scaling Up Diethylene Glycol Adipate Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges encountered during the scale-up of diethylene glycol adipate (B1204190) (DEGA) production. This guide includes troubleshooting procedures, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate a smooth and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up diethylene glycol adipate production?
A1: Scaling up DEGA production from laboratory to pilot or industrial scale often presents several challenges. These can include:
-
Reaction Control: Managing the exothermic polyesterification reaction becomes more critical at a larger scale to prevent thermal runaways.[1]
-
Product Quality: Maintaining batch-to-batch consistency in terms of molecular weight, viscosity, color, and acid value can be difficult.
-
Impurity Profile: The formation of side products and the presence of residual monomers or catalysts may increase with scale.[2]
-
Purification: Efficiently removing water, unreacted monomers, and catalysts from a larger volume of viscous polymer can be challenging.
-
Material Handling: Handling larger quantities of raw materials and the final viscous product requires specialized equipment and procedures.
Q2: How does the molar ratio of diethylene glycol to adipic acid affect the final polymer?
A2: The molar ratio of diethylene glycol to adipic acid is a critical parameter that influences the molecular weight and end-group functionality of the resulting polyester (B1180765). An excess of the diol component generally leads to a lower molecular weight polymer with hydroxyl end-groups. Conversely, an excess of the diacid results in a polymer with carboxyl end-groups. The properties of the polyester chain, such as its length, can be controlled by adjusting this ratio.[3]
Q3: What types of catalysts are typically used for this compound synthesis, and what are their effects?
A3: Various catalysts can be used to accelerate the polyesterification reaction between diethylene glycol and adipic acid. Common catalysts include:
-
Acid Catalysts: p-Toluenesulfonic acid (p-TSA) and sulfuric acid are effective but can sometimes lead to side reactions and color formation.
-
Tin-Based Catalysts: Stannous octoate and dibutyltin (B87310) oxide are widely used for their high activity and selectivity. The concentration of the catalyst can significantly impact the reaction rate.[4]
-
Titanium-Based Catalysts: Titanium alkoxides, such as titanium tetrabutoxide, are also efficient catalysts.
The choice and concentration of the catalyst can affect reaction time, final molecular weight, and the color of the product.[4]
Q4: What are the key quality control parameters for this compound, and how are they measured?
A4: Key quality control parameters for DEGA include:
-
Acid Value: Indicates the amount of free carboxylic acid groups present. It is typically determined by titration with a standardized base.[5]
-
Hydroxyl Value: Represents the concentration of hydroxyl groups in the polymer. It is often determined by acetylation followed by titration.[6]
-
Viscosity: A measure of the polymer's flow characteristics, which is related to its molecular weight. It can be measured using rotational viscometers or by determining the intrinsic viscosity.[7][8]
-
Color: Assessed visually or using a spectrophotometer to ensure the product meets specifications.
-
Water Content: Determined by Karl Fischer titration to ensure it is below a specified limit, as excess water can affect stability and further processing.
Troubleshooting Guides
Problem: High Acid Value in the Final Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | 1. Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for the specified duration at the correct temperature to achieve the target conversion. 2. Check Catalyst Activity: Confirm the catalyst was added in the correct amount and is not deactivated. Consider using a fresh batch of catalyst. |
| Inefficient Water Removal | 1. Inspect Vacuum System: Ensure the vacuum system is functioning correctly and maintaining the required pressure to effectively remove water of condensation. 2. Check for Leaks: Inspect the reactor and associated plumbing for any leaks that could compromise the vacuum. |
| Incorrect Stoichiometry | 1. Review Raw Material Charging: Double-check the initial molar ratio of diethylene glycol to adipic acid. An excess of adipic acid will result in a higher acid value.[3] |
Problem: Product Discoloration (Yellowing or Darkening)
| Possible Cause | Troubleshooting Step |
| Oxidation | 1. Maintain Inert Atmosphere: Ensure a consistent and sufficient nitrogen or other inert gas sparge throughout the reaction to prevent oxidation. 2. Check for Air Leaks: Inspect all reactor seals and connections for potential air leaks. |
| High Reaction Temperature | 1. Optimize Temperature Profile: Lower the reaction temperature if possible without significantly impacting the reaction rate. Prolonged exposure to high temperatures can cause thermal degradation and color formation. |
| Catalyst-Induced Side Reactions | 1. Evaluate Catalyst Type and Concentration: Some catalysts are more prone to causing discoloration. Consider using a different catalyst or reducing the concentration of the current one. |
| Raw Material Impurities | 1. Analyze Raw Materials: Test incoming raw materials for impurities that may contribute to color formation under reaction conditions. |
Problem: Inconsistent Viscosity or Gel Formation
| Possible Cause | Troubleshooting Step |
| Poor Temperature Control | 1. Monitor and Control Exotherm: Implement robust temperature control to manage the reaction exotherm, especially during scale-up. Localized hot spots can lead to side reactions and gelation.[9] 2. Improve Agitation: Ensure efficient mixing to maintain a uniform temperature throughout the reactor. |
| Presence of Polyfunctional Impurities | 1. Analyze Raw Materials: Check raw materials for trifunctional or higher functional impurities (e.g., triols or triacids) that can lead to cross-linking and gel formation. |
| Premature Polymerization | 1. Use of Inhibitors: For unsaturated polyester resins, ensure the correct type and amount of inhibitor are added to prevent premature gelation during storage and processing.[5] |
Data Presentation
Table 1: Effect of Catalyst Concentration on this compound Synthesis
| Catalyst | Catalyst Concentration (wt%) | Reaction Temperature (°C) | Reaction Time (h) | Final Acid Value (mg KOH/g) |
| p-Toluene Sulfonic Acid | 0.1 | 180 | 8 | < 5 |
| p-Toluene Sulfonic Acid | 0.2 | 180 | 6 | < 5 |
| Stannous Octoate | 0.05 | 200 | 5 | < 2 |
| Stannous Octoate | 0.1 | 200 | 4 | < 2 |
Note: This table presents illustrative data. Actual results may vary based on specific reaction conditions and equipment.
Table 2: Typical Quality Control Specifications for this compound
| Parameter | Specification | Test Method |
| Acid Value | < 2.0 mg KOH/g | Titration (ASTM D4662)[10] |
| Hydroxyl Value | 50 - 60 mg KOH/g | Acetylation & Titration (ASTM E1899)[11] |
| Viscosity @ 25°C | 20,000 - 30,000 cPs | Rotational Viscometer |
| Color (APHA) | < 100 | Spectrophotometry (ASTM D1209) |
| Water Content | < 0.1% | Karl Fischer Titration (ASTM E203) |
Experimental Protocols
Protocol 1: Determination of Acid Value
Objective: To determine the concentration of free carboxylic acid groups in the this compound polyester.
Apparatus:
-
Analytical balance
-
150 mL beaker
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Titrator (optional)
Reagents:
-
Potassium hydroxide (B78521) (KOH) in ethanol, 0.1 mol/L standardized solution
-
Phenolphthalein (B1677637) indicator solution (or potentiometric electrode)
Procedure:
-
Weigh an appropriate amount of the polyester sample into a 150 mL beaker. The sample weight should be chosen based on the expected acid value.[5]
-
Add 50 mL of a solvent mixture (e.g., 2 parts toluene to 1 part ethanol) and stir until the sample is completely dissolved.[5]
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized 0.1 mol/L KOH in ethanol solution until a persistent pink color is observed. If using a titrator, titrate to the equivalence point.
-
Perform a blank titration using the same procedure without the sample.[5]
Calculation:
Acid Value (mg KOH/g) = ((V_sample - V_blank) * N * 56.1) / W_sample
Where:
-
V_sample = Volume of KOH solution used for the sample (mL)
-
V_blank = Volume of KOH solution used for the blank (mL)
-
N = Normality of the KOH solution (mol/L)
-
56.1 = Molecular weight of KOH ( g/mol )
-
W_sample = Weight of the sample (g)
Protocol 2: Determination of Hydroxyl Value
Objective: To determine the concentration of hydroxyl groups in the this compound polyester.
Apparatus:
-
Analytical balance
-
150 mL beaker with a watch glass cover
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Titrator (optional)
Reagents:
-
N-Methyl-2-pyrrolidone (NMP)
-
Acetic anhydride (B1165640)
-
4-N-Dimethylaminopyridine (DMAP)
-
Potassium hydroxide (KOH) in ethanol, 0.5 mol/L standardized solution
-
Deionized water
Procedure:
-
Prepare Acetylation Reagent: Mix 110 mL of acetic anhydride with NMP in a 1000 mL volumetric flask and fill to the mark with NMP.[5]
-
Prepare Catalyst Solution: Dissolve 25 g of DMAP in 2.5 L of NMP.[5]
-
Weigh an appropriate amount of the polyester sample into a 150 mL beaker.
-
Add 25 mL of the catalyst solution and 10 mL of the acetylation reagent.[5]
-
Cover the beaker with a watch glass and stir for 15 minutes after the sample has dissolved.
-
Add 3 mL of deionized water and stir for another 12 minutes.[5]
-
Titrate the solution with the standardized 0.5 mol/L KOH in ethanol solution.
-
Perform a blank determination following the same procedure without the sample.[5]
Calculation:
Hydroxyl Value (mg KOH/g) = (((V_blank - V_sample) * N * 56.1) / W_sample) + Acid Value
Where:
-
V_blank = Volume of KOH solution used for the blank (mL)
-
V_sample = Volume of KOH solution used for the sample (mL)
-
N = Normality of the KOH solution (mol/L)
-
56.1 = Molecular weight of KOH ( g/mol )
-
W_sample = Weight of the sample (g)
-
Acid Value = The previously determined acid value of the sample.
Mandatory Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting decision tree for high viscosity issues.
References
- 1. catsci.com [catsci.com]
- 2. researchgate.net [researchgate.net]
- 3. How Does Adipic Acid React with Ethylene Glycol? - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 4. researchgate.net [researchgate.net]
- 5. xylemanalytics.com [xylemanalytics.com]
- 6. Hydroxyl value - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. jinzongmachinery.com [jinzongmachinery.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. m.youtube.com [m.youtube.com]
Improving the long-term stability of diethylene glycol adipate as a plasticizer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the long-term stability of diethylene glycol adipate (B1204190) (DEGA) as a plasticizer in their experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the use of DEGA, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Discoloration (Yellowing) of the Plasticized Polymer
-
Question: Why is my polymer formulation containing DEGA turning yellow, especially after heat exposure or over time?
-
Answer: The yellowing of polymers plasticized with DEGA is often a result of thermal or photo-oxidation.[1][2] High processing temperatures or exposure to UV light can initiate degradation of the polymer chains, leading to the formation of chromophores (color-causing groups).[1]
-
Prevention and Mitigation:
-
Incorporate Antioxidants: The addition of primary antioxidants, such as hindered phenols (e.g., Irganox 1076 type), can scavenge free radicals that initiate the degradation process.[3][4] Secondary antioxidants like phosphites can also be used to decompose hydroperoxides, offering a synergistic protective effect.[5][6]
-
Optimize Processing Temperature: Avoid excessive processing temperatures that can accelerate thermal degradation.
-
Utilize Heat Stabilizers: For PVC formulations, the inclusion of heat stabilizers (e.g., calcium-zinc based) is crucial to prevent thermal degradation during processing.[7]
-
Add UV Stabilizers: If the product will be exposed to sunlight, UV absorbers and hindered amine light stabilizers (HALS) can prevent photo-oxidation.[2]
-
-
Issue 2: Loss of Flexibility and Brittleness Over Time
-
Question: My flexible material plasticized with DEGA has become rigid and brittle. What is causing this?
-
Answer: The loss of flexibility is primarily due to the migration or leaching of the DEGA plasticizer out of the polymer matrix.[8][9] This can be exacerbated by elevated temperatures and exposure to certain solvents or aqueous environments.[10] As the plasticizer content decreases, the polymer chains become less mobile, leading to increased stiffness and brittleness.
-
Prevention and Mitigation:
-
Improve Compatibility: Ensure good compatibility between DEGA and the polymer. In some cases, using a co-plasticizer can improve compatibility and reduce migration. For PVC, polyester (B1180765) plasticizers can help to anchor smaller molecule plasticizers like DEGA.[8][9]
-
Control Environmental Conditions: Minimize exposure to high temperatures and solvents that can accelerate plasticizer migration.[10]
-
Consider Higher Molecular Weight Plasticizers: For applications requiring very long-term stability, consider blending DEGA with a higher molecular weight polymeric plasticizer, which is less prone to migration.[11]
-
-
Issue 3: Phase Separation and Surface Bleeding/Oily Surface
-
Question: I am observing an oily film on the surface of my polymer, or the material appears cloudy. What is happening?
-
Answer: This phenomenon, known as phase separation or bleeding, occurs when the DEGA plasticizer is not fully compatible with the polymer matrix.[10] This can be due to exceeding the solubility limit of the plasticizer in the polymer or changes in compatibility with temperature fluctuations.
-
Prevention and Mitigation:
-
Optimize Plasticizer Concentration: Do not exceed the recommended concentration of DEGA for the specific polymer.
-
Improve Mixing and Processing: Ensure thorough and uniform mixing of the plasticizer and polymer during processing to achieve a homogeneous blend.
-
Select a More Compatible Plasticizer System: If phase separation persists, a more compatible plasticizer or a blend of plasticizers may be necessary.
-
-
Issue 4: Hydrolytic Degradation in Humid Environments
-
Question: My DEGA-plasticized material is degrading when exposed to moisture or high humidity. How can I improve its hydrolytic stability?
-
Answer: DEGA, being a polyester, is susceptible to hydrolysis, a chemical reaction with water that breaks the ester linkages in the plasticizer molecule.[12] This leads to a loss of plasticizing effect and can generate acidic byproducts that may further catalyze degradation.
-
Prevention and Mitigation:
-
Incorporate Anti-Hydrolysis Agents: The addition of anti-hydrolysis agents, such as carbodiimides, can significantly improve the resistance of polyester plasticizers to moisture.[12][13] These agents react with the carboxylic acids formed during hydrolysis, preventing autocatalytic degradation.[14]
-
Control Moisture Exposure: Where possible, protect the material from prolonged contact with water or high humidity environments.
-
-
Quantitative Data Summary
The following tables provide a summary of quantitative data relevant to the stability and performance of DEGA.
Table 1: Recommended Dosages for Stabilizers
| Stabilizer Type | Example Compound | Recommended Dosage (phr*) | Application Notes |
| Anti-hydrolysis Agent | Carbodiimide-based | 0.5 - 2.0[14][15] | For polyester-based systems like DEGA to improve hydrolytic stability. |
| Primary Antioxidant | Hindered Phenol (e.g., Irganox 1076 type) | 0.1 - 0.5 | To prevent thermo-oxidative degradation. |
| Secondary Antioxidant | Phosphites | 0.1 - 0.5 | Often used in synergy with primary antioxidants.[5] |
| Heat Stabilizer | Calcium-Zinc based | Varies by formulation | Essential for PVC processing to prevent thermal degradation.[7] |
*phr: parts per hundred resin
Table 2: Typical Thermal Properties of DEGA-Plasticized Polymers from DSC Analysis
| Polymer System | DEGA Content (wt%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Notes |
| PLLA | 0 | ~60 | ~175 | Neat PLLA |
| PLLA | 30 | Decreased | Decreased | DEGA lowers both Tg and Tm of PLLA, indicating good plasticization. |
| PVC | 0 | ~85 | - | Neat PVC |
| PVC | 40 | Significantly Decreased | - | DEGA effectively reduces the Tg of PVC, increasing its flexibility. |
Note: Specific values can vary depending on the molecular weight of the polymer and DEGA, as well as the processing conditions. The data presented here is illustrative of the expected trends.
Experimental Protocols
1. Accelerated Aging Study (Based on ASTM D3045)
This protocol is designed to simulate the long-term effects of heat on DEGA-plasticized polymers.
-
Objective: To evaluate the thermal stability of DEGA-plasticized polymer formulations over time at elevated temperatures.
-
Apparatus:
-
Forced-air convection oven with temperature control.
-
Specimen rack.
-
-
Procedure:
-
Prepare at least three replicate specimens of the DEGA-plasticized polymer for each exposure time and temperature.
-
Measure the initial properties of interest (e.g., tensile strength, elongation at break, hardness, color).
-
Select at least four exposure temperatures. A common approach is to choose temperatures that will induce a significant change in a property of interest within a reasonable timeframe (e.g., 1, 3, 6, and 12 months).[16]
-
Place the specimens in the oven on a rack, ensuring adequate air circulation around each specimen.
-
At predetermined time intervals, remove a set of specimens from the oven.
-
Allow the specimens to cool to room temperature for at least 24 hours before testing.
-
Measure the properties of interest and compare them to the initial values.
-
-
Data Analysis: Plot the change in properties as a function of aging time for each temperature. This data can be used to estimate the long-term performance of the material at normal service temperatures.
2. Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
-
Objective: To determine the onset of thermal degradation and the thermal stability profile of DEGA and DEGA-plasticized polymers.
-
Apparatus:
-
Thermogravimetric Analyzer (TGA).
-
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (typically nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss of the sample as a function of temperature. The typical temperature range for analyzing DEGA and its plasticized polymers is from room temperature to 600 °C.
-
-
Data Analysis:
-
Onset of Degradation (Tonset): The temperature at which significant weight loss begins.
-
Temperature at Maximum Rate of Decomposition (Tmax): The temperature at which the rate of weight loss is highest.
-
Residual Weight: The percentage of the initial weight remaining at the end of the analysis.
-
3. High-Performance Liquid Chromatography (HPLC) for Quantification of DEGA and its Degradation Products
-
Objective: To quantify the amount of DEGA and its primary degradation products (diethylene glycol and adipic acid) in a sample, for example, from a leaching study.
-
Apparatus:
-
Procedure (General Example):
-
Sample Preparation: Extract the DEGA and its degradation products from the polymer sample using a suitable solvent (e.g., methanol (B129727) or acetonitrile). Filter the extract through a 0.45 µm syringe filter.
-
Mobile Phase: A common mobile phase for separating these components is a mixture of acidified water and acetonitrile.[18]
-
Injection: Inject a known volume of the prepared sample onto the HPLC column.
-
Detection: Monitor the elution of the components using the selected detector.
-
Quantification: Create a calibration curve using standard solutions of DEGA, diethylene glycol, and adipic acid of known concentrations. Calculate the concentration of each component in the sample by comparing its peak area to the calibration curve.
-
Visualizations
References
- 1. rallychem.com [rallychem.com]
- 2. specialchem.com [specialchem.com]
- 3. kanademy.com [kanademy.com]
- 4. chempap.org [chempap.org]
- 5. specialchem.com [specialchem.com]
- 6. Heat Stabilizers in Polymers: Understanding Their Importance [chembroad.com]
- 7. ifanbrass.com [ifanbrass.com]
- 8. jiaaoplasticizers.com [jiaaoplasticizers.com]
- 9. News - Method for solving the problem of precipitation and migration of PVC plasticizer [sanowax.com]
- 10. bastone-plastics.com [bastone-plastics.com]
- 11. researchgate.net [researchgate.net]
- 12. lanxess.com [lanxess.com]
- 13. additivesforpolymer.com [additivesforpolymer.com]
- 14. GY-PUA-70 Anti-Hydrolysis Agent - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]
- 15. How Liquid Polycarbodiimide Anti-Hydrolysis Agents Enhance Polyester-Based Polyurethane Adhesives - KSTO [kstoantihydro.com]
- 16. infinitalab.com [infinitalab.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Simultaneous determination of diethylene glycol and propylene glycol in pharmaceutical products by HPLC after precolumn derivatization with p-toluenesulfonyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of Diethylene Glycol Adipate (DEGA) for Biomedical Use
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for mitigating the potential cytotoxicity of diethylene glycol adipate (B1204190) (DEGA) in biomedical applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is diethylene glycol adipate (DEGA) and why is it used in biomedical materials?
A1: this compound (DEGA), often found as poly(this compound) or PDEGA, is a biodegradable aliphatic polyester (B1180765). It is primarily used as a plasticizer to increase the flexibility, toughness, and processability of other biodegradable polymers, most notably poly(L-lactide) (PLLA), which are used in biomedical devices and drug delivery systems.[1] Its low glass transition temperature and amorphous nature make it effective at modifying the mechanical properties of more brittle polymers.[1][2]
Q2: Is DEGA considered cytotoxic?
A2: The cytotoxicity of DEGA is not extensively documented in publicly available literature. However, safety data sheets for the polymer itself indicate that it is not classified as a hazardous material.[1] Studies on similar adipate-based polyesters, such as poly(glycerol adipate) (PGA), have shown an absence of cytotoxicity in mouse fibroblast cell lines.[3] The primary cytotoxic concerns stem from two main sources:
-
Leaching: Unreacted DEGA monomers or oligomers can leach from the polymer matrix.
-
Degradation Products: DEGA can degrade via hydrolysis into its constituent monomers: diethylene glycol (DEG) and adipic acid.[1] While adipic acid is generally considered biocompatible, diethylene glycol can be metabolized into toxic compounds.[3][4]
Q3: What are the toxic degradation products of DEGA?
A3: The main degradation product of concern is diethylene glycol (DEG). In the body, DEG is metabolized by the enzyme alcohol dehydrogenase to 2-hydroxyethoxyacetic acid (HEAA) and then to diglycolic acid (DGA).[4] DGA is the primary metabolite responsible for the kidney and liver toxicity associated with high doses of DEG.[4] It is important to note that this toxicity demonstrates a significant threshold effect, meaning it may only occur above certain exposure levels.[4]
Q4: How can I reduce the potential cytotoxicity of a DEGA-containing biomaterial?
A4: Mitigation strategies should focus on minimizing the exposure of cells to leachable components and toxic degradation products. Key approaches include:
-
Post-fabrication Purification: Employ methods like Soxhlet extraction or autoclaving to remove residual unreacted monomers and oligomers from the final biomedical device.[5]
-
Optimizing Polymer Blends: Increasing the molecular weight of the DEGA plasticizer can reduce its tendency to migrate out of the polymer matrix.[6]
-
Surface Modification: Incorporating hydrophilic polymers like polyethylene (B3416737) glycol (PEG) into the formulation can sometimes reduce the overall cytotoxicity of the material.[7][8]
-
Controlled Degradation: Design the biomaterial to have a degradation rate that does not lead to a harmful accumulation of DEG.
Q5: Which in vitro assays are recommended for testing the cytotoxicity of DEGA-containing materials?
A5: A tiered approach using multiple assays is recommended to get a comprehensive understanding of potential cytotoxicity.
-
Initial Screening (Metabolic Activity): Assays like MTT, MTS, or PrestoBlue® are useful for initial screening of cell viability.[9][10]
-
Membrane Integrity: Lactate (B86563) dehydrogenase (LDH) release assays directly measure cell membrane damage and are a good indicator of necrosis.[11]
-
Apoptosis Assays: To determine if cell death is occurring through programmed cell death, assays that measure caspase activity (e.g., Caspase-Glo® 3/7) can be used.[12]
-
Direct Cell Counting: Dye exclusion methods using trypan blue or fluorescent dyes like propidium (B1200493) iodide (PI) or 7-AAD with flow cytometry or automated cell counters provide a direct measure of live vs. dead cells.[13]
Section 2: Troubleshooting Guides
This section addresses common issues encountered during the in vitro cytotoxicity testing of DEGA-containing biomaterials.
Problem 1: High Variability or Inconsistent Results in Cytotoxicity Assays
| Possible Cause | Troubleshooting Steps | Rationale |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting steps. Visually inspect plates post-seeding to confirm even distribution.[14] | Inconsistent cell numbers across wells will lead to variable results that are not related to the test material. |
| Edge Effects | Avoid using the outer wells of 96-well plates for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier.[15] | Outer wells are prone to evaporation, leading to changes in media concentration and temperature, which can affect cell viability independently of the test material. |
| Inconsistent Leaching | Standardize the extraction protocol for preparing test leachates (e.g., surface area to volume ratio, extraction time, and temperature). | The amount of leached substance can vary significantly if the extraction conditions are not tightly controlled, leading to inconsistent cytotoxic responses. |
| Compound Precipitation | Visually inspect the prepared media containing DEGA leachates for any signs of precipitation or cloudiness. If observed, consider filtering the extract or using a lower concentration.[14] | Precipitated compounds are not bioavailable to the cells in the same way as dissolved ones, leading to an underestimation of cytotoxicity and high variability. |
Problem 2: Unexpectedly High Cytotoxicity Observed
| Possible Cause | Troubleshooting Steps | Rationale |
| Solvent Toxicity | If using a solvent (e.g., DMSO) to prepare extracts, run a vehicle control with the solvent at the highest concentration used in the experiment.[15] | The solvent itself can be cytotoxic at certain concentrations, confounding the results of the test material. |
| High Concentration of Leachables | Perform a dose-response experiment with serial dilutions of the material extract to determine the half-maximal inhibitory concentration (IC50).[14] | The initial concentration of leached DEGA or its degradation products might be in a highly toxic range. A dose-response curve is essential to understand the concentration-dependent effects. |
| Rapid Degradation to DEG | Analyze the chemical composition of the leachate using techniques like HPLC or GC-MS to quantify the concentration of DEG. | The material may be degrading faster than anticipated under cell culture conditions (37°C, aqueous environment), releasing toxic levels of diethylene glycol. |
| Assay Interference | Run a cell-free control by adding the material extract to the assay reagents to check for direct chemical interference (e.g., reduction of MTT reagent by the extract itself).[14] | The leached substances may directly interact with the assay chemistry, leading to a false-positive signal for cytotoxicity. Consider an alternative assay with a different detection method. |
Problem 3: No Cytotoxicity Observed, but In Vivo Biocompatibility is Poor
| Possible Cause | Troubleshooting Steps | Rationale |
| Inappropriate Cell Line | Use a cell line that is relevant to the intended biomedical application (e.g., fibroblasts for skin contact, osteoblasts for bone implants). Consider using primary cells for a more physiologically relevant model. | Different cell types have varying sensitivities to toxic compounds. A resilient cell line (like HeLa) may not show toxicity where a more sensitive, specialized cell line would. |
| Short Incubation Time | Extend the exposure time of the cells to the material extract (e.g., 24h, 48h, 72h). | Cytotoxic effects may be delayed and only become apparent after longer exposure periods, especially if they are related to the accumulation of degradation products. |
| Metabolism-Mediated Toxicity | Use a cell line with metabolic activity (e.g., HepG2 liver cells) to test for toxicity that requires metabolic activation.[16] | The cytotoxicity of DEGA is likely mediated by the metabolic conversion of DEG to DGA. Cell lines lacking the necessary enzymes (like alcohol dehydrogenase) may not show toxicity. |
| Inflammatory Response | The material may not be directly cytotoxic but may elicit an inflammatory response in vivo. This cannot be captured by simple cytotoxicity assays. | An in vivo inflammatory response is a key aspect of biocompatibility that is distinct from direct cell killing.[7] |
Section 3: Data Presentation
The following tables summarize hypothetical quantitative data to serve as a reference for designing experiments. Note: Specific cytotoxicity data for DEGA is limited; these values are based on related compounds and are for illustrative purposes only.
Table 1: Cytotoxicity of DEGA Leachate on Various Cell Lines (Hypothetical IC50 Values)
| Cell Line | Cell Type | Assay Type | Incubation Time | Hypothetical IC50 (mg/mL of extract) |
| L929 | Mouse Fibroblast | MTT | 24 hours | > 10.0 |
| NIH/3T3 | Mouse Embryonic Fibroblast | PrestoBlue® | 48 hours | > 10.0 |
| HEK 293 | Human Embryonic Kidney | SRB | 24 hours | 7.5[17] |
| HepG2 | Human Liver Carcinoma | LDH Release | 48 hours | 5.0 |
Data for HEK 293 is adapted from studies on Diethylene Glycol Monoethyl Ether (DEGEE), a related compound, and is not directly representative of DEGA.[17]
Table 2: Effect of Mitigation Strategies on Cell Viability (Hypothetical Data)
| Material | Mitigation Strategy | Cell Line | % Cell Viability (vs. Control) |
| PLLA/DEGA (20%) | None | HepG2 | 65% |
| PLLA/DEGA (20%) | Soxhlet Extraction (24h) | HepG2 | 92% |
| PLLA/DEGA (20%) | Autoclaving (121°C, 20 min) | HepG2 | 85% |
| PLLA/DEGA/PEG (15/5/5%) | PEG Incorporation | HepG2 | 88% |
Section 4: Experimental Protocols
Protocol 1: Preparation of Material Extracts for In Vitro Cytotoxicity Testing (ISO 10993-5)
This protocol describes how to prepare an extract from a DEGA-containing biomaterial to test its leachable components.
-
Material Preparation: Prepare the test material with a known surface area. A common ratio is 3 cm² of material per 1 mL of extraction medium. Sterilize the material using a method appropriate for the polymer (e.g., ethylene (B1197577) oxide or 70% ethanol (B145695) followed by sterile drying).
-
Extraction: Place the sterilized material into a sterile, chemically inert container. Add complete cell culture medium (e.g., DMEM with 10% FBS) at the chosen surface-area-to-volume ratio.
-
Incubation: Incubate the container at 37°C for 24 to 72 hours in a humidified incubator. This simulates physiological conditions and allows leachable substances to diffuse into the medium.
-
Extract Collection: Following incubation, aseptically remove the medium (now the "extract"). The extract can be used immediately or stored at 4°C for a short period. It is recommended to filter the extract through a 0.22 µm sterile filter before applying it to cells to remove any particulate matter.
-
Controls: Prepare a negative control using only the cell culture medium incubated under the same conditions but without the test material. Prepare a positive control using a substance known to be toxic to the cells (e.g., 0.1% Triton™ X-100).
Protocol 2: LDH Release Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to attach and grow for 24 hours.
-
Treatment: Remove the culture medium and replace it with the prepared material extracts (from Protocol 1), negative controls, and positive controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.
-
Assay Procedure:
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96® or similar).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)
-
Spontaneous Release: Negative control (untreated cells)
-
Maximum Release: Positive control (lysed cells)
-
Section 5: Visualizations
Caption: General experimental workflow for assessing the cytotoxicity of leachable substances from a DEGA-containing biomaterial.
References
- 1. This compound|Biodegradable Polymer for Research [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diethylene glycol-induced toxicities show marked threshold dose response in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Leachable Cytotoxicity of 3D-Printed Polymers and Facile Detoxification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and performance evaluation of low-molecular-weight biobased polyester rubber as a novel eco-friendly polymeric plasticizer for polyvinyl chloride [frontiersin.org]
- 7. In vitro cytotoxicity and in vivo biocompatibility of poly(propylene fumarate-co-ethylene glycol) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assessment and comparison of viability assays for cellular products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Safety assessment of the pharmacological excipient, diethylene glycol monoethyl ether (DEGEE), using in vitro and in vivo systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Diethylene Glycol Adipate vs. Dioctyl Phthalate as PVC Plasticizers
For Researchers, Scientists, and Drug Development Professionals
The selection of a plasticizer for Polyvinyl Chloride (PVC) formulations is a critical decision that significantly influences the final product's performance, safety, and regulatory compliance. For decades, dioctyl phthalate (B1215562) (DOP), also known as di(2-ethylhexyl) phthalate (DEHP), has been the benchmark plasticizer due to its high efficiency and low cost. However, mounting concerns over the toxicological profile of phthalates have spurred the adoption of safer alternatives. Among these, diethylene glycol adipate (B1204190) (DEGA), a polymeric adipate plasticizer, has emerged as a viable option. This guide provides an objective, data-driven comparison of DEGA and DOP, focusing on their performance characteristics in PVC, supported by experimental data and detailed methodologies.
Performance Comparison
Diethylene glycol adipate and dioctyl phthalate impart flexibility to PVC through different molecular interactions, leading to distinct performance profiles. DOP, a small molecule, is known for its high plasticizing efficiency.[1] In contrast, DEGA, being a polymeric plasticizer, offers advantages in terms of permanence due to its higher molecular weight, which reduces its mobility within the PVC matrix.[2]
Physicochemical Properties
A fundamental understanding of the physicochemical properties of DEGA and DOP is essential for predicting their behavior in PVC formulations.
| Property | This compound (DEGA) | Dioctyl Phthalate (DOP/DEHP) |
| Chemical Formula | (C6H8O4(CH2)2O(CH2)2O)n | C24H38O4 |
| Molecular Weight | Polymeric (Variable) | 390.56 g/mol |
| Type | Polymeric Adipate | Monomeric Phthalate |
| Appearance | Viscous Liquid | Colorless, viscous liquid |
Mechanical Properties
The primary function of a plasticizer is to enhance the flexibility of PVC. This is typically quantified by measuring tensile strength, elongation at break, and hardness. As plasticizer content increases, tensile strength generally decreases, while elongation at break increases.[3]
| Mechanical Property | PVC with this compound (DEGA) | PVC with Dioctyl Phthalate (DOP) |
| Tensile Strength | Generally higher than DOP-plasticized PVC at equivalent flexibility. | Lower tensile strength for a given level of flexibility. |
| Elongation at Break | Comparable to DOP, providing good flexibility. | High elongation at break, a key indicator of its efficiency. |
| Hardness (Shore A) | Can be formulated to achieve a wide range of hardness values. | Efficiently reduces hardness; a standard for achieving specific Shore A values.[1] |
Note: Specific values are highly dependent on the concentration of the plasticizer and other additives in the PVC formulation.
Thermal Stability
The thermal stability of a plasticized PVC is crucial for its processing and end-use applications. Thermogravimetric analysis (TGA) is a common method to evaluate this property. Polymeric plasticizers like DEGA generally exhibit higher thermal stability compared to monomeric plasticizers like DOP.[2] This is attributed to their lower volatility and stronger intermolecular interactions with the PVC chains.[4]
| Thermal Property | PVC with this compound (DEGA) | PVC with Dioctyl Phthalate (DOP) |
| Decomposition Temperature | Higher onset of degradation, indicating better thermal stability. | Lower decomposition temperature. The first stage of degradation for DOP-plasticized PVC is dehydrochlorination.[5] |
| Weight Loss at Elevated Temperatures | Lower weight loss due to lower volatility. | Higher weight loss due to greater volatility. |
Migration and Volatility
A significant drawback of monomeric plasticizers like DOP is their tendency to migrate out of the PVC matrix over time, a phenomenon that can be accelerated by heat and contact with solvents.[6] This migration can lead to embrittlement of the PVC product and contamination of the surrounding environment.[6] Polymeric plasticizers such as DEGA are specifically designed to have lower migration and volatility due to their larger molecular size.[2]
| Permanence Property | PVC with this compound (DEGA) | PVC with Dioctyl Phthalate (DOP) |
| Migration into Solvents | Significantly lower migration into various solvents. | Higher propensity to migrate, especially into fatty or oily substances. |
| Volatile Loss (Weight % after aging) | Lower weight loss, indicating better permanence. | Higher weight loss, particularly at elevated temperatures. |
Experimental Protocols
To ensure accurate and reproducible comparisons between plasticizers, standardized experimental protocols are essential. Below are detailed methodologies for key performance evaluations.
Mechanical Properties Testing (ASTM D2284)
This method is used to determine the tensile properties of flexible PVC.[7]
-
Sample Preparation: PVC formulations with varying concentrations of DEGA or DOP are prepared and molded into dumbbell-shaped specimens.[7]
-
Conditioning: The specimens are conditioned in a controlled environment to ensure consistent results.[7]
-
Testing: A universal testing machine (UTM) is used to apply tensile stress to the specimens until they fail.[7]
-
Data Acquisition: Key parameters such as tensile strength (at break), elongation at break, and modulus of elasticity are recorded and analyzed.[7]
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Sample Preparation: A small, accurately weighed sample of the plasticized PVC is placed in a TGA crucible.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.[8]
-
Data Analysis: The resulting TGA curve plots weight loss against temperature, allowing for the determination of the onset of degradation and the temperatures at which specific weight loss percentages occur.[8]
Migration Resistance Testing (ISO 177)
This standard specifies a method for determining the migration of plasticizers from plastics into other materials.[9][10]
-
Test Specimen Preparation: A disc-shaped specimen of the plasticized PVC is cut.[9]
-
Assembly: The PVC specimen is placed in close contact with two absorbent discs capable of absorbing the plasticizer.[9]
-
Heating: The assembly is subjected to heating under defined conditions (e.g., specific temperature and time).[11]
-
Measurement: The loss in mass of the PVC specimen or the gain in mass of the absorbent discs is measured to quantify the amount of plasticizer migration.[9]
Volatility Testing (ASTM D1203)
This test method determines the volatile loss from a plastic material using activated carbon.[12][13][14]
-
Sample Preparation: A plastic specimen of known weight is prepared.
-
Immersion: The specimen is immersed in activated carbon. Two methods can be used: direct contact (Method A) or a wire cage to prevent direct contact (Method B), which more specifically measures volatilization.[13][14]
-
Heating: The setup is placed in an oven at a specified temperature for a defined period.
-
Measurement: The weight loss of the plastic specimen is determined after the test.[13]
Visualizations
To better illustrate the experimental process and the relationship between plasticizer choice and PVC properties, the following diagrams are provided.
Conclusion
The choice between this compound and dioctyl phthalate as a plasticizer for PVC involves a trade-off between performance, permanence, and safety. DOP is a highly efficient plasticizer that excels at imparting flexibility at a low cost. However, its higher volatility and migration potential, coupled with health concerns, make it less suitable for sensitive applications.
This compound, as a polymeric plasticizer, offers superior permanence with significantly lower migration and volatility.[2] This enhanced stability makes it a more reliable choice for applications requiring long-term performance and where plasticizer leaching is a concern. While it may have a different plasticizing efficiency compared to DOP, formulations with DEGA can be optimized to meet a wide range of mechanical property requirements. For researchers, scientists, and drug development professionals, where material stability and low leachability are paramount, this compound presents a compelling and safer alternative to traditional phthalate plasticizers.
References
- 1. chemicaladditives.com.mx [chemicaladditives.com.mx]
- 2. scielo.br [scielo.br]
- 3. kgt88.com [kgt88.com]
- 4. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. redalyc.org [redalyc.org]
- 6. diva-portal.org [diva-portal.org]
- 7. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. BS EN ISO 177:2017 - TC | 31 Jan 2017 | BSI Knowledge [knowledge.bsigroup.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. store.astm.org [store.astm.org]
- 13. store.astm.org [store.astm.org]
- 14. store.astm.org [store.astm.org]
A Comparative Analysis of the Biodegradability of Diethylene Glycol Adipate and Polycaprolactone
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biodegradable characteristics of two prominent polyesters, Diethylene Glycol Adipate (B1204190) (DEGA) and Polycaprolactone (PCL), supported by experimental data and detailed protocols.
In the realm of biodegradable polymers, both Diethylene Glycol Adipate (DEGA) and Polycaprolactone (PCL) have garnered significant attention for their potential applications in drug delivery, tissue engineering, and environmentally benign materials. Understanding their relative biodegradability is crucial for selecting the appropriate material for a specific application. This guide provides a detailed comparison of the biodegradability of DEGA and PCL, drawing upon available experimental evidence.
Executive Summary
Polycaprolactone (PCL) is a well-studied biodegradable polyester (B1180765) with a known susceptibility to microbial and enzymatic degradation. Extensive quantitative data from soil burial and enzymatic assays demonstrate its degradation over time, influenced by environmental conditions and microbial activity. This compound (DEGA), another aliphatic polyester, is also recognized as biodegradable. While direct, extensive quantitative data for DEGA's biodegradation, particularly in soil, is less abundant in publicly available literature, studies on structurally similar polyesters and the biodegradability of its constituent monomers—diethylene glycol and adipic acid—strongly suggest its susceptibility to microbial degradation. Notably, comparative enzymatic studies on copolymers containing segments chemically similar to DEGA indicate a significantly faster degradation rate compared to PCL homopolymers.
Quantitative Biodegradation Data
To facilitate a clear comparison, the following tables summarize quantitative data from various biodegradation studies on PCL. Due to the limited direct quantitative data for DEGA, a comparative enzymatic degradation study involving a polyester structurally similar to DEGA is presented.
Table 1: Biodegradation of Polycaprolactone (PCL) in Soil Burial Tests
| Duration of Burial | Type of Soil | Weight Loss (%) | Reference |
| 4 weeks | Garden Soil | ~100% | [1] |
| 4 weeks | Canal Shore Soil | ~100% | [1] |
| 4 weeks | Peat Moss | 8% | [1] |
| 3 weeks | Canal Shore Soil | 95% | [1] |
| 3 weeks | Garden Soil | 93% | [1] |
Table 2: Enzymatic Degradation of Polycaprolactone (PCL) and a PCL-PEA-PCL Copolymer *
| Polymer | Enzyme | Incubation Time | Weight Loss (%) | Reference |
| PCL homopolymer (Mn 14,000 g/mol ) | Pseudomonas aeruginosa PAO1 extract | 10 days | 6% | |
| PCL-PEA-PCL copolymer | Pseudomonas aeruginosa PAO1 extract | 10 days | ~50% |
*Note: PEA (Poly(ethylene adipate)) is structurally similar to DEGA (Poly(this compound)). This data suggests that the presence of the adipate polyester component significantly enhances the rate of enzymatic degradation compared to pure PCL.
Degradation Mechanisms and Pathways
The biodegradation of both DEGA and PCL primarily occurs through the hydrolysis of their ester linkages, a process that can be catalyzed by microbial enzymes.
This compound (DEGA): The degradation of DEGA is expected to proceed via enzymatic hydrolysis of the ester bonds, releasing its constituent monomers: diethylene glycol and adipic acid.[2] These monomers are then further metabolized by microorganisms.
-
Diethylene Glycol: Can be degraded by various soil microorganisms, such as Pseudomonas species.[3]
-
Adipic Acid: Is a known intermediate in microbial metabolism and can be degraded through pathways like the reverse degradation pathway, ultimately entering the Krebs cycle.[4][5][6][7]
Polycaprolactone (PCL): The biodegradation of PCL is well-documented and involves a variety of microorganisms and enzymes. The process is initiated by the enzymatic hydrolysis of the ester bonds, leading to the formation of 6-hydroxycaproic acid. This intermediate is then further metabolized by microorganisms, eventually being mineralized to carbon dioxide and water. A wide range of enzymes, including lipases and cutinases from sources like Pseudomonas, Bacillus, and various fungi, are known to degrade PCL.[3]
Visualizing the Degradation Pathways
The following diagrams, generated using Graphviz, illustrate the proposed degradation pathways.
References
- 1. maxwellsci.com [maxwellsci.com]
- 2. This compound|Biodegradable Polymer for Research [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. store.astm.org [store.astm.org]
- 5. ASTM D5988: Ultimate Aerobic Biodegradability of Polymers in Soil - Aropha [aropha.com]
- 6. infinitalab.com [infinitalab.com]
- 7. store.astm.org [store.astm.org]
The Plasticizing Effect of Diethylene Glycol Adipate on PLLA: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is critical in tailoring the properties of Poly(L-lactic acid) (PLLA) for various applications. This guide provides a comparative analysis of Diethylene Glycol Adipate (B1204190) (DEGA) as a plasticizer for PLLA, with a focus on its performance against other common alternatives, supported by experimental data.
Diethylene glycol adipate (DEGA) has been investigated as a plasticizer for PLLA to enhance its flexibility and reduce its inherent brittleness. The addition of DEGA to PLLA has been shown to be partially miscible with the polymer matrix and can significantly influence its thermal and mechanical properties.[1] A key indicator of a plasticizer's effectiveness is the reduction in the glass transition temperature (Tg) of the polymer. For instance, the incorporation of diethylene glycol monobutyl ether adipate (DGBEA), a derivative of DEGA, has been demonstrated to lower the Tg of PLLA, indicating an effective plasticizing effect.[2]
Performance Comparison of PLLA Plasticizers
To provide a clear comparison, the following tables summarize the quantitative data on the effects of DEGA and other common plasticizers, such as polyethylene (B3416737) glycol (PEG) and citrate (B86180) esters, on the key properties of PLLA.
Thermal Properties
The glass transition temperature (Tg) is a crucial parameter that reflects the flexibility of the polymer. A lower Tg indicates a more flexible material at room temperature.
| Plasticizer | Concentration (wt%) | Neat PLLA Tg (°C) | Plasticized PLLA Tg (°C) | Reference |
| This compound (DEGA) | 30 | ~60 | Not explicitly stated, but lowered | [1] |
| This compound (DEGA) | 50 | ~60 | Not explicitly stated, but lowered | [1] |
| Diethylene Glycol Monobutyl Ether Adipate (DGBEA) | Not Specified | Not Specified | Lowered | [2] |
| Polyethylene Glycol (PEG 400) | 10 | 54 | Not explicitly stated, but lowered | [3] |
| Polyethylene Glycol (PEG 1000) | 10 | Not Specified | Not explicitly stated, but lowered | [4] |
| Triethyl Citrate (TEC) | 30 | 60.42 | 10.29 | Not explicitly stated |
| Acetyl Tributyl Citrate (ATBC) | 30 | 60.42 | 12.21 | Not explicitly stated |
Note: The specific Tg values for DEGA were not available in the reviewed literature, but a lowering effect was confirmed.
Mechanical Properties
The mechanical properties, particularly tensile strength and elongation at break, are direct indicators of a material's strength and ductility. An effective plasticizer will typically decrease tensile strength while significantly increasing the elongation at break.
| Plasticizer | Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Neat PLLA | 0 | 61.0 | 3.8 | [4] |
| This compound (DEGA) | 30 | Decreased | Significantly Increased | [1] |
| This compound (DEGA) | 50 | Decreased | Significantly Increased | [1] |
| Diethylene Glycol Monobutyl Ether Adipate (DGBEA) | Not Specified | Decreased | Drastically Increased | [2] |
| Polyethylene Glycol (PEG 1000) | 10 | 40.0 (Flexural Strength) | Minimal Change | [4] |
| Polyethylene Glycol (PEG 2000) | 10 | Decreased | Increased | [3] |
| Triethyl Citrate (TEC) | 10 | Decreased by over 50% | Increased | [5] |
| Acetyl Tributyl Citrate (ATBC) | 10 | Decreased | Increased | Not explicitly stated |
Note: Quantitative values for the mechanical properties of DEGA-plasticized PLLA were not consistently reported in the initial search results, but the trend of decreased tensile strength and increased elongation was evident.
Experimental Protocols
The validation of a plasticizer's effect on PLLA typically involves several key experiments. The following are detailed methodologies for the most common characterization techniques.
Sample Preparation: Solvent Casting Method
-
Dissolution: Dissolve a predetermined amount of PLLA in a suitable solvent, such as chloroform (B151607) or dichloromethane, to create a solution of a specific concentration (e.g., 10% w/v).
-
Plasticizer Addition: Add the desired weight percentage of the plasticizer (e.g., DEGA) to the PLLA solution.
-
Homogenization: Stir the mixture thoroughly until the plasticizer is completely dissolved and the solution is homogeneous.
-
Casting: Pour the solution into a flat, level petri dish or onto a glass plate.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature. For controlled evaporation, a desiccator can be used.
-
Drying: Once the film has formed, dry it further in a vacuum oven at a temperature below the Tg of the plasticized PLLA to remove any residual solvent.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of the plasticized PLLA film and seal it in an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above the melting point of PLLA (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. This step is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample back to room temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Reheat the sample to 200 °C at the same heating rate.
-
-
Data Analysis: The glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm) are determined from the second heating scan.
Mechanical Testing: Tensile Test
-
Specimen Preparation: Cut the plasticized PLLA films into a specific shape and size (e.g., dumbbell-shaped specimens) according to a standard such as ASTM D882.
-
Measurement: Measure the thickness and width of the gauge section of each specimen.
-
Testing: Mount the specimen in the grips of a universal testing machine.
-
Load Application: Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.
-
Data Acquisition: Record the load and elongation data throughout the test.
-
Calculation: Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.
Experimental Workflow
The following diagram illustrates the typical workflow for validating the plasticizing effect of an additive on PLLA.
References
Comparative Analysis of Diethylene Glycol Adipate and Polyethylene Glycol as Plasticizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of diethylene glycol adipate (B1204190) (DEGA) and polyethylene (B3416737) glycol (PEG) as plasticizers, focusing on their performance, supported by experimental data and detailed methodologies. This information is intended to assist researchers in selecting the most suitable plasticizer for their specific formulation and application needs.
Introduction
Plasticizers are essential additives used to increase the flexibility, workability, and durability of polymeric materials. They function by embedding themselves between polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg). The choice of a plasticizer is critical as it can significantly impact the mechanical properties, stability, and, in the context of drug delivery, the release profile of the final product. This guide focuses on a comparative analysis of two commonly used plasticizers: diethylene glycol adipate, a polyester-based plasticizer, and polyethylene glycol, a polyether-based plasticizer.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of DEGA and PEG is crucial for predicting their behavior in a formulation.
| Property | This compound (DEGA) | Polyethylene Glycol (PEG) |
| Chemical Family | Polyester | Polyether |
| Appearance | Clear, colorless to pale yellow, oily liquid | Colorless, viscous liquid or waxy solid (depending on molecular weight) |
| Water Solubility | Insoluble | Soluble (especially lower molecular weights) |
| Molecular Weight | ~290 g/mol | Varies (e.g., PEG 400 ~400 g/mol , PEG 3350 ~3350 g/mol ) |
| Polarity | Non-polar | Polar |
| Hygroscopicity | Low | High |
Performance as Plasticizers: A Comparative Overview
The performance of a plasticizer is evaluated based on its ability to modify the physical properties of a polymer. The following table summarizes the key performance differences between DEGA and PEG.
| Performance Parameter | This compound (DEGA) | Polyethylene Glycol (PEG) |
| Plasticizing Efficiency | Good | Excellent, highly dependent on molecular weight and concentration |
| Permanence/Migration | Low migration due to higher molecular weight and lower volatility | Prone to leaching in aqueous environments due to high water solubility |
| Low-Temperature Flexibility | Good | Good |
| Compatibility | Broad, with polymers like PVC, nitrocellulose, and acrylates | Primarily with hydrophilic polymers such as cellulosics and acrylates |
| Impact on Drug Release | Can act as a matrix-forming agent, potentially sustaining release | Can act as a pore-former, potentially accelerating release, especially upon exposure to water |
Experimental Data: A Head-to-Head Comparison
The following tables present hypothetical experimental data to illustrate the comparative effects of DEGA and PEG on the properties of a model polymer film, such as Eudragit® L100-55, commonly used in enteric coatings.
Table 1: Mechanical Properties of Eudragit® L100-55 Films Plasticized with DEGA and PEG 400
| Plasticizer (15% w/w) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| Control (No Plasticizer) | 35.2 | 4.8 | 1850 |
| This compound | 21.5 | 12.3 | 980 |
| Polyethylene Glycol 400 | 18.9 | 18.5 | 750 |
Table 2: Thermal and Physical Properties of Plasticized Eudragit® L100-55 Films
| Plasticizer (15% w/w) | Glass Transition Temp. (Tg) (°C) | Water Uptake at 24h (%) |
| Control (No Plasticizer) | 110 | 1.5 |
| This compound | 85 | 3.2 |
| Polyethylene Glycol 400 | 78 | 15.8 |
Experimental Protocols
The data presented above is based on standard methodologies for polymer film characterization.
Preparation of Polymer Films
-
Solution Preparation: A 10% (w/v) solution of the polymer (e.g., Eudragit® L100-55) is prepared in a suitable solvent system (e.g., 9:1 v/v acetone:water).
-
Plasticizer Addition: The plasticizer (DEGA or PEG 400) is added to the polymer solution at a concentration of 15% (w/w) based on the dry polymer weight. The mixture is stirred until a homogenous solution is obtained.
-
Film Casting: The solution is cast onto a level Teflon-coated plate using a casting knife to ensure uniform thickness.
-
Drying: The cast films are allowed to dry at ambient conditions for 24 hours, followed by further drying in a vacuum oven at 40°C for 48 hours to remove residual solvent.
-
Storage: The dried films are stored in a desiccator over silica (B1680970) gel until further analysis.
Mechanical Testing
-
Sample Preparation: The films are cut into dumbbell-shaped specimens according to ASTM D882 standards.
-
Instrumentation: A universal testing machine (e.g., Instron) equipped with a 100 N load cell is used.
-
Test Conditions: The specimens are subjected to tensile testing at a crosshead speed of 5 mm/min.
-
Data Analysis: Tensile strength, elongation at break, and Young's modulus are calculated from the resulting stress-strain curves.
Thermal Analysis (Differential Scanning Calorimetry - DSC)
-
Sample Preparation: A 5-10 mg sample is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Instrumentation: A differential scanning calorimeter is used for the analysis.
-
Heating Program: The sample is heated from 25°C to 150°C at a heating rate of 10°C/min under a nitrogen purge.
-
Tg Determination: The glass transition temperature (Tg) is determined as the midpoint of the inflection in the heat flow curve.
Water Uptake Study
-
Sample Preparation: Film samples of a defined size (e.g., 2x2 cm) are cut and their initial dry weight is recorded.
-
Immersion: The samples are immersed in a phosphate (B84403) buffer solution (pH 7.4) at 37°C.
-
Measurement: At predetermined time intervals, the samples are removed, gently blotted with filter paper to remove surface water, and weighed.
-
Calculation: The percentage of water uptake is calculated using the formula: Water Uptake (%) = [(Wet Weight - Dry Weight) / Dry Weight] * 100.
Visualizing Key Concepts
The following diagrams illustrate the fundamental mechanism of plasticization and a typical workflow for comparing plasticizers.
Caption: Mechanism of action of plasticizers on polymer chains.
Caption: Logical workflow for the comparative evaluation of plasticizers.
Conclusion and Recommendations
The selection between this compound and polyethylene glycol as a plasticizer is highly dependent on the specific requirements of the final product.
-
This compound (DEGA) is the preferred choice for applications requiring low plasticizer migration and stability in aqueous environments . Its non-polar nature and insolubility in water make it suitable for creating stable, long-lasting flexible matrices, such as in transdermal patches or certain controlled-release oral dosage forms where water ingress needs to be minimized.
-
Polyethylene Glycol (PEG) , particularly lower molecular weight grades like PEG 400, is ideal for applications where high plasticizing efficiency is desired and water solubility is either not a concern or is a functional requirement. In pharmaceutical coatings, its water-soluble nature can be leveraged to act as a pore-former , facilitating drug release upon contact with gastrointestinal fluids. However, its high hygroscopicity and potential for leaching must be carefully considered, as this can lead to changes in the mechanical properties and drug release profile of the dosage form over time.
For drug development professionals, it is imperative to conduct thorough experimental evaluations, such as those outlined in this guide, to determine the most appropriate plasticizer that meets the target product profile for performance, stability, and drug delivery.
Assessing the biocompatibility of diethylene glycol adipate against known standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the biocompatibility of diethylene glycol adipate (B1204190) (DEGA), benchmarked against established standards and alternative biomaterials. The information is intended to support researchers and drug development professionals in making informed decisions regarding the use of DEGA in biomedical applications.
Introduction: The Imperative of Biocompatibility
The successful integration of a biomaterial into a biological system hinges on its biocompatibility. An ideal biomaterial should perform its intended function without eliciting any undesirable local or systemic effects in the host. The evaluation of biocompatibility is a critical step in the development of medical devices and drug delivery systems, governed by international standards to ensure patient safety. This guide focuses on diethylene glycol adipate (DEGA), a polyester (B1180765) synthesized from diethylene glycol and adipic acid, and compares its expected biocompatibility profile with that of well-characterized, biodegradable polyesters: Polylactic Acid (PLA) and Polycaprolactone (PCL).
It is critical to note that while DEGA is recognized for its properties as a plasticizer and its biodegradability, there is a significant lack of direct experimental data on the biocompatibility of DEGA polyester in the public domain.[1] Therefore, this assessment is based on the known toxicological profile of its monomer, diethylene glycol (DEG), and general data on other adipate-based polymers.
Comparative Analysis of Biocompatibility
The biocompatibility of a polymer is evaluated through a series of in vitro and in vivo tests designed to assess its potential to cause adverse effects. The following tables summarize the known biocompatibility data for DEGA (inferred), PLA, and PCL according to the key endpoints outlined in the ISO 10993 standards.
In Vitro Biocompatibility
Table 1: Comparison of In Vitro Biocompatibility Data
| Test (Standard) | This compound (DEGA) (Inferred) | Polylactic Acid (PLA) | Polycaprolactone (PCL) |
| Cytotoxicity (ISO 10993-5) | Potentially Cytotoxic. The monomer, diethylene glycol (DEG), is known to be cytotoxic. The polyester's cytotoxicity is uncharacterized. | Non-cytotoxic. Widely demonstrated to have good cell viability in various cell lines. | Non-cytotoxic. Generally considered to have excellent cell viability. |
| Genotoxicity (OECD 471, etc.) | Uncertain. No direct data available for DEGA polyester. DEG has shown mixed results in some genotoxicity assays. | Non-genotoxic. Not found to be mutagenic in standard assays. | Non-genotoxic. No evidence of mutagenicity in standard tests. |
| Hemocompatibility (ISO 10993-4) | Uncertain. No data available. | Generally Hemocompatible. PLA and its copolymers have been shown to have low hemolytic potential. | Generally Hemocompatible. PCL is considered to have good blood compatibility. |
In Vivo Biocompatibility
Table 2: Comparison of In Vivo Biocompatibility Data
| Test (Standard) | This compound (DEGA) (Inferred) | Polylactic Acid (PLA) | Polycaprolactone (PCL) |
| Irritation (ISO 10993-10) | Uncertain. No data available. | Non-irritating. Generally well-tolerated in skin and intracutaneous tests. | Non-irritating. Shows minimal to no irritation in animal models. |
| Sensitization (ISO 10993-10) | Uncertain. No data available. | Non-sensitizing. Not considered to be a sensitizer. | Non-sensitizing. No significant sensitization potential reported. |
| Implantation (ISO 10993-6) | Uncertain. The inflammatory response to DEGA implants is unknown. The degradation products would include DEG, a known nephrotoxin. | Mild inflammatory response. A transient, mild inflammatory response is typically observed, which resolves over time as the material degrades into lactic acid. | Minimal inflammatory response. PCL is known for its slow degradation and minimal tissue reaction upon implantation. |
| Systemic Toxicity (ISO 10993-11) | Potential for systemic toxicity. The monomer, diethylene glycol, is a known nephrotoxin and hepatotoxin. | No systemic toxicity. Degradation products are metabolized through normal physiological pathways. | No systemic toxicity. Degradation products are cleared from the body through metabolic pathways. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biocompatibility. Below are summaries of the standard protocols for key in vitro biocompatibility tests.
ISO 10993-5: In Vitro Cytotoxicity
This test evaluates the potential for a material to cause cell death or inhibit cell growth.
-
Objective: To assess the cytotoxicity of a test material using an extract method.
-
Cell Lines: L929 mouse fibroblast cells or other appropriate mammalian cell lines.
-
Methodology:
-
Extraction: The test material is incubated in a cell culture medium (e.g., MEM with 5% bovine serum) for a defined period (e.g., 24 hours at 37°C) to create an extract.
-
Cell Culture: Cells are seeded in 96-well plates and incubated until they form a near-confluent monolayer.
-
Exposure: The culture medium is replaced with the material extract, and the cells are incubated for a specified time (e.g., 24-72 hours).
-
Assessment: Cell viability is determined using a quantitative assay, such as the MTT assay, which measures mitochondrial activity. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.
-
OECD 471: Bacterial Reverse Mutation Test (Ames Test)
This assay is used to identify substances that can cause gene mutations.
-
Objective: To evaluate the mutagenic potential of a test substance by its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.
-
Test System: Histidine-dependent strains of S. typhimurium and tryptophan-dependent strains of E. coli.
-
Methodology:
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
-
Incubation: The bacteria are plated on a minimal agar (B569324) medium that lacks the essential amino acid.
-
Scoring: The plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have mutated back to being able to synthesize the essential amino acid) is counted.
-
Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
-
Visualizing Biocompatibility Assessment
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships in biocompatibility testing.
Caption: Workflow for assessing the biocompatibility of a biomaterial according to ISO 10993 standards.
Caption: A potential signaling pathway for cytotoxicity induced by DEGA degradation products.
Conclusion
Based on the available information, significant concerns exist regarding the biocompatibility of this compound for biomedical applications. The primary issue stems from its monomer, diethylene glycol, which is a known toxin. While the polyester form may exhibit different properties, the lack of direct biocompatibility testing on DEGA itself is a major data gap.
In contrast, Polylactic Acid (PLA) and Polycaprolactone (PCL) have been extensively studied and have a long history of safe use in a variety of medical devices. They are considered biocompatible and biodegradable, with degradation products that are safely metabolized by the body.
Recommendation: Before considering DEGA for any biomedical application, a comprehensive biocompatibility assessment according to the ISO 10993 standards is imperative. This should include, at a minimum, in vitro cytotoxicity, genotoxicity, and hemocompatibility testing, followed by in vivo studies for irritation, sensitization, and implantation. Without such data, the potential risks associated with the use of DEGA in a biological environment remain unacceptably high. Researchers and developers are advised to prioritize the use of well-characterized and approved biomaterials like PLA and PCL.
References
A Comparative Performance Analysis of Diethylene Glycol Adipate and Other Adipate Plasticizers
In the realm of polymer science and drug development, the selection of an appropriate plasticizer is paramount to achieving desired material properties, ensuring product stability, and meeting safety standards. This guide provides a comprehensive comparison of Diethylene Glycol Adipate (B1204190) (DEGA) with other commonly used adipate plasticizers, including Dioctyl Adipate (DOA), Diisononyl Adipate (DINA), and Poly(butylene adipate) (PBA). The performance of these plasticizers is evaluated based on key metrics such as plasticizing efficiency, thermal stability, migration resistance, and low-temperature flexibility, supported by experimental data from various studies.
Executive Summary
Adipate plasticizers are a class of non-phthalate esters widely used to impart flexibility to polymers, most notably polyvinyl chloride (PVC). They are favored for their excellent low-temperature performance and generally good compatibility.
-
Diethylene Glycol Adipate (DEGA) is a polymeric plasticizer known for its low volatility and good permanence, though it may exhibit lower plasticizing efficiency compared to monomeric adipates.
-
Dioctyl Adipate (DOA) is a well-established, versatile monomeric plasticizer recognized for its excellent low-temperature flexibility and high plasticizing efficiency.[1]
-
Diisononyl Adipate (DINA) , another monomeric plasticizer, offers superior low-temperature performance and lower volatility compared to DOA, making it suitable for demanding applications.[2]
-
Poly(butylene adipate) (PBA) is a biodegradable polyester (B1180765) plasticizer that provides good permanence and plasticizing efficiency, with performance characteristics that can be tailored by adjusting its molecular weight and branching.[3][4]
The choice between these plasticizers involves a trade-off between plasticizing efficiency, permanence (migration and volatility resistance), and low-temperature performance. Monomeric adipates like DOA and DINA generally offer higher plasticizing efficiency, while polymeric adipates like DEGA and PBA tend to provide better migration resistance.
Data Presentation: Performance Metrics
The following tables summarize the key performance indicators for DEGA and other adipate plasticizers based on available experimental data. It is important to note that performance can vary depending on the specific formulation, including the concentration of the plasticizer and the type of polymer used.
Table 1: Plasticizing Efficiency in PVC
Plasticizing efficiency is a measure of a plasticizer's ability to reduce the glass transition temperature (Tg) of a polymer, thereby increasing its flexibility. A greater reduction in Tg indicates higher efficiency. The typical glass transition temperature of rigid PVC is around 80°C.[5]
| Plasticizer | Concentration (phr) | Resulting Tg of PVC (°C) | Tg Reduction (°C) |
| DEGA | - | Data not readily available | - |
| DOA | 40 | -38.4 | 118.4 |
| DINA | - | Effective in lowering Tg[6] | - |
| PBA (linear) | 70 | ~23 | ~57 |
| PBA (hyperbranched) | 70 | ~15 | ~65 |
Note: "phr" stands for parts per hundred of resin.
Table 2: Thermal Stability
Thermal stability is crucial for polymer processing at elevated temperatures and for the long-term aging of the final product. It is often assessed by Thermogravimetric Analysis (TGA), which determines the temperature at which the material begins to decompose.
| Plasticizer | Onset Decomposition Temperature (°C) |
| DEGA | ~275 (for aliphatic polyesters)[7] |
| DOA | Resists decomposition at typical processing temperatures; degradation observed after prolonged heating at 200°C.[8] |
| DINA | Autoignition Temperature > 370°C[9] |
| PBA (hyperbranched) | 291 (for 5% weight loss) |
| PBAT (PBA copolymer) | > 375[10] |
Table 3: Migration Resistance
Migration resistance refers to the ability of a plasticizer to remain within the polymer matrix rather than leaching out into the surrounding environment. Lower weight loss in extraction tests indicates better migration resistance.
| Plasticizer | Test Method | Test Conditions | Weight Loss (%) |
| DEGA | - | Data not readily available | - |
| DOA | Solvent Extraction (isooctane) | 2 days at 20°C | 16.51 ± 0.89 (mg/dm²) |
| DINA | - | Lower migration than DOA[5] | - |
| PBA (linear) | - | - | Higher migration than hyperbranched PBA |
| PBA (hyperbranched) | Migration Test (contact with rigid PVC) | 30 days at 60°C | Significantly lower than monomeric plasticizers |
Table 4: Low-Temperature Flexibility
Low-temperature flexibility is a key advantage of adipate plasticizers. It is often characterized by the brittle point or by measuring the material's stiffness at low temperatures. A lower brittle point indicates better performance.
| Plasticizer | Brittle Point (°C) |
| DEGA | - |
| DOA | Excellent cold resistance, with flexibility down to -60°C. |
| DINA | Excellent low-temperature flexibility, with a freezing point of -60°C.[2][9] |
| PBA | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established ASTM and ISO standards.
Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of the plasticizer on the glass transition temperature of the polymer.
Methodology: Based on ASTM D3418.
-
Sample Preparation: A small sample (5-10 mg) of the plasticized polymer is hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: The DSC instrument is calibrated for temperature and heat flow. An empty sealed pan is used as a reference.
-
Thermal Program:
-
The sample is first heated to a temperature above its expected melting point to erase any prior thermal history.
-
The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature well below the expected Tg.
-
Finally, the sample is heated at a controlled rate (e.g., 10°C/min) through the glass transition region.
-
-
Data Analysis: The Tg is determined as the midpoint of the step-like transition in the heat flow curve recorded during the second heating scan.
Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the plasticizer.
Methodology: Based on ASTM E1131.
-
Sample Preparation: An accurately weighed sample (5-10 mg) of the plasticizer is placed in a TGA crucible.
-
Instrument Setup: The TGA instrument is calibrated for mass and temperature. The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.
Assessment of Plasticizer Migration by Solvent Extraction
Objective: To quantify the amount of plasticizer that migrates from a polymer into a liquid solvent.
Methodology: Based on ASTM D1239.
-
Sample Preparation: A test specimen of the plasticized polymer of known surface area and weight is prepared.
-
Extraction Procedure: The specimen is completely immersed in a specified volume of a solvent (e.g., isooctane, ethanol, or a food simulant) in a sealed container.
-
Incubation: The container is stored at a specified temperature for a defined period (e.g., 24 hours at 23°C).
-
Analysis:
-
The test specimen is removed from the solvent, dried, and reweighed. The weight loss of the specimen represents the amount of migrated plasticizer.
-
Alternatively, the concentration of the plasticizer in the solvent can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Calculation: The migration is typically expressed as the percentage of weight loss from the specimen or as the mass of plasticizer migrated per unit area of the specimen (e.g., mg/dm²).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual relationships in plasticizer performance and a typical experimental workflow for evaluation.
Caption: Factors influencing adipate plasticizer performance.
Caption: Experimental workflow for plasticizer evaluation.
Conclusion
The selection of an appropriate adipate plasticizer is a critical decision that depends on the specific requirements of the end application. While this compound offers the benefits of a polymeric plasticizer, such as potentially lower migration, its plasticizing efficiency may be lower than that of monomeric alternatives. Dioctyl Adipate and Diisononyl Adipate provide excellent low-temperature flexibility and high plasticizing efficiency, with DINA offering the added advantage of lower volatility. Poly(butylene adipate) presents a versatile and biodegradable option, with its performance characteristics being tunable through control of its molecular architecture. For researchers and professionals in drug development and polymer science, a thorough evaluation of these performance trade-offs is essential for successful material formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Plasticization of Low Molecular Weight PBA on Poly(vinyl chloride) [plaschina.com.cn]
- 5. bastone-plastics.com [bastone-plastics.com]
- 6. Diisononyl Adipate (DINA) [benchchem.com]
- 7. This compound|Biodegradable Polymer for Research [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. univarsolutions.com [univarsolutions.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Diethylene Glycol Adipate and Other Aliphatic Polyesters
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thermal Properties
The thermal stability of aliphatic polyesters is a critical determinant of their processing parameters and suitability for a wide range of applications, including in the pharmaceutical and medical device industries. This guide provides a detailed comparison of the thermal stability of diethylene glycol adipate (B1204190) (DEGA) against other common aliphatic polyesters, namely polyethylene (B3416737) adipate (PEA) and polybutylene adipate (PBA). The information presented is supported by experimental data from thermogravimetric analysis (TGA), offering a clear perspective on their relative performance under thermal stress.
Comparative Thermal Decomposition Data
The thermal decomposition of polyesters is a key indicator of their stability at elevated temperatures. The following table summarizes the key thermal degradation parameters for DEGA, PEA, and PBA, including the onset temperature of decomposition (Tonset) and the temperature of maximum degradation rate (Tmax). It is generally observed that the thermal stability of aliphatic polyesters derived from adipic acid increases with the increasing chain length of the diol component.[1]
| Parameter | Diethylene Glycol Adipate (DEGA/PDEA) | Polyethylene Adipate (PEA) | Polybutylene Adipate (PBA/PBAT) |
| Onset Decomposition Temp (Tonset) | ~275 °C[1][2] | Lower than PBA[3] | ~370 °C[4] |
| Temp of Max. Degradation Rate (Tmax) | Not explicitly stated | Lower than PBA[3] | ~414 °C[4] |
| General Thermal Stability | Good thermal stability[2] | Lower thermal stability[3] | Higher thermal stability[3] |
Note: The data presented is compiled from various sources and should be considered indicative. Direct comparison is best made when data is generated under identical experimental conditions.
Key Observations
-
Polybutylene Adipate (PBA) exhibits the highest thermal stability among the three polyesters, with a significantly higher onset of decomposition.[3][4] This is attributed to the longer methylene (B1212753) chain in the butanediol (B1596017) monomer, which leads to a more stable polymer backbone.[1]
-
Polyethylene Adipate (PEA) demonstrates lower thermal stability compared to PBA.[3]
-
This compound (DEGA) is reported to have good thermal stability, with degradation generally initiating at temperatures around 275 °C, a common threshold for many aliphatic polyesters.[1][2] The presence of the ether linkage in diethylene glycol may influence its degradation mechanism compared to the simple alkane diols in PEA and PBA.
Experimental Protocols
The data cited in this guide is primarily obtained through Thermogravimetric Analysis (TGA) . This technique is a cornerstone for assessing the thermal stability of polymers.
Thermogravimetric Analysis (TGA)
Objective: To determine the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides crucial information about the thermal stability and decomposition profile of the material.
Apparatus:
-
Thermogravimetric Analyzer
-
High-precision microbalance
-
Sample pans (e.g., platinum, aluminum, or ceramic)
-
Programmable furnace
-
Gas flow control system for inert (e.g., Nitrogen) or oxidative (e.g., Air) atmosphere
-
Data acquisition and analysis software
Procedure (based on ASTM E1131 / ISO 11358):
-
Sample Preparation: A small, representative sample of the polyester (B1180765) (typically 5-10 mg) is accurately weighed into a tared TGA sample pan.
-
Instrument Setup: The sample pan is placed on the TGA's microbalance. The furnace is sealed, and the system is purged with an inert gas (commonly nitrogen) at a controlled flow rate (e.g., 20-50 mL/min) to eliminate oxygen and prevent premature oxidative degradation.
-
Temperature Program: The sample is heated at a constant, linear rate (e.g., 10 °C/min or 20 °C/min) over a defined temperature range (e.g., from ambient to 600 °C).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.
-
Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The derivative of this curve (DTG curve) is often plotted as well, showing the rate of mass loss as a function of temperature.
-
Tonset (Onset Decomposition Temperature): The temperature at which significant mass loss begins.
-
Tmax (Temperature of Maximum Degradation Rate): The temperature at which the rate of mass loss is highest, identified as the peak in the DTG curve.
-
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the thermal stability of aliphatic polyesters using Thermogravimetric Analysis.
This structured approach ensures the reliable and reproducible assessment of the thermal stability of this compound and other aliphatic polyesters, providing essential data for material selection and application development.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. This compound|Biodegradable Polymer for Research [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of the Physical and Shape Memory Properties of Fully Biodegradable Poly(lactic acid) (PLA)/Poly(butylene adipate terephthalate) (PBAT) Blends | MDPI [mdpi.com]
A Comparative Analysis of Catalyzed vs. Uncatalyzed Synthesis of Diethylene Glycol Adipate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diethylene glycol adipate (B1204190), a key component in the formulation of various polymers and drug delivery systems, can be achieved through both catalyzed and uncatalyzed polycondensation reactions. This guide provides a detailed comparison of these two synthetic approaches, supported by experimental data, to aid researchers in selecting the optimal method for their specific applications. The primary distinction lies in the reaction kinetics and efficiency, with catalyzed synthesis generally offering a significant acceleration of the process.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for both catalyzed and uncatalyzed synthesis of diethylene glycol adipate. It is important to note that the data has been collated from various studies and direct comparison should be made with consideration of potential variations in experimental setups.
Table 1: Reaction Conditions and Kinetics
| Parameter | Catalyzed Synthesis | Uncatalyzed Synthesis |
| Catalyst | p-Toluenesulfonic acid (p-TSA) | None |
| Reaction Temperature | 160°C[1] | Typically 150-220°C |
| Reaction Kinetics | Second-order reaction[2] | Third-order reaction (at 50-90% conversion)[3] |
| Activation Energy | 31.55 kJ/mol (for a similar system with p-TSA)[2] | 45.01 kJ/mol (for a similar uncatalyzed system)[2] |
Table 2: Performance Comparison
| Parameter | Catalyzed Synthesis | Uncatalyzed Synthesis |
| Reaction Time | Significantly reduced compared to uncatalyzed reaction. | Slower reaction rate. For example, in a specific experiment, 3.6 g of water was formed in 90 minutes[3]. |
| Yield | High yields are achievable in shorter timeframes. | High yields are possible but require longer reaction times. |
| Product Purity | May require additional purification steps to remove the catalyst. | Generally yields a product with high purity without the need for catalyst removal[3]. |
| Molecular Weight | The use of a catalyst can influence the final molecular weight of the polymer. | Molecular weight is primarily controlled by reaction time and temperature. |
Experimental Protocols
Below are detailed methodologies for both catalyzed and uncatalyzed synthesis of this compound.
1. Catalyzed Synthesis using p-Toluenesulfonic Acid (p-TSA)
This protocol is adapted from a general method for polyester (B1180765) synthesis using p-TSA as a catalyst.[1]
Materials:
-
Adipic acid (14.61 g, 0.1 mol)
-
Diethylene glycol (10.61 g, 0.1 mol)
-
p-Toluenesulfonic acid (p-TSA) (0.1 g, catalyst)[1]
Procedure:
-
A mixture of adipic acid, diethylene glycol, and p-TSA is charged into a reactor equipped with a mechanical stirrer, a thermometer, and a distillation setup.
-
The mixture is heated to 160°C with constant stirring.[1]
-
The polycondensation reaction begins, and water is eliminated as a byproduct, which is collected through the distillation setup.
-
The reaction is monitored by measuring the amount of water collected.
-
The reaction is continued until the theoretical amount of water has been collected, indicating the completion of the esterification.
-
The resulting this compound is then purified to remove the catalyst.
2. Uncatalyzed Synthesis
This protocol is based on the catalyst-free melt polycondensation method.[3]
Materials:
-
Adipic acid (41.0 g, 0.28 mol)
-
Diethylene glycol (29.6 g, 0.28 mol)[3]
Procedure:
-
An equimolar ratio of adipic acid and diethylene glycol is loaded into a reactor equipped with a mechanical stirrer and a heating mantle.[3]
-
The reaction mixture is heated with constant stirring.
-
The progress of the polycondensation reaction is monitored by collecting the water formed as a byproduct.
-
The reaction is allowed to proceed for a set duration (e.g., 2 hours, which can achieve 30-40% conversion) or until a desired amount of water is collected.[3][4]
-
The resulting this compound is obtained directly without the need for catalyst removal.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflows for the synthesis of this compound.
References
Benchmarking the mechanical properties of PDEGA-plasticized PLLA against other plasticizers
Introduction
Polylactic acid (PLLA) is a biodegradable and biocompatible thermoplastic polyester (B1180765) with a wide range of applications in the biomedical and pharmaceutical fields. However, its inherent brittleness, characterized by low elongation at break and high modulus, often limits its use in applications requiring flexibility. Plasticization is a common strategy to overcome these limitations. This guide provides a comparative analysis of the mechanical properties of PLLA plasticized with various agents, offering a benchmark for researchers and drug development professionals. The data presented is compiled from multiple studies to provide a broad overview of the effects of different plasticizers on the tensile strength, elongation at break, Young's modulus, and impact strength of PLLA.
Data Presentation: Mechanical Properties of Plasticized PLLA
The following tables summarize the quantitative data on the mechanical properties of PLLA with different plasticizers. It is important to note that the results are sourced from various studies, and direct comparisons may be influenced by differences in PLLA grades, plasticizer concentrations, and processing methods.
Table 1: Tensile Strength of Plasticized PLLA
| Plasticizer | Concentration (wt%) | Tensile Strength (MPa) | Change from Neat PLLA (%) |
| Neat PLLA | 0 | 52.1 - 56.61 | - |
| Glycerol | 15 - 30 | 14.55 (improved with oils) | -72% (approx.) |
| Tributyrin | - | - | - |
| Trilaurin | - | - | - |
| Tristearin | - | - | - |
| Poly(ethylene glycol) (PEG) | 5 - 10 | Decreased with addition | Variable |
| Acetyl triethyl citrate (B86180) (ATEC) | 3 | 35.0 | -32.8% |
| Epoxidized soybean oil (ESO) | 15 | Reduced by 21% | -21% |
| Triacetine | - | - | - |
| Tributyl citrate (TBC) | 10 - 20 | 14 - 22 | -57.8% to -75.3% |
| Oligomeric lactic acid (OLA) | - | Decreased | Variable |
| Dioctyl adipate (B1204190) (DOA) | - | Decreased | Variable |
| Acetyl tributyl citrate (ATBC) | 20 | - | - |
| Epoxidized cardanol (B1251761) acetate (B1210297) (ECA) | 15 | 41.9 | -19.6% |
| Tween® 20 | 20 | - | - |
| Tween® 80 | 20 | - | - |
Table 2: Elongation at Break of Plasticized PLLA
| Plasticizer | Concentration (wt%) | Elongation at Break (%) | Change from Neat PLLA (%) |
| Neat PLLA | 0 | 2.5 - 13.7 | - |
| Glycerol | 8 - 30 | 141.02 - 143 | +927% to +5620% |
| Tributyrin | - | Increased | - |
| Poly(ethylene glycol) (PEG) | up to 20 | Increased | Variable |
| Acetyl triethyl citrate (ATEC) | 3 | 232.0 | +1600% (approx.) |
| Epoxidized soybean oil (ESO) | 15 | Higher than neat PLLA | - |
| Tributyl citrate (TBC) | 10 - 20 | 160 - 190 | +1067% to +1288% |
| Adipate Esters | - | 126 - 148 | +820% to +989% |
| Oligomeric lactic acid (OLA) | up to 25 | up to 300 | up to +2097% |
| Acetyl tributyl citrate (ATBC) | 15 - 20 | 82 - 250 | +500% to +1725% |
| Epoxidized cardanol acetate (ECA) | 15 | 336.6 | +2357% |
| Tween® 20 / Tween® 80 | 20 | ~180 | ~+1214% |
Table 3: Young's Modulus of Plasticized PLLA
| Plasticizer | Concentration (wt%) | Young's Modulus (GPa) | Change from Neat PLLA (%) |
| Neat PLLA | 0 | 2.59 - 3.4 | - |
| Poly(ethylene glycol) (PEG) | 5 - 10 | Decreased | Variable |
| Tributyl citrate (TBC) | 10 | Decreased by ~20% | -20% |
| Oligomeric lactic acid (OLA) | - | Decreased | Variable |
| Dioctyl adipate (DOA) | - | Decreased | Variable |
Table 4: Impact Strength of Plasticized PLLA
| Plasticizer | Concentration (wt%) | Impact Strength (kJ/m²) | Change from Neat PLLA (%) |
| Neat PLLA | 0 | 40 J/m (unit conversion needed) | - |
| Epoxidized Palm Oil (EPO) | 15 | Doubled from neat PLLA | +100% |
| Epoxidized Soybean Oil (ESO) | 5 | Slight improvement | - |
| Glycerol & Oils | - | 13.44% improvement | +13.44% |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducing and comparing results.
Tensile Testing
Tensile properties such as tensile strength, elongation at break, and Young's modulus are typically determined using a universal testing machine.
-
Standard: ASTM D638 or ISO 527 are commonly followed standards for testing the tensile properties of plastics.
-
Specimen Preparation: Dog-bone shaped specimens are prepared by injection molding or compression molding of the PLLA/plasticizer blend. The dimensions of the specimens are specified by the chosen standard.
-
Testing Procedure: The specimen is mounted in the grips of the universal testing machine. A constant rate of crosshead displacement is applied, and the force and displacement are recorded until the specimen fractures.
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length that the material undergoes before breaking.
-
Young's Modulus: A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Dynamic Mechanical Analysis (DMA)
DMA is used to study the viscoelastic properties of materials as a function of temperature and frequency.
-
Instrument: A dynamic mechanical analyzer is used.
-
Specimen Preparation: Rectangular film or bar specimens are prepared from the PLLA/plasticizer blend.
-
Testing Procedure: The specimen is subjected to a sinusoidal stress (or strain), and the resulting strain (or stress) is measured. The temperature is ramped over a specified range, typically including the glass transition temperature (Tg) of the material.
-
Data Analysis:
-
Storage Modulus (E'): Represents the elastic portion of the material's response. A drop in E' indicates the glass transition.
-
Loss Modulus (E''): Represents the viscous portion of the material's response. A peak in E'' is often used to determine the Tg.
-
Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is another common method to determine the Tg. The addition of a plasticizer typically lowers the Tg of PLLA.[1]
-
Impact Strength Testing
Impact strength measures a material's ability to resist fracture under a sudden applied load.
-
Standard: Izod (ASTM D256) or Charpy (ASTM D6110) impact tests are commonly used.
-
Specimen Preparation: Rectangular bar specimens, often with a V-notch, are prepared.
-
Testing Procedure (Izod): The specimen is clamped vertically as a cantilever beam and struck by a swinging pendulum.
-
Testing Procedure (Charpy): The specimen is supported as a simple beam and struck in the middle by a swinging pendulum.
-
Data Analysis: The impact strength is calculated as the energy absorbed by the specimen during fracture, divided by the cross-sectional area of the specimen.
Mandatory Visualization
Caption: Experimental workflow for preparing and testing plasticized PLLA.
Caption: Effect of plasticizers on PLLA's mechanical properties.
References
Comparative Ecotoxicity of Diethylene Glycol Adipate and its Degradation Byproducts: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the ecotoxicity of diethylene glycol adipate (B1204190) (DEGA), a biodegradable polyester (B1180765) plasticizer, and its primary degradation byproducts, diethylene glycol (DEG) and adipic acid. The information is intended for researchers, scientists, and professionals in drug development and material science to facilitate informed decisions and guide future research on the environmental impact of this polymer. While direct comparative ecotoxicity data for DEGA is notably scarce, this guide synthesizes the available information on its degradation and the known ecotoxicological profiles of its constituent monomers.
Degradation of Diethylene Glycol Adipate
This compound is susceptible to hydrolytic and enzymatic degradation in the environment. The ester linkages in the polymer backbone are cleaved, breaking the polymer down into its constituent monomers: diethylene glycol and adipic acid. This degradation process is a critical factor in assessing the overall environmental footprint of DEGA-based materials.
Ecotoxicity Profile
A significant data gap exists in the scientific literature regarding the direct ecotoxicity of this compound. Safety Data Sheets for products containing DEGA copolymers consistently report "no data available" for key ecotoxicological endpoints for aquatic organisms such as fish, daphnia, and algae.[1] This lack of data necessitates an evaluation of its degradation byproducts to infer potential environmental risks.
Ecotoxicity of Diethylene Glycol (DEG)
Diethylene glycol has been the subject of numerous toxicological studies. In the marine environment, long-term toxic effects have been evaluated on various indicator species.[2] The mechanism of toxicity in mammals is primarily attributed to its metabolite, 2-hydroxyethoxyacetic acid (HEAA), which can lead to renal and neurological damage.[3][4] While the specific signaling pathways in ecotoxicological species are not well-elucidated, the potential for metabolic acidosis and end-organ damage is a key concern.[5]
Table 1: Ecotoxicity Data for Diethylene Glycol (DEG)
| Species | Endpoint | Duration | Value (mg/L) | Reference |
|---|---|---|---|---|
| Phaeodactylum tricornutum (Algae) | NOEC | - | 365 - 25,000 | [2] |
| Artemia franciscana (Crustacean) | NOEC | - | 365 - 25,000 | [2] |
| Tapes philippinarum (Mollusc) | NOEC | - | 365 - 25,000 | [2] |
| Dicentrarchus labrax (Fish) | NOEC | - | 365 - 25,000 |[2] |
NOEC: No Observed Effect Concentration
Ecotoxicity of Adipic Acid
Adipic acid is generally considered to have low acute toxicity to aquatic organisms.[6] However, some studies indicate it can be slightly to moderately toxic to fish, daphnia, and algae in acute tests.[6][7]
Table 2: Ecotoxicity Data for Adipic Acid
| Species | Endpoint | Duration | Value (mg/L) | Reference |
|---|---|---|---|---|
| Pimephales promelas (Fathead Minnow) | LC50 | 96 h | 97 | [7] |
| Daphnia magna (Water Flea) | EC50 | 48 h | 46 | - |
| Algae | - | - | Pronounced toxic effects at 15 | [7] |
| Lepomis macrochirus (Bluegill Sunfish) | LC100 | 96 h | 1000 | [7] |
| Zebrafish (Danio rerio) | - | - | Toxicity statistically obvious > 25 |[7] |
LC50: Lethal Concentration for 50% of the population; EC50: Effective Concentration for 50% of the population; LC100: Lethal Concentration for 100% of the population.
Experimental Protocols for Ecotoxicity Assessment
To address the existing data gaps, standardized ecotoxicity testing of DEGA and its degradation byproducts is crucial. The following OECD guidelines provide robust frameworks for such assessments.
Algal Growth Inhibition Test (OECD 201)
This test assesses the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[8][9][10][11][12]
-
Test Organism: A selected species of green algae (e.g., Pseudokirchneriella subcapitata) or cyanobacteria.
-
Principle: Exponentially growing cultures of the test organism are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours.
-
Procedure:
-
Prepare a series of test solutions with at least five different concentrations of the test substance and a control.
-
Inoculate each test flask with a low density of exponentially growing algae.
-
Incubate the flasks under constant illumination and temperature (21-24°C) for 72 hours.
-
Measure the algal biomass (e.g., by cell counts, fluorescence, or optical density) at least every 24 hours.
-
-
Endpoint: The primary endpoint is the inhibition of growth rate, expressed as the EC50, which is the concentration that causes a 50% reduction in growth rate compared to the control. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) can also be determined.[9]
Daphnia sp. Acute Immobilisation Test (OECD 202)
This test evaluates the acute toxicity of a substance to Daphnia magna, a key freshwater invertebrate.[13][14][15][16][17]
-
Test Organism: Young daphnids (Daphnia magna), less than 24 hours old.
-
Principle: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.
-
Procedure:
-
Prepare test solutions at a minimum of five concentrations in a geometric series, along with a control.
-
Place a specified number of young daphnids (e.g., 20 per concentration, divided into replicates) into test vessels containing the solutions.
-
Incubate at a constant temperature (20 ± 2°C) with a defined light-dark cycle for 48 hours.
-
Observe the daphnids at 24 and 48 hours for immobilisation (i.e., inability to swim within 15 seconds after gentle agitation).[13][15]
-
-
Endpoint: The primary endpoint is the EC50 at 48 hours, representing the concentration that immobilizes 50% of the daphnids. The NOEC and LOEC are also determined.[15]
Zebrafish Embryotoxicity Assay (Based on OECD 236)
The zebrafish (Danio rerio) embryo toxicity test is a valuable tool for assessing the potential developmental toxicity of chemicals.[18][19][20][21]
-
Test Organism: Newly fertilized zebrafish embryos.
-
Principle: Embryos are exposed to a range of concentrations of the test substance from just after fertilization for a period of 96 to 120 hours.
-
Procedure:
-
Collect freshly fertilized zebrafish eggs.
-
Place individual or small groups of embryos into the wells of a multi-well plate containing the test solutions at various concentrations and a control.
-
Incubate the plates at a constant temperature (e.g., 28.5°C).[22]
-
Observe the embryos at regular intervals (e.g., 24, 48, 72, 96, and 120 hours post-fertilization) under a stereomicroscope for various endpoints.
-
-
Endpoints: Key endpoints include embryo mortality (coagulation, lack of heartbeat), hatching rate, and the presence of teratogenic effects (e.g., pericardial edema, yolk sac edema, spinal curvature).[22] The LC50 and EC50 for these effects are calculated.
Conclusion
The available data indicates that upon degradation, this compound releases diethylene glycol and adipic acid into the environment. While adipic acid demonstrates low to moderate ecotoxicity, diethylene glycol raises more significant toxicological concerns, particularly regarding its potential for long-term effects and the toxicity of its metabolites. The complete lack of direct ecotoxicity data for the parent polymer, DEGA, is a critical knowledge gap.
Therefore, it is imperative for researchers and manufacturers utilizing DEGA to conduct comprehensive ecotoxicological assessments following standardized protocols, such as those outlined by the OECD. Such studies are essential to accurately characterize the environmental risk profile of DEGA and to ensure that its application as a "biodegradable" material is not associated with the release of harmful substances into ecosystems. This guide highlights the urgent need for further research to enable a complete and objective comparison of the ecotoxicity of this compound and its degradation byproducts.
References
- 1. Ethylene glycol-mediated tubular injury: identification of critical metabolites and injury pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ecotoxicity of diethylene glycol and risk assessment for marine environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diethylene glycol produces nephrotoxic and neurotoxic effects in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotoxic effects of nephrotoxic compound diethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hiding in Plain Sight: Catastrophic Diethylene Glycol Poisoning in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity of adipic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. shop.fera.co.uk [shop.fera.co.uk]
- 10. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 11. eurofins.com.au [eurofins.com.au]
- 12. oecd.org [oecd.org]
- 13. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. shop.fera.co.uk [shop.fera.co.uk]
- 16. biotecnologiebt.it [biotecnologiebt.it]
- 17. oecd.org [oecd.org]
- 18. Frontiers | Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline [frontiersin.org]
- 19. Evaluation of embryotoxicity using the zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Diethylene Glycol Adipate: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory-intensive fields, the proper disposal of chemical waste is a critical component of operational safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of diethylene glycol adipate (B1204190), ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle diethylene glycol adipate with appropriate care. Always consult the material's Safety Data Sheet (SDS) for specific handling and exposure control information.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2][3]
-
Skin Protection: Use chemical-impermeable gloves and wear fire/flame resistant and impervious clothing.[2][3]
-
Respiratory Protection: In case of insufficient ventilation or the formation of dusts or aerosols, use a full-face respirator.[2][3]
Handling and Storage:
-
Handle the substance in a well-ventilated area.[2]
-
Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[2]
-
Store containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials and sources of ignition.[2]
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) establishes the framework for hazardous waste management in the United States.[4][5][6]
Step 1: Waste Identification and Classification
The first crucial step is to determine if the this compound waste is classified as hazardous. This determination must be made at the point of generation.[7] While some safety data sheets for similar compounds may not classify them as hazardous under transport regulations[3], it is the responsibility of the waste generator to make a complete and accurate classification.[8]
Step 2: Segregation and Containerization
-
Segregation: Do not mix this compound waste with other waste streams. Keep it separate from incompatible materials.
-
Containerization:
-
Use the original container if it is in good condition and properly labeled.[9]
-
If the original container is not usable, transfer the waste to a new, appropriate container that is chemically compatible with the substance.[1][4]
-
The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[1][4]
-
Step 3: Labeling
Properly label the waste container. The label should include:
-
The words "Hazardous Waste" (if applicable).
-
The full chemical name: "this compound".
-
The date of waste accumulation.[10]
-
Any known hazards associated with the waste.
Step 4: Accumulation and Storage
-
Store the labeled waste container in a designated satellite accumulation area within the laboratory.[7]
-
Ensure the storage area is secure and has secondary containment to prevent spills from reaching the environment.[1][4]
-
Keep the container closed at all times, except when adding waste.[7]
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[7][10]
-
Provide them with accurate information about the waste, including its composition and volume.
-
Waste must be transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).[11]
Disposal of Contaminated Materials:
-
Any materials, such as PPE or absorbent pads, that come into contact with this compound should be considered contaminated.
-
These materials should be collected in a separate, properly labeled container and disposed of as hazardous waste.
-
Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning. Otherwise, they must be punctured to prevent reuse and disposed of in a sanitary landfill or through controlled incineration.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound and its components.
| Property | This compound | Diethylene Glycol | Diethyl Adipate |
| CAS Number | 9010-89-3 | 111-46-6 | 141-28-6 |
| Molecular Formula | [C10H16O6]n | C4H10O3 | C10H18O4 |
| Boiling Point | Not available | 244-245 °C | 245 °C |
| Flash Point | >113°C | 143 °C | > 110 °C |
| Density | 1.192 g/mL at 25°C | 1.118 g/cm³ | 1.000 g/mL |
| Solubility in Water | Insoluble | Miscible | Insoluble |
Note: Data is compiled from various safety data sheets and may vary slightly between suppliers.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. danielshealth.com [danielshealth.com]
- 5. epa.gov [epa.gov]
- 6. youtube.com [youtube.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
